Product packaging for H-Tyr(3-I)-OH(Cat. No.:CAS No. 70-78-0)

H-Tyr(3-I)-OH

Numéro de catalogue: B556601
Numéro CAS: 70-78-0
Poids moléculaire: 307.08 g/mol
Clé InChI: UQTZMGFTRHFAAM-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-iodo-L-tyrosine is the monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group. It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor and a mouse metabolite. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and a monoiodotyrosine. It is a tautomer of a 3-iodo-L-tyrosine zwitterion.
Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Monoiodo-tyrosine has been reported in Homo sapiens with data available.
3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10INO3 B556601 H-Tyr(3-I)-OH CAS No. 70-78-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTZMGFTRHFAAM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075353
Record name 3-Iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3 mg/mL
Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70-78-0, 3078-39-5
Record name 3-Iodo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrosine, 3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003078395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodo-Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-IODOTYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRQ98U4U27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 °C
Record name 3-Iodo-Tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iodotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Structure and Function of 3-Iodo-L-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological significance of H-Tyr(3-I)-OH, chemically known as 3-iodo-L-tyrosine. This iodinated amino acid is a critical intermediate in thyroid hormone synthesis and a valuable tool in neuroscience research as a potent inhibitor of tyrosine hydroxylase.

Core Structure and Properties

3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an iodine atom substituted at the third position of the phenyl ring. Its chemical structure is formally described as (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid[1][2][3].

The introduction of the iodine atom significantly influences the molecule's physicochemical properties and biological activity. Below is a summary of its key identifiers and characteristics.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid[1][2]
Synonyms This compound, Monoiodotyrosine (MIT), 3-Iodo-4-hydroxyphenylalanine
Molecular Formula C₉H₁₀INO₃
Molecular Weight 307.09 g/mol
CAS Number 70-78-0
Melting Point 210 °C (decomposes)
Solubility Soluble in dilute aqueous acid.
SMILES C1=CC(=C(C=C1C--INVALID-LINK--N)I)O
InChI Key UQTZMGFTRHFAAM-ZETCQYMHSA-N

Experimental Protocols: Synthesis of 3-Iodo-L-Tyrosine

The synthesis of 3-iodo-L-tyrosine is typically achieved through a two-step process: the protection of the amino group of L-tyrosine, followed by the regioselective iodination of the aromatic ring. The most common protecting group is the benzyloxycarbonyl (Cbz) group.

Step 1: N-protection of L-Tyrosine with Benzyl (B1604629) Chloroformate

This initial step prevents the amino group from participating in the subsequent iodination reaction.

Materials:

  • L-tyrosine

  • Sodium carbonate

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-tyrosine in a 1 M aqueous solution of sodium carbonate.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add benzyl chloroformate, dissolved in dioxane, to the cooled and stirring solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

  • Acidify the mixture with 1 M HCl to precipitate the N-Cbz-L-tyrosine.

  • Collect the precipitate by filtration, wash with cold water, and dry under a vacuum.

Step 2: Iodination of N-Cbz-L-tyrosine

Several methods exist for the iodination of the protected tyrosine. A common and effective method utilizes N-Iodosuccinimide (NIS).

Materials:

Procedure:

  • Dissolve N-Cbz-L-tyrosine in acetonitrile.

  • Add N-iodosuccinimide and silver trifluoroacetate to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, ensuring it is protected from light.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove silver salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

The final step to obtain this compound involves the deprotection of the Cbz group, typically through catalytic hydrogenation.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Iodination cluster_step3 Step 3: Deprotection L_Tyrosine L-Tyrosine Reaction1 Reaction at 0-5°C, then RT for 12-16h L_Tyrosine->Reaction1 Na2CO3 Sodium Carbonate (aq) Na2CO3->Reaction1 Cbz_Cl Benzyl Chloroformate in Dioxane Cbz_Cl->Reaction1 N_Cbz_Tyrosine N-Cbz-L-Tyrosine Reaction1->N_Cbz_Tyrosine Acidification (HCl) & Filtration N_Cbz_Tyrosine_input N-Cbz-L-Tyrosine Reaction2 Reaction in Acetonitrile RT for 4-6h (dark) N_Cbz_Tyrosine_input->Reaction2 NIS N-Iodosuccinimide (NIS) NIS->Reaction2 AgTFA Silver Trifluoroacetate AgTFA->Reaction2 Protected_Product 3-Iodo-N-Cbz-L-Tyrosine Reaction2->Protected_Product Filtration & Purification Protected_Product_input 3-Iodo-N-Cbz-L-Tyrosine Deprotection Catalytic Hydrogenation (H₂, Pd/C) Protected_Product_input->Deprotection Final_Product This compound Deprotection->Final_Product

Synthesis workflow for this compound.

Biological Significance and Signaling Pathways

3-iodo-L-tyrosine plays two major roles in biological systems: as a precursor in the synthesis of thyroid hormones and as an inhibitor of the enzyme tyrosine hydroxylase.

Role in Thyroid Hormone Synthesis

Thyroid hormones, triiodothyronine (T3) and thyroxine (T4), are crucial for regulating metabolism. Their synthesis occurs in the thyroid gland and involves the iodination of tyrosine residues on the protein thyroglobulin. 3-iodo-L-tyrosine, or monoiodotyrosine (MIT), is a key intermediate in this pathway.

The process begins with the uptake of iodide from the bloodstream into the thyroid follicular cells. This iodide is then oxidized and attached to tyrosine residues of thyroglobulin by the enzyme thyroperoxidase (TPO), forming MIT and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodotyrosine molecules to form T3 (from one MIT and one DIT) and T4 (from two DIT molecules).

Tyrosine_Hydroxylase_Inhibition cluster_pathway Dopamine Synthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Tyrosine_substrate L-Tyrosine (Substrate) Dopamine Dopamine L_DOPA->Dopamine AADC TH_enzyme Tyrosine Hydroxylase (Active Site) H_Tyr_3_I_OH This compound (Competitive Inhibitor) H_Tyr_3_I_OH->TH_enzyme Binds to Active Site Tyrosine_substrate->TH_enzyme Binding Blocked

References

The Discovery and History of 3-Iodo-L-tyrosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the origins and key experimental findings related to the pivotal thyroid hormone precursor, 3-Iodo-L-tyrosine.

Introduction

3-Iodo-L-tyrosine (MIT), a key intermediate in the biosynthesis of thyroid hormones, stands as a cornerstone in our understanding of endocrine physiology and metabolism.[1][2] Its discovery and subsequent study have been intrinsically linked to the broader history of iodine chemistry and thyroid research. This technical guide provides a comprehensive overview of the historical context of its discovery, details key experimental protocols for its synthesis and isolation, and presents relevant quantitative data and biological pathways.

Historical Context: The Era of Iodine and Thyroid Discovery

The story of 3-iodo-L-tyrosine begins with the discovery of iodine itself. In 1811, French chemist Bernard Courtois first isolated the element from seaweed ash.[3] Shortly thereafter, in 1813, Joseph Louis Gay-Lussac formally described it as a new element.[3] The medical significance of iodine was quickly recognized, with Swiss physician Jean-François Coindet using it to treat goiter, an enlargement of the thyroid gland, in the 1820s.[3] This established a fundamental link between iodine and thyroid function.

A pivotal moment in thyroid biochemistry came in 1896 when German chemist Eugen Baumann demonstrated that the thyroid gland is uniquely rich in iodine. This discovery laid the groundwork for the search for specific iodine-containing organic compounds within the gland that were responsible for its physiological effects.

The Emergence of Iodinated Tyrosines

While the exact moment of the initial discovery of 3-iodo-L-tyrosine (monoiodotyrosine or MIT) is not pinpointed to a single event or individual in the currently available literature, its identification was a gradual process built upon the investigation of iodinated proteins. A significant breakthrough in the characterization of iodinated amino acids from the thyroid came in 1929 when Charles Robert Harington and S. S. Randall successfully isolated 3,5-diiodotyrosine from the thyroid gland. Their work provided a robust methodology for the extraction and identification of these compounds.

By the 1940s, the existence of monoiodotyrosine as a distinct entity was established. A notable study in 1948 by K. Fink and R.M. Fink utilized radioiodine to trace the formation of monoiodotyrosine in the thyroid glands of rats and humans, solidifying its role as a direct precursor in the thyroid hormone synthesis pathway.

Key Experimental Protocols

The isolation and synthesis of 3-iodo-L-tyrosine have been approached through various methods over the years. Below are detailed protocols representative of both historical and modern techniques.

Early Method: Iodination of Tyrosine in Alkaline Media

Early attempts at the chemical synthesis of iodinated tyrosines often involved the direct iodination of L-tyrosine in an alkaline solution. While generally less efficient and specific than modern methods, these foundational experiments were crucial in the initial characterization of these compounds.

Protocol:

  • Dissolve L-tyrosine in an aqueous alkaline solution (e.g., dilute ammonium (B1175870) hydroxide).

  • A solution of iodine (in potassium iodide) is added dropwise with constant stirring.

  • The reaction is allowed to proceed at room temperature.

  • The resulting mixture, containing mono- and di-iodinated products, is then subjected to purification, often involving fractional crystallization, to isolate 3-iodo-L-tyrosine.

Modern Synthetic Method: Iodination using N-Iodosuccinimide (NIS)

A more contemporary and efficient method for the regioselective synthesis of 3-iodo-L-tyrosine involves the use of N-Iodosuccinimide (NIS) as the iodinating agent. This method offers higher yields and greater control over the reaction.

Protocol:

  • N-protected L-tyrosine (e.g., N-Cbz-L-tyrosine) is dissolved in a suitable organic solvent (e.g., methanol).

  • N-Iodosuccinimide (1.1 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified duration (e.g., 2 hours).

  • The reaction is quenched by the addition of a 10% sodium thiosulfate (B1220275) solution.

  • The solvent is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired N-protected 3-iodo-L-tyrosine.

  • Subsequent deprotection of the amino group yields 3-iodo-L-tyrosine.

Enzymatic Iodination using Lactoperoxidase

Enzymatic methods provide a high degree of specificity and are particularly useful for radioiodination.

Protocol:

  • Dissolve N-protected L-tyrosine and sodium iodide in a phosphate (B84403) buffer (pH 7.4).

  • Add Lactoperoxidase to the solution.

  • Initiate the reaction by the slow, dropwise addition of a dilute hydrogen peroxide solution.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a sodium bisulfite solution.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • The organic layers are then washed, dried, and concentrated to yield the product.

Quantitative Data

The efficiency of various synthetic routes for producing iodinated tyrosines can be compared based on key parameters such as yield and reaction time.

ParameterDirect Iodination (Iodine Monochloride)N-Iodosuccinimide (NIS)Iodo-Gen®Lactoperoxidase
Yield (%) 8592~70-80High selectivity, quantitative conversion
Reaction Time 30 minutes2 hours15-20 minutes30 minutes

Table 1: Comparison of different synthetic routes for the preparation of N-protected 3-Iodo-L-tyrosine.

Biological Significance and Signaling Pathways

3-Iodo-L-tyrosine plays a crucial role as a building block in the synthesis of the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). This process occurs within the follicular cells of the thyroid gland.

Thyroid_Hormone_Synthesis Tyrosine L-Tyrosine MIT 3-Iodo-L-tyrosine (MIT) Tyrosine->MIT + I⁻ Iodide Iodide (I⁻) TPO Thyroid Peroxidase DIT 3,5-Diiodo-L-tyrosine (DIT) MIT->DIT + I⁻ T3 Triiodothyronine (T3) MIT->T3 T4 Thyroxine (T4) DIT->T4 + DIT

Figure 1: Simplified pathway of thyroid hormone synthesis.

Beyond its role in thyroid hormone synthesis, 3-iodo-L-tyrosine is also known to be an inhibitor of the enzyme tyrosine hydroxylase, which is a key enzyme in the synthesis of catecholamines.

Tyrosine_Hydroxylase_Inhibition Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA    TH Dopamine Dopamine L_DOPA->Dopamine TH Tyrosine Hydroxylase MIT 3-Iodo-L-tyrosine MIT->TH Inhibits

Figure 2: Inhibition of Tyrosine Hydroxylase by 3-Iodo-L-tyrosine.

Conclusion

The discovery and characterization of 3-iodo-L-tyrosine have been pivotal in advancing our understanding of thyroid biology and hormone synthesis. From the early days of iodine research to the sophisticated synthetic and analytical methods of today, the study of this simple iodinated amino acid has had profound implications for medicine and the life sciences. As research continues, a thorough understanding of its history and the experimental foundations of its study remains essential for scientists and researchers in the field.

References

The Pivotal Role of Monoiodotyrosine in Thyroid Hormone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of monoiodotyrosine (MIT) in the intricate cascade of thyroid hormone synthesis. A comprehensive understanding of this fundamental building block is paramount for researchers investigating thyroid physiology, scientists developing novel diagnostics, and professionals in drug development targeting thyroid-related pathologies. This document provides a detailed overview of the biochemical pathways, quantitative data on key processes, explicit experimental protocols, and visual representations of the underlying mechanisms.

Introduction: The Centrality of Monoiodotyrosine

Thyroid hormones, primarily triiodothyronine (T3) and thyroxine (T4), are essential for regulating metabolism, growth, and development.[1][2] The synthesis of these vital hormones is a multi-step process that occurs within the thyroid gland and is critically dependent on the formation of iodinated tyrosine residues on the thyroglobulin (Tg) protein scaffold.[3] Monoiodotyrosine (MIT) is the initial product of iodine organification and serves as a direct precursor to the more heavily iodinated diiodotyrosine (DIT) and subsequently to the active thyroid hormones.[4] The precise regulation of MIT formation and its subsequent utilization are key determinants of overall thyroid hormone output.

The Biochemical Pathway of Thyroid Hormone Synthesis

The synthesis of thyroid hormones can be dissected into several key stages, each involving specific enzymes and transport mechanisms. MIT plays a central role in the organification and coupling steps.

Iodide Trapping and Transport

The process begins with the active transport of iodide (I-) from the bloodstream into the thyroid follicular cells via the sodium-iodide symporter (NIS) located on the basolateral membrane.[1] Iodide then traverses the cell to the apical membrane, where it is transported into the follicular lumen by the pendrin transporter.

Organification: The Birth of Monoiodotyrosine

Within the follicular lumen, at the apical cell surface, thyroid peroxidase (TPO), a heme-containing enzyme, catalyzes the oxidation of iodide to a reactive iodine species. This highly reactive iodine is then incorporated onto specific tyrosine residues within the large glycoprotein (B1211001) thyroglobulin (Tg). The addition of a single iodine atom to a tyrosine residue results in the formation of monoiodotyrosine (MIT).

Formation of Diiodotyrosine (DIT)

Subsequent iodination of MIT residues, also catalyzed by TPO, leads to the formation of diiodotyrosine (DIT), which contains two iodine atoms per tyrosine residue. The ratio of MIT to DIT within thyroglobulin is a crucial factor influencing the type of thyroid hormone that will be predominantly synthesized.

Coupling: From Iodotyrosines to Hormones

The final synthetic step is the coupling of these iodotyrosine residues, again catalyzed by TPO. This intricate process involves the joining of two iodotyrosine molecules to form the thyroid hormones:

  • Triiodothyronine (T3): Formed by the coupling of one MIT molecule and one DIT molecule.

  • Thyroxine (T4): Formed by the coupling of two DIT molecules.

These newly synthesized hormones remain part of the thyroglobulin polypeptide chain and are stored in the follicular lumen as colloid.

Hormone Release and Iodide Recycling

Upon stimulation by thyroid-stimulating hormone (TSH), thyroglobulin is endocytosed back into the follicular cells. Within lysosomes, proteolytic enzymes, such as cathepsins, digest the thyroglobulin, releasing T3, T4, MIT, and DIT. T3 and T4 are then secreted into the bloodstream. The uncoupled MIT and DIT molecules are deiodinated by the enzyme iodotyrosine deiodinase (IYD), which salvages the iodide for reuse in subsequent rounds of hormone synthesis. This recycling mechanism is vital for maintaining iodine homeostasis within the thyroid gland.

Quantitative Data in Thyroid Hormone Synthesis

The following tables summarize key quantitative parameters related to the enzymatic reactions and molecular composition involved in thyroid hormone synthesis, with a focus on MIT.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateProduct(s)K_mV_maxReference(s)
Thyroid Peroxidase (TPO) TyrosineMITVariableVariable
MITDITVariableVariable
DITT4VariableVariable
Iodotyrosine Deiodinase (IYD) MITTyrosine + I-~2 µM-
DITMIT + I-~2 µM-

Note: K_m and V_max values for TPO are highly dependent on experimental conditions, including the concentrations of iodide and hydrogen peroxide.

Table 2: Relative Abundance of Iodoamino Acids in Thyroglobulin

Iodoamino AcidApproximate Percentage of Total Iodine
Monoiodotyrosine (MIT)23%
Diiodotyrosine (DIT)33%
Triiodothyronine (T3)7%
Thyroxine (T4)35%

Source: Adapted from data presented in reference. These values can vary based on iodine intake and thyroid status.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of MIT in thyroid hormone synthesis.

Quantification of MIT and DIT in Thyroglobulin by HPLC

Objective: To separate and quantify the relative amounts of MIT, DIT, T3, and T4 in a thyroglobulin hydrolysate.

Methodology:

  • Hydrolysis of Thyroglobulin:

    • Incubate purified thyroglobulin with a saturated solution of barium hydroxide (B78521) at 110°C for 16 hours to hydrolyze the protein into its constituent amino acids.

    • Neutralize the hydrolysate and remove barium ions by precipitation as barium sulfate.

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 5 µm particle size).

    • Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and 0.1% (v/v) formic acid in water.

    • Start with 5% acetonitrile for 5 minutes, then increase linearly to 50% acetonitrile over 35 minutes.

    • Maintain a flow rate of 0.2 mL/min.

  • Detection and Quantification:

    • Detect the eluting iodoamino acids by measuring absorbance at 280 nm.

    • Prepare standard curves for MIT, DIT, T3, and T4 of known concentrations to quantify their amounts in the sample.

In Vitro Thyroid Peroxidase (TPO) Activity Assay

Objective: To measure the enzymatic activity of TPO by monitoring the formation of MIT and DIT from tyrosine.

Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine rat thyroid microsomes (as a source of TPO), L-tyrosine (substrate), and potassium iodide (iodide source) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a solution of hydrogen peroxide (H₂O₂).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching agent (e.g., sodium sulfite (B76179) or a strong acid).

    • Prepare the sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • LC-MS/MS Analysis:

    • Use an appropriate LC method to separate MIT and DIT.

    • Quantify the products using mass spectrometry by monitoring specific parent and daughter ion transitions for MIT and DIT.

    • Calculate the rate of product formation to determine TPO activity.

Radioactive Iodine Uptake (RAIU) Assay in Cell Culture

Objective: To measure the ability of thyroid cells to trap iodide, a prerequisite for MIT synthesis.

Methodology:

  • Cell Culture:

    • Culture a thyroid cell line (e.g., FRTL-5) in appropriate media.

  • Iodide Uptake:

    • Wash the cells with a buffer that mimics extracellular fluid.

    • Add a solution containing a known concentration of radioactive iodine (e.g., ¹²⁵I or ¹³¹I) to the cells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for iodide uptake.

  • Washing:

    • Rapidly wash the cells with ice-cold buffer to remove extracellular radioactive iodine.

  • Cell Lysis and Counting:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the amount of radioactivity in the cell lysate using a gamma counter.

  • Data Analysis:

    • Normalize the radioactive counts to the amount of protein in the cell lysate to determine the specific iodide uptake.

Thyroglobulin Proteolysis Assay

Objective: To assess the release of iodoamino acids, including MIT, from thyroglobulin by lysosomal enzymes.

Methodology:

  • Preparation of Radiolabeled Thyroglobulin:

    • Label purified thyroglobulin with a radioactive isotope of iodine (e.g., ¹²⁵I) in vitro.

  • Isolation of Lysosomes:

    • Isolate lysosomes from thyroid tissue by differential centrifugation and density gradient centrifugation.

  • Digestion Reaction:

    • Incubate the radiolabeled thyroglobulin with the isolated lysosomal extract at pH 5.0 in the presence of a reducing agent like dithiothreitol (B142953) for 24 hours at 37°C.

  • Separation of Hydrolysis Products:

    • Separate the free iodoamino acids from the undigested thyroglobulin and peptide fragments using techniques like paper chromatography or HPLC.

  • Quantification of Released Iodoamino Acids:

    • Quantify the amount of radioactivity in the spots or peaks corresponding to MIT, DIT, T3, and T4 to determine the extent of proteolysis and the relative release of each iodoamino acid.

Visualizing the Core Processes

The following diagrams, rendered in DOT language, illustrate the key pathways and workflows central to the role of MIT in thyroid hormone synthesis.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Thyroglobulin Thyroglobulin Sample Hydrolysis Alkaline Hydrolysis Thyroglobulin->Hydrolysis Neutralization Neutralization & Precipitation Hydrolysis->Neutralization Hydrolysate Iodoamino Acid Hydrolysate Neutralization->Hydrolysate Injection Inject Sample Hydrolysate->Injection Column Reversed-Phase C18 Column Injection->Column Elution Gradient Elution Column->Elution Detection UV Detection (280 nm) Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification using Standard Curves Peak_Integration->Quantification Results MIT, DIT, T3, T4 Concentrations Quantification->Results Logical_Relationship Iodide Iodide TPO Thyroid Peroxidase (TPO) Iodide->TPO Tyrosine Tyrosine Residue (on Thyroglobulin) Tyrosine->TPO MIT Monoiodotyrosine (MIT) TPO->MIT Iodination DIT Diiodotyrosine (DIT) TPO->DIT Iodination T3 Triiodothyronine (T3) TPO->T3 Coupling T4 Thyroxine (T4) TPO->T4 Coupling MIT->TPO MIT->T3 DIT->TPO DIT->T3 DIT->T4

References

An In-depth Technical Guide on the Biological Function and Significance of H-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-I)-OH, chemically known as 3-Iodo-L-tyrosine, is a halogenated derivative of the essential amino acid L-tyrosine.[1] This molecule plays a crucial role in various physiological processes and serves as a valuable tool in biomedical research and drug development. Its significance stems primarily from its dual role as a key intermediate in the biosynthesis of thyroid hormones and as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[2][3][4] This technical guide provides a comprehensive overview of the biological functions, significance, and experimental applications of this compound.

Core Biological Functions and Significance

This compound's biological importance is centered around two primary pathways: thyroid hormone synthesis and catecholamine biosynthesis.

1. Intermediate in Thyroid Hormone Synthesis

This compound, also referred to as monoiodotyrosine (MIT), is a direct precursor to the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[3] The synthesis occurs in the thyroid gland and involves the iodination of tyrosine residues within the thyroglobulin protein.

  • Iodination of Tyrosine: The enzyme thyroid peroxidase (TPO) catalyzes the incorporation of iodine into tyrosine residues of thyroglobulin, forming both monoiodotyrosine (MIT) and diiodotyrosine (DIT).

  • Coupling Reaction: Subsequently, TPO catalyzes the coupling of these iodinated tyrosines. The coupling of one molecule of MIT and one molecule of DIT forms T3, while the coupling of two DIT molecules forms T4.

A deficiency in the enzyme iodotyrosine deiodinase, which is responsible for recycling iodine from MIT and DIT, can lead to elevated levels of 3-iodotyrosine in serum and urine, resulting in severe hypothyroidism and goiter.

2. Inhibition of Tyrosine Hydroxylase and Catecholamine Synthesis

This compound is a well-documented inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA. This is the initial and rate-limiting step in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.

  • Mechanism of Inhibition: this compound acts as a competitive inhibitor, competing with the natural substrate, tyrosine, for the active site of the TH enzyme. This inhibition leads to a decrease in the synthesis of catecholamines.

  • Research Applications: This inhibitory property makes this compound a valuable tool in neuroscience research to study the effects of reduced dopamine levels. For instance, it has been used in studies with Drosophila melanogaster to investigate the role of dopamine in social spacing.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data related to the physical properties and inhibitory activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 3-Iodo-L-tyrosine, Monoiodotyrosine (MIT)
CAS Number 70-78-0
Molecular Formula C9H10INO3
Molecular Weight 307.09 g/mol
Appearance White to off-white powder
Melting Point 195 - 203 °C
Solubility Soluble in dilute aqueous acid

Table 2: Tyrosine Hydroxylase Inhibition Data

Concentration% InhibitionExperimental ModelReference
100 µM100%in vitro enzymatic assay
10 µM60-70%in vitro enzymatic assay
0.1 mM13.4%Planarian (Dugesia dorotocephala) homogenates in vitro
1 mM36.2%Planarian (Dugesia dorotocephala) homogenates in vitro

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research.

1. Synthesis of this compound

While direct synthesis protocols for this compound are not extensively detailed in the provided results, a general two-step process can be inferred from the synthesis of its N-protected derivative, 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

  • Step 1: N-protection of L-tyrosine: The amino group of L-tyrosine is first protected to prevent side reactions. This is typically achieved by reacting L-tyrosine with a protecting agent like benzyl (B1604629) chloroformate (Cbz-Cl) in a basic aqueous solution.

  • Step 2: Iodination: The N-protected tyrosine is then regioselectively iodinated at the 3-position of the aromatic ring. Common iodinating agents include N-Iodosuccinimide (NIS) or molecular iodine (I₂).

  • Step 3: Deprotection: The protecting group is subsequently removed to yield this compound.

2. In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on tyrosine hydroxylase activity.

  • Enzyme Preparation: Tyrosine hydroxylase can be obtained from sources such as rat caudate putamen.

  • Reaction Mixture: The assay mixture typically contains the enzyme, the substrate L-tyrosine, a buffer solution to maintain pH, and cofactors like tetrahydrobiopterin.

  • Inhibitor Addition: Varying concentrations of this compound (e.g., 10 µM, 100 µM) are added to the reaction mixture.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Quantification: The formation of the product, L-DOPA, is measured using techniques like high-performance liquid chromatography (HPLC). The percentage of inhibition is calculated by comparing the rate of L-DOPA formation in the presence and absence of this compound.

3. In Vivo Studies on Catecholamine Levels in Drosophila melanogaster

This protocol describes a general procedure to study the effect of this compound on dopamine levels in flies.

  • Animal Model: 3-4 day old Drosophila melanogaster are used.

  • Drug Administration: Flies are fed a diet containing a specific concentration of this compound for a defined period (e.g., 24 hours). A control group is fed a diet without the inhibitor.

  • Sample Preparation: After the treatment period, fly heads are collected and homogenized.

  • Neurotransmitter Analysis: The levels of dopamine and its metabolites in the homogenates are quantified using HPLC with electrochemical detection (HPLC-ECD).

  • Data Analysis: Dopamine levels in the treated group are compared to the control group to determine the effect of this compound.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key biological pathways involving this compound.

Thyroid_Hormone_Synthesis cluster_thyroid_follicle Thyroid Follicular Cell Tyrosine Tyrosine (in Thyroglobulin) TPO Thyroid Peroxidase (TPO) Tyrosine->TPO MIT This compound (Monoiodotyrosine) T3 Triiodothyronine (T3) MIT->T3 MIT->TPO DIT Diiodotyrosine DIT->T3 Coupling via TPO T4 Thyroxine (T4) DIT->T4 DIT->T4 Coupling via TPO DIT->TPO Iodide Iodide (I-) Iodide->TPO Oxidation TPO->MIT Iodination TPO->DIT Iodination

Caption: Thyroid hormone synthesis pathway.

Catecholamine_Biosynthesis_Inhibition cluster_neuron Neuron Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH->L_DOPA Rate-limiting step Inhibitor This compound Inhibitor->TH Inhibition

Caption: Inhibition of catecholamine biosynthesis by this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile molecule with several applications.

  • Thyroid Research: It is indispensable for studying thyroid hormone synthesis, metabolism, and the pathophysiology of thyroid disorders.

  • Neuroscience: As a TH inhibitor, it is used to investigate dopamine-dependent neurological and psychiatric conditions, including Parkinson's disease.

  • Radiolabeling and Imaging: The iodine atom in this compound allows for radiolabeling (e.g., with ¹²³I or ¹²⁵I), making it a valuable tracer in imaging studies to track biological processes in vivo. Radiolabeled derivatives like 3-[¹²³I]Iodo-alpha-methyl-L-tyrosine (IMT) are used in nuclear medicine for tumor imaging, particularly for brain tumors.

  • Drug Development: It serves as a building block in the synthesis of peptides and other pharmaceuticals. Its ability to influence iodine incorporation can be leveraged for therapeutic applications in conditions related to thyroid dysfunction.

Conclusion

This compound is a molecule of significant biological and research interest. Its fundamental roles as a precursor in thyroid hormone synthesis and an inhibitor of catecholamine production provide a deep understanding of endocrine and neurological functions. For researchers and professionals in drug development, this compound offers a powerful tool for investigating disease mechanisms, developing novel therapeutics, and advancing diagnostic imaging techniques. This guide has provided a comprehensive overview of its core functions, quantitative data, experimental protocols, and key applications to facilitate further scientific exploration and innovation.

References

mechanism of action of 3-Iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 3-Iodo-L-tyrosine

Introduction

3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is an iodinated derivative of the amino acid L-tyrosine. It serves as a crucial intermediate in the synthesis of thyroid hormones and is a significant modulator of catecholamine biosynthesis.[1][2] Structurally similar to L-tyrosine, it participates in various metabolic pathways, making it a valuable tool in biochemical and neuropharmacological research.[2] This guide provides a comprehensive overview of the molecular mechanisms of action of 3-Iodo-L-tyrosine, focusing on its enzymatic interactions, pathway-level effects, and its application as a research tool.

Core Mechanisms of Action

The biological effects of 3-Iodo-L-tyrosine are primarily attributed to its interaction with key enzymes involved in critical metabolic pathways.

Inhibition of Tyrosine Hydroxylase

The most prominent and widely studied is its role as a reversible inhibitor of tyrosine hydroxylase (TH).[1][3] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. By inhibiting this initial step, 3-Iodo-L-tyrosine effectively reduces the overall production of these vital neurotransmitters.

This inhibitory action is central to its use in neuroscience research to probe the effects of dopamine depletion. Studies have shown that at high concentrations, 3-Iodo-L-tyrosine can induce Parkinson-like features in animal models by significantly reducing dopamine levels in the nigrostriatal system. This includes a reduction in TH-expressing neurons, aggregation of α-synuclein, and the emergence of motor deficits such as akinesia and bradykinesia.

Intermediate in Thyroid Hormone Synthesis

3-Iodo-L-tyrosine is a fundamental precursor in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The process occurs within the colloid of thyroid follicles. The enzyme thyroid peroxidase (TPO) catalyzes the iodination of tyrosine residues on the glycoprotein (B1211001) thyroglobulin, producing both 3-Iodo-L-tyrosine (MIT) and diiodotyrosine (DIT). Subsequently, TPO catalyzes the coupling of these iodinated tyrosines. The coupling of one molecule of MIT with one molecule of DIT forms T3, an essential hormone for regulating metabolism.

Inhibition of Tyrosinase

3-Iodo-L-tyrosine has also been shown to inhibit tyrosinase, a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. Tyrosinase is responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. While this mechanism is less central than its effects on TH and thyroid synthesis, it contributes to the compound's broader biochemical profile and has implications for studies on pigmentation and catecholaminergic neuronal cell viability.

Signaling Pathways and Logical Relationships

The interaction of 3-Iodo-L-tyrosine with key enzymes leads to significant alterations in major signaling pathways.

Catecholamine Biosynthesis Pathway

3-Iodo-L-tyrosine directly inhibits the first and rate-limiting step of catecholamine synthesis. This action depletes the downstream neurotransmitters that are critical for motor control, mood, and various cognitive functions.

G cluster_catecholamine Catecholamine Biosynthesis Pathway tyr L-Tyrosine th Tyrosine Hydroxylase (TH) (Rate-Limiting Step) tyr->th Substrate dopa L-DOPA aadc AADC dopa->aadc dopamine Dopamine dbh DBH dopamine->dbh norepi Norepinephrine pnmt PNMT norepi->pnmt epi Epinephrine th->dopa Product aadc->dopamine dbh->norepi pnmt->epi mit 3-Iodo-L-tyrosine mit->th Inhibition

Caption: Inhibition of the catecholamine pathway by 3-Iodo-L-tyrosine.

Thyroid Hormone Synthesis Pathway

Within the thyroid gland, 3-Iodo-L-tyrosine is an essential building block for the production of thyroid hormones, which are systemic regulators of metabolism.

G cluster_thyroid Thyroid Hormone Synthesis iodide Iodide (I⁻) from blood tpo1 Thyroid Peroxidase (TPO) iodide->tpo1 Oxidation iodine Iodine (I₂) tpo2 Thyroid Peroxidase (TPO) iodine->tpo2 tg Tyrosine residues on Thyroglobulin (Tg) tg->tpo2 Iodination mit_tg MIT on Tg t3 Triiodothyronine (T3) mit_tg->t3 dit_tg DIT on Tg dit_tg->t3 Coupling t4 Thyroxine (T4) dit_tg->t4 dit_tg->t4 Coupling tpo1->iodine tpo2->mit_tg tpo2->dit_tg

Caption: Role of 3-Iodo-L-tyrosine (MIT) in thyroid hormone synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the activity of 3-Iodo-L-tyrosine from various experimental models.

ParameterEnzyme/SystemValueOrganism/ModelReference
IC₅₀ Tyrosine Hydroxylase6.3 x 10⁻⁷ MPlanarian (Dugesia dorotocephala) homogenate
IC₅₀ Tyrosine Hydroxylase5 x 10⁻⁷ MBovine Adrenal Medulla

Table 1: In Vitro Enzyme Inhibition Data.

ConcentrationExperimental ModelObserved EffectReference
0.1 mM & 1 mMPlanarian (Dugesia dorotocephala)Significant decrease in dopamine and 5-hydroxytryptamine (serotonin) concentrations.
5 mg/ml (in feed)Fruit fly (Drosophila melanogaster)Selective decrease in dopamine but not serotonin (B10506) levels in whole-brain homogenates.
> Serum LevelsMouse (in vivo)Induction of Parkinson-like features, including loss of TH-positive cells and α-synuclein aggregation.

Table 2: In Vivo and Ex Vivo Effective Concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol is adapted from studies assessing the inhibitory potential of 3-Iodo-L-tyrosine on TH activity.

  • Enzyme Preparation: Purified tyrosine hydroxylase is obtained from a source such as bovine adrenal medulla or rat caudate putamen.

  • Reaction Mixture: A reaction buffer is prepared containing necessary cofactors for TH activity, including (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), Fe²⁺ (e.g., from ferrous ammonium (B1175870) sulfate), and a reducing agent like dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., MES or HEPES, pH 6.0-7.0).

  • Substrate and Inhibitor: The substrate, L-tyrosine, is added to the reaction mixture. For test samples, varying concentrations of 3-Iodo-L-tyrosine are pre-incubated with the enzyme and cofactors before the addition of L-tyrosine.

  • Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period (e.g., 10-20 minutes). The reaction is terminated by adding a strong acid, such as perchloric acid, which denatures the enzyme.

  • Quantification: The product, L-DOPA, is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD). The peak area corresponding to L-DOPA is compared between control (no inhibitor) and test samples to determine the percent inhibition.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Parkinsonism Model in Mice

This protocol describes the induction of Parkinson-like features in mice via intrastriatal infusion of 3-Iodo-L-tyrosine.

  • Animal Model: Adult male mice (e.g., C57BL/6 strain) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Stereotaxic Surgery: Mice are anesthetized (e.g., with ketamine/xylazine) and placed in a stereotaxic frame. A guide cannula is implanted targeting the dorsal striatum.

  • Drug Infusion: Following a recovery period, a solution of 3-Iodo-L-tyrosine (at a concentration significantly higher than physiological serum levels) or vehicle (control) is infused unilaterally into the striatum via the implanted cannula over a period of several days using an osmotic minipump.

  • Behavioral Assessment: Motor function is assessed using a battery of tests, including:

    • Akinesia/Bradykinesia: Time to initiate movement or traverse a narrow beam.

    • Motor Asymmetry: Spontaneous rotational behavior, often induced by apomorphine, to assess the unilateral dopamine depletion.

  • Histological and Biochemical Analysis: At the end of the experiment, mice are euthanized, and brains are collected.

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and fibers in the striatum. Staining for α-synuclein is used to assess protein aggregation.

    • HPLC Analysis: Striatal tissue is homogenized to measure levels of dopamine and its metabolites (DOPAC, HVA) via HPLC-ECD.

    • Retrograde Tracing: A retrograde tracer like FluoroGold can be injected into the striatum before the experiment to specifically label striatum-projecting neurons in the substantia nigra, allowing for precise quantification of neuronal loss in this pathway.

Workflow for In Vivo Parkinsonism Model

The following diagram illustrates the workflow for the experimental protocol described above.

G cluster_analysis Post-Mortem Analysis start Select Adult Mice surgery Stereotaxic Surgery: Implant Cannula in Striatum start->surgery recovery Post-Surgical Recovery surgery->recovery infusion Unilateral Infusion: 3-Iodo-L-tyrosine or Vehicle recovery->infusion behavior Behavioral Testing: (Rotation, Beam Walk) infusion->behavior endpoint Endpoint: Euthanasia & Brain Collection behavior->endpoint immuno Immunohistochemistry (TH, α-synuclein) endpoint->immuno hplc HPLC-ECD (Dopamine levels) endpoint->hplc

Caption: Experimental workflow for inducing Parkinson-like features in mice.

Conclusion

3-Iodo-L-tyrosine exhibits a multifaceted mechanism of action centered on its roles as a potent inhibitor of tyrosine hydroxylase and an essential precursor for thyroid hormone synthesis. Its ability to reversibly modulate catecholamine levels has established it as an invaluable pharmacological tool for investigating dopaminergic pathways and modeling neurotransmitter depletion states, such as those observed in Parkinson's disease. Concurrently, its fundamental role in endocrinology underscores the intricate link between amino acid metabolism, neurotransmission, and systemic hormonal regulation. Further research into the nuanced interactions of 3-Iodo-L-tyrosine will continue to provide critical insights into both physiological and pathological processes.

References

H-Tyr(3-I)-OH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the safe handling, storage, and potential hazards of H-Tyr(3-I)-OH (3-iodo-L-tyrosine), a key compound in biochemical research, particularly in studies related to thyroid hormone synthesis and tyrosine hydroxylase inhibition. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine, with an iodine atom substituted at the third position of the phenyl ring. This modification is critical to its biological activity.

PropertyValue
Synonyms 3-Iodo-L-tyrosine, 3-Monoiodo-L-tyrosine
Molecular Formula C₉H₁₀INO₃
Molecular Weight 307.09 g/mol
Appearance Off-white to white crystalline solid/powder
Solubility Soluble in dilute aqueous acid.
Storage Temperature -20°C

GHS Hazard and Precautionary Information

This compound is classified as a hazardous substance. The following tables summarize the GHS hazard and precautionary statements.

Table 1: GHS Hazard Statements

CodeStatement
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Note: Some sources may also include H302 (Harmful if swallowed).

Table 2: GHS Precautionary Statements

CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal
P501Dispose of contents/container to an approved waste disposal plant.

Exposure Controls and Personal Protection

Strict adherence to the following exposure controls and use of personal protective equipment (PPE) is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeEquipmentSpecifications and Remarks
Eye Protection Safety glasses with side shields or chemical safety goggles.Must be worn at all times in the laboratory. Use chemical safety goggles when there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
Skin and Body Protection Laboratory coat.A standard laboratory coat should be sufficient for handling small quantities. For larger quantities or when there is a risk of significant spillage, consider additional protective clothing.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95).A respirator is necessary when engineering controls, such as a fume hood, are not sufficient to control exposure to dust.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store at -20°C in a Tightly Sealed Container inspect->store ppe Don Appropriate PPE store->ppe Before Use weigh Weigh in a Ventilated Enclosure ppe->weigh dissolve Dissolve in a Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate After Use dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Safe handling workflow for this compound.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. It is also an intermediate in the biosynthesis of thyroid hormones.

The diagram below illustrates the thyroid hormone synthesis pathway and the role of iodinated tyrosine residues.

Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis Pathway cluster_follicle_cell Thyroid Follicular Cell cluster_colloid Follicular Colloid cluster_hormones Hormone Formation iodide_uptake Iodide (I⁻) Uptake iodide_oxidation Iodide Oxidation to Iodine (I₂) iodide_uptake->iodide_oxidation Transport tg_synthesis Thyroglobulin (Tg) Synthesis organification Organification of Iodine tg_synthesis->organification Tg backbone iodide_oxidation->organification Thyroperoxidase (TPO) mit Monoiodotyrosine (MIT) organification->mit dit Diiodotyrosine (DIT) organification->dit coupling Coupling of Iodinated Tyrosines t3 Triiodothyronine (T3) coupling->t3 MIT + DIT t4 Thyroxine (T4) coupling->t4 DIT + DIT mit->coupling dit->coupling

Role of iodinated tyrosine in thyroid hormone synthesis.

Experimental Protocols for Safety Assessment

The following are example protocols for assessing the toxicity of this compound. These are generalized methods and should be adapted and optimized for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS, adjusting pH if necessary) and prepare serial dilutions in serum-free medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

In Vitro Cytotoxicity Assessment: LDH Release Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the positive control (cells lysed to release maximum LDH).

Whole-Organism Toxicity Assessment: Planarian Regeneration and Pigmentation Assay

This protocol is adapted from a study on the effects of 3-iodo-L-tyrosine on the planarian, Dugesia dorotocephala.

Materials:

  • This compound

  • Planarians (Dugesia dorotocephala)

  • Standard planarian culture medium

  • Petri dishes

  • Scalpel or razor blade

  • Stereomicroscope

Procedure:

  • Acclimation: Acclimate planarians in the culture medium for at least 24 hours.

  • Compound Exposure: Prepare solutions of this compound in the culture medium at various concentrations (e.g., 0.01 mM, 0.1 mM, 1 mM). Place individual or small groups of planarians in petri dishes containing the test solutions. Include a control group with culture medium only.

  • Decapitation (Optional for Regeneration Study): For regeneration studies, decapitate the planarians posterior to the auricles using a clean scalpel.

  • Observation: Observe the planarians daily under a stereomicroscope for signs of toxicity, such as changes in motility, morphology, and regeneration progress (if decapitated).

  • Pigmentation Assessment: Specifically monitor the eye pigmentation. Note any fading or disappearance of the eye pigments over a period of 7-14 days.

  • Data Recording: Record the percentage of planarians in each group showing adverse effects, including mortality, regeneration defects, and loss of eye pigmentation.

First Aid Measures

In case of accidental exposure, follow these first aid measures immediately.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Waste should be collected in a designated, labeled, and sealed container for disposal by a licensed professional waste disposal service.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific experimental context. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

References

In-Depth Technical Guide: H-Tyr(3-I)-OH (3-Iodo-L-tyrosine)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70-78-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-L-tyrosine (H-Tyr(3-I)-OH), a critical molecule in biochemical research and a key intermediate in physiological processes. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its significant roles in biological signaling pathways.

Core Data and Physicochemical Properties

3-Iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring an iodine atom at the third position of the phenyl ring. This modification imparts unique properties that are leveraged in various scientific applications.

PropertyValueReference(s)
CAS Number 70-78-0[1][2][3]
Molecular Formula C₉H₁₀INO₃[1][4]
Molecular Weight 307.09 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Synonyms 3-Iodo-L-tyrosine, Monoiodotyrosine, MIT
Appearance White to off-white crystalline solid
Melting Point 210 °C (decomposes)
Solubility Soluble in dilute aqueous acid. Sparingly soluble in water.
Storage Temperature -20°C
pKa 2.21±0.20 (Predicted)
λmax 283 nm

Synthesis and Analytical Protocols

Experimental Protocol: Synthesis of this compound

The synthesis of 3-Iodo-L-tyrosine is a multi-step process that involves the protection of the amino group of L-tyrosine, followed by regioselective iodination and subsequent deprotection.

Step 1: N-protection of L-Tyrosine with Benzyloxycarbonyl (Cbz) Group

  • Materials: L-tyrosine, 1 M Sodium Hydroxide (B78521), Benzyl (B1604629) Chloroformate (Cbz-Cl), Diethyl Ether, 6 M Hydrochloric Acid.

  • Procedure:

    • Dissolve L-tyrosine in 1 M sodium hydroxide at 0°C with vigorous stirring.

    • Slowly add benzyl chloroformate dropwise, maintaining the pH between 9 and 10 by the concurrent addition of 2 M sodium hydroxide.

    • After the addition is complete, continue stirring and allow the reaction to proceed.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with 6 M hydrochloric acid to precipitate the N-Cbz-L-tyrosine product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Iodination of N-Cbz-L-tyrosine

  • Materials: N-Cbz-L-tyrosine, Aqueous Ammonia, Iodine, Potassium Iodide, 1 M Hydrochloric Acid.

  • Procedure:

    • Dissolve the dried N-Cbz-L-tyrosine in aqueous ammonia.

    • Prepare a solution of iodine and potassium iodide in water.

    • Add the iodine solution dropwise to the N-Cbz-L-tyrosine solution with constant stirring.

    • Continue stirring at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1 M hydrochloric acid to precipitate the 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.

    • Collect the product by filtration, wash, and dry.

Step 3: Deprotection of the N-Cbz Group

  • Materials: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Anhydrous Aluminum Chloride (AlCl₃).

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in HFIP to a concentration of approximately 0.1-0.2 M.

    • Carefully add anhydrous aluminum chloride (1.5 to 2.0 equivalents) to the solution in portions while stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction and purify the resulting 3-Iodo-L-tyrosine by appropriate workup and crystallization or chromatography.

Experimental Protocol: Quantitative Analysis by HPLC

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices. Method validation is crucial for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 283 nm.

  • Sample Preparation:

    • For biological samples, perform protein precipitation using a suitable agent (e.g., perchloric acid, acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Quantification: Construct a calibration curve using standards of known this compound concentrations.

Biological Signaling Pathways and Mechanisms

Role in Thyroid Hormone Synthesis

3-Iodo-L-tyrosine (Monoiodotyrosine, MIT) is a fundamental precursor in the biosynthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4). This process occurs in the thyroid gland and is regulated by thyroid-stimulating hormone (TSH).

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicle Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Transport Thyroglobulin_synth Thyroglobulin (Tg) Synthesis Thyroglobulin Thyroglobulin (Tg) Thyroglobulin_synth->Thyroglobulin Tg_colloid Thyroglobulin (Tg) Thyroglobulin->Tg_colloid Exocytosis Iodine Iodine (I₂) TPO->Iodine Oxidation Iodination Iodination Iodine->Iodination MIT Monoiodotyrosine (MIT) This compound Coupling Coupling MIT->Coupling DIT Diiodotyrosine (DIT) DIT->Coupling T3 Triiodothyronine (T3) Stored_Hormones Stored T3 & T4 on Tg T3->Stored_Hormones T4 Thyroxine (T4) T4->Stored_Hormones Tg_colloid->Iodination Iodination->MIT Iodination->DIT Coupling->T3 MIT + DIT Coupling->T4 DIT + DIT

Thyroid Hormone Synthesis Pathway
Inhibition of Tyrosine Hydroxylase

3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibitory action is a valuable tool in neuroscience research to study the effects of reduced catecholamine levels.

Tyrosine_Hydroxylase_Inhibition Tyrosine L-Tyrosine (Substrate) TH_Enzyme Tyrosine Hydroxylase (Enzyme) Tyrosine->TH_Enzyme Binds to active site L_DOPA L-DOPA TH_Enzyme->L_DOPA Catalyzes conversion Dopamine Dopamine L_DOPA->Dopamine Further Synthesis Iodotyrosine This compound (Competitive Inhibitor) Iodotyrosine->TH_Enzyme Competes for active site

Competitive Inhibition of Tyrosine Hydroxylase

Experimental Workflow: General Application

The unique properties of 3-Iodo-L-tyrosine make it a versatile tool in various experimental workflows, from its synthesis to its application in studying biological systems.

Experimental_Workflow Start Start: L-Tyrosine Synthesis Chemical Synthesis (Protection, Iodination, Deprotection) Start->Synthesis Purification Purification (Crystallization/ Chromatography) Synthesis->Purification Characterization Analytical Characterization (HPLC, MS, NMR) Purification->Characterization Product Pure this compound Characterization->Product Application Application in Biological Systems Product->Application Thyroid_Study Thyroid Hormone Metabolism Studies Application->Thyroid_Study Neuro_Study Neurotransmitter Pathway Inhibition Application->Neuro_Study Data_Analysis Data Analysis and Interpretation Thyroid_Study->Data_Analysis Neuro_Study->Data_Analysis

General Experimental Workflow

Conclusion

3-Iodo-L-tyrosine (this compound) is a molecule of significant interest to researchers in biochemistry, endocrinology, and neuroscience. Its role as a precursor in thyroid hormone synthesis and as an inhibitor of tyrosine hydroxylase provides a dual platform for investigating fundamental biological processes. The detailed protocols and pathway diagrams presented in this guide offer a robust resource for scientists and professionals engaged in drug development and related research fields.

References

3-Iodo-L-tyrosine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is a derivative of the amino acid L-tyrosine.[1][2] It plays a crucial role as an intermediate in the synthesis of thyroid hormones.[2] This document provides essential technical data regarding its molecular formula and weight, targeting researchers and professionals in drug development.

Molecular and Chemical Properties

The fundamental chemical identifiers for 3-Iodo-L-tyrosine are detailed below. This compound is structurally L-tyrosine with an iodine atom substituted at the third position of the benzyl (B1604629) group.[1][3]

PropertyValueSource
Molecular FormulaC₉H₁₀INO₃PubChem, Santa Cruz Biotechnology
Molecular Weight307.09 g/mol Santa Cruz Biotechnology, Sigma-Aldrich
307.08 g/mol PubChem
307.1 g/mol Cayman Chemical
IUPAC Name(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acidPubChem
CAS Number70-78-0Santa Cruz Biotechnology, Sigma-Aldrich

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound and its core identifiers.

G 3-Iodo-L-tyrosine Core Properties A 3-Iodo-L-tyrosine B Molecular Formula C₉H₁₀INO₃ A->B has C Molecular Weight ~307.09 g/mol A->C has D CAS Number 70-78-0 A->D is identified by

References

Methodological & Application

Application Notes and Protocols for H-Tyr(3-I)-OH In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-I)-OH, also known as 3-iodo-L-tyrosine, is a well-characterized inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] Its ability to modulate the production of these crucial neurotransmitters makes it a valuable tool in neuroscience research and a potential lead compound in drug discovery for neurological and endocrine disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on tyrosine hydroxylase.

Data Presentation

The inhibitory activity of this compound against tyrosine hydroxylase has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

ParameterValueAssay ConditionsSource
Ki 0.39 µMPurified beef adrenal tyrosine hydroxylase[3]
Inhibition % 100%100 µM this compound[4]
Inhibition % 60-70%10 µM this compound
Inhibition % 50%50 µM 3-iodo-tyrosine (L-DOPA production)

Signaling Pathway

This compound exerts its effect by directly inhibiting tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the initial and rate-limiting step in the catecholamine biosynthesis pathway. By blocking this step, this compound effectively reduces the downstream synthesis of dopamine, norepinephrine, and epinephrine.

Catecholamine_Biosynthesis_Pathway LTyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) LTyrosine->TH O2, Fe2+ Tetrahydrobiopterin LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase HTyr3IOH This compound HTyr3IOH->TH Inhibition TH->LDOPA

Figure 1: Inhibition of the Catecholamine Biosynthesis Pathway by this compound.

Experimental Protocols

Two common methods for measuring tyrosine hydroxylase activity in vitro are presented below: a High-Performance Liquid Chromatography (HPLC)-based assay and a 96-well plate reader-based colorimetric assay.

HPLC-Based Tyrosine Hydroxylase Inhibition Assay

This method directly measures the product of the enzymatic reaction, L-DOPA, providing high sensitivity and specificity.

Materials:

  • Recombinant human tyrosine hydroxylase (hTH)

  • L-tyrosine

  • This compound (3-iodo-L-tyrosine)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Catalase

  • Ferrous sulfate (B86663) (FeSO4)

  • HEPES buffer (pH 7.0)

  • Perchloric acid (PCA)

  • HPLC system with a C18 column and electrochemical or fluorescence detector

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, FeSO4, and BH4.

  • Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture with the enzyme (hTH) for a designated time (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrate, L-tyrosine.

  • Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a final concentration of 0.1 M perchloric acid.

  • Sample Preparation: Centrifuge the samples to pellet precipitated proteins. Filter the supernatant before HPLC analysis.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate L-DOPA from other components on a C18 column. Detect and quantify the L-DOPA peak using an electrochemical or fluorescence detector.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

HPLC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mixture (Buffer, Catalase, FeSO4, BH4) Add_Inhibitor Add this compound (Varying Concentrations) Prep_Mix->Add_Inhibitor Add_Enzyme Add Tyrosine Hydroxylase Add_Inhibitor->Add_Enzyme Preincubate Pre-incubate at 37°C Add_Enzyme->Preincubate Start_Reaction Add L-Tyrosine Preincubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Add Perchloric Acid Incubate->Stop_Reaction Centrifuge Centrifuge and Filter Stop_Reaction->Centrifuge HPLC HPLC Analysis (Quantify L-DOPA) Centrifuge->HPLC Analyze_Data Calculate % Inhibition and IC50 HPLC->Analyze_Data

Figure 2: Workflow for the HPLC-Based Tyrosine Hydroxylase Inhibition Assay.
Plate Reader-Based Colorimetric Tyrosine Hydroxylase Inhibition Assay

This high-throughput method is suitable for screening multiple compounds and relies on the colorimetric detection of a derivative of L-DOPA.

Materials:

  • Recombinant human tyrosine hydroxylase (hTH)

  • L-tyrosine

  • This compound (3-iodo-L-tyrosine)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Ferrous sulfate (FeSO4)

  • Sodium periodate (B1199274)

  • HEPES buffer (pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Prepare Mixture A: In a tube, prepare "Mixture A" containing HEPES buffer, hTH, FeSO4, and BH4.

  • Prepare Mixture B: In a separate tube, prepare "Mixture B" containing HEPES buffer, L-tyrosine, and sodium periodate.

  • Dispense Inhibitor: In a 96-well plate, add varying concentrations of this compound to the appropriate wells. Include control wells without the inhibitor.

  • Add Mixture A: Add Mixture A to all wells.

  • Initiate Reaction: To start the reaction, add Mixture B to all wells. The sodium periodate will oxidize the newly formed L-DOPA to dopachrome, a colored product.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Determine the rate of reaction (change in absorbance over time) for each well. Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value.

Plate_Reader_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Prep_Mix_A Prepare Mixture A (Buffer, TH, FeSO4, BH4) Add_Mix_A Add Mixture A to wells Prep_Mix_A->Add_Mix_A Prep_Mix_B Prepare Mixture B (Buffer, L-Tyrosine, Sodium Periodate) Start_Reaction Add Mixture B to wells Prep_Mix_B->Start_Reaction Dispense_Inhibitor Dispense this compound in 96-well plate Dispense_Inhibitor->Add_Mix_A Add_Mix_A->Start_Reaction Measure_Absorbance Measure Absorbance at 475 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates, % Inhibition, and IC50 Measure_Absorbance->Analyze_Data

Figure 3: Workflow for the Plate Reader-Based Tyrosine Hydroxylase Inhibition Assay.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively conduct in vitro assays for this compound and similar compounds targeting tyrosine hydroxylase. The choice between the HPLC-based and plate reader-based assays will depend on the specific experimental needs, with the former offering higher precision and the latter providing greater throughput. Accurate characterization of the inhibitory potential of such molecules is crucial for advancing our understanding of catecholamine-related physiological and pathological processes.

References

Application Notes and Protocols for 3-Iodo-L-tyrosine as a Tyrosine Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-tyrosine, a synthetic amino acid derivative, serves as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] By competing with the endogenous substrate L-tyrosine, 3-Iodo-L-tyrosine effectively reduces the production of these crucial neurotransmitters and hormones. This property makes it a valuable tool in neuroscience research and a potential lead compound for the development of therapeutics targeting conditions associated with excessive catecholamine production. These application notes provide detailed protocols for the use of 3-Iodo-L-tyrosine as a tyrosine hydroxylase inhibitor in both in vitro and in vivo experimental settings.

Mechanism of Action

3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase.[1] This means it binds to the active site of the enzyme, directly competing with the natural substrate, L-tyrosine. This binding event prevents the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for all catecholamines. The inhibition is reversible and its potency is dependent on the relative concentrations of the inhibitor and the substrate.

Quantitative Data

The inhibitory potency of 3-Iodo-L-tyrosine on tyrosine hydroxylase has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.

ParameterValueSpecies/Enzyme SourceAssay ConditionsReference
Ki 0.39 µMNot specifiedNot specified[2]
IC50 ~50 µMHuman Tyrosine HydroxylaseIn vitro plate reader assay[3]
Inhibition 50% at 50 µMHuman Tyrosine HydroxylaseIn vitro plate reader assay[3]

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of 3-Iodo-L-tyrosine on tyrosine hydroxylase activity in vitro. The assay is based on the quantification of L-DOPA produced from the enzymatic reaction.

Materials:

  • Purified or recombinant tyrosine hydroxylase

  • L-Tyrosine (substrate)

  • 3-Iodo-L-tyrosine (inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • MES or HEPES buffer (pH 6.0-7.0)

  • Perchloric acid

  • HPLC system with electrochemical detection (HPLC-ECD) or a plate reader for colorimetric assays

  • Sodium periodate (B1199274) (for colorimetric assay)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-Tyrosine in a suitable buffer.

    • Prepare a stock solution of 3-Iodo-L-tyrosine in the same buffer. Due to its limited solubility in neutral buffers, initial dissolution in a small amount of dilute acid may be necessary, followed by neutralization. Aqueous solutions of 3-Iodo-L-tyrosine are not recommended for storage for more than one day.

    • Prepare a reaction buffer containing MES or HEPES, catalase, and DTT.

    • Prepare a fresh solution of the cofactor BH4.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, BH4, and the tyrosine hydroxylase enzyme.

    • Add varying concentrations of 3-Iodo-L-tyrosine to the reaction tubes. Include a vehicle control (buffer only).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate, L-Tyrosine.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes). The incubation time should be within the linear range of the enzyme activity.

  • Termination of Reaction and Detection of L-DOPA:

    • HPLC-ECD Method:

      • Stop the reaction by adding a final concentration of 0.1 M perchloric acid.

      • Centrifuge the tubes to pellet the precipitated protein.

      • Filter the supernatant and inject it into an HPLC-ECD system to separate and quantify the L-DOPA produced.

    • Colorimetric Plate Reader Method:

      • This method involves the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically.

      • Add sodium periodate to the reaction mixture to oxidize L-DOPA.

      • Measure the absorbance at 475 nm using a plate reader. The rate of increase in absorbance is proportional to the rate of L-DOPA production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 3-Iodo-L-tyrosine compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • For determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-Tyrosine) and the inhibitor (3-Iodo-L-tyrosine) and analyze the data using Lineweaver-Burk or Dixon plots.

In Vivo Inhibition of Tyrosine Hydroxylase in a Rodent Model

This protocol describes the administration of 3-Iodo-L-tyrosine to rodents to study its effects on catecholamine levels in the brain.

Materials:

  • 3-Iodo-L-tyrosine

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus for intracerebroventricular (ICV) or intrastriatal injections

  • Hamilton syringe

  • Anesthesia (e.g., isoflurane)

  • HPLC-ECD system for catecholamine analysis

Procedure:

  • Preparation of 3-Iodo-L-tyrosine Solution:

    • Dissolve 3-Iodo-L-tyrosine in sterile saline or aCSF to the desired concentration (e.g., for an intrastriatal dose of 10 µM). Due to its limited solubility, gentle warming or sonication may be required. Ensure the solution is sterile-filtered before administration.

  • Animal Surgery and Injection:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy to expose the target brain region (e.g., lateral ventricle for ICV injection or striatum for intrastriatal injection).

    • Slowly infuse the 3-Iodo-L-tyrosine solution into the target region using a Hamilton syringe. The infusion rate should be slow to avoid tissue damage (e.g., 0.1-0.5 µL/min).

    • After the infusion, leave the needle in place for a few minutes to prevent backflow of the solution.

    • Slowly retract the needle and suture the incision.

    • Provide post-operative care, including analgesics and monitoring for recovery.

  • Tissue Collection and Analysis:

    • At a predetermined time point after the injection, euthanize the animal.

    • Rapidly dissect the brain and isolate the brain regions of interest (e.g., striatum, prefrontal cortex).

    • Homogenize the tissue in a solution containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.

    • Centrifuge the homogenate and filter the supernatant.

    • Analyze the levels of dopamine, norepinephrine, and their metabolites using an HPLC-ECD system.

  • Data Analysis:

    • Compare the catecholamine levels in the brains of animals treated with 3-Iodo-L-tyrosine to those of a vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Visualizations

Catecholamine Biosynthesis Pathway and Inhibition by 3-Iodo-L-tyrosine

Catecholamine_Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine:e->L_DOPA:w Dopamine Dopamine L_DOPA:e->Dopamine:w Norepinephrine Norepinephrine Dopamine:e->Norepinephrine:w Epinephrine Epinephrine Norepinephrine:e->Epinephrine:w TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor 3-Iodo-L-tyrosine Inhibitor->TH Competitive Inhibition

Caption: Inhibition of the catecholamine biosynthesis pathway by 3-Iodo-L-tyrosine.

Experimental Workflow for In Vivo Tyrosine Hydroxylase Inhibition

InVivo_Workflow start Start prep Prepare 3-Iodo-L-tyrosine Solution start->prep surgery Animal Anesthesia and Stereotaxic Surgery prep->surgery injection Intracerebral Injection (ICV or Intrastriatal) surgery->injection recovery Post-operative Recovery and Monitoring injection->recovery euthanasia Euthanasia at Pre-determined Time Point recovery->euthanasia dissection Brain Dissection and Tissue Homogenization euthanasia->dissection analysis Catecholamine Quantification (HPLC-ECD) dissection->analysis data Data Analysis and Interpretation analysis->data end End data->end

Caption: Workflow for in vivo studies of 3-Iodo-L-tyrosine.

Downstream Effects of Tyrosine Hydroxylase Inhibition

Downstream_Effects Inhibitor 3-Iodo-L-tyrosine TH Tyrosine Hydroxylase Inhibition Inhibitor->TH Catecholamine_depletion Decreased Catecholamine (Dopamine, Norepinephrine) Synthesis TH->Catecholamine_depletion Neuronal_activity Altered Neuronal Signaling and Activity Catecholamine_depletion->Neuronal_activity Behavioral_changes Behavioral and Physiological Changes Neuronal_activity->Behavioral_changes Mood Mood Alterations (e.g., anhedonia) Behavioral_changes->Mood Motor Motor Function Impairment (e.g., bradykinesia) Behavioral_changes->Motor Cardiovascular Cardiovascular Effects (e.g., altered blood pressure) Behavioral_changes->Cardiovascular

References

Application Note: Studying Dopamine Depletion Using 3-Iodo-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-L-tyrosine (H-Tyr(3-I)-OH) is a potent and effective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.[1][2][3] By competing with the natural substrate, L-tyrosine, 3-iodo-L-tyrosine blocks the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), thereby decreasing the synthesis of dopamine.[2][4] This characteristic makes it a valuable pharmacological tool for investigating the functional roles of dopamine in various physiological and pathological processes. Researchers utilize 3-iodo-L-tyrosine to induce a state of dopamine depletion, allowing for the study of its impact on behavior, neuronal signaling, and the efficacy of potential therapeutic agents for conditions like Parkinson's disease or schizophrenia.

Mechanism of Action

The primary mechanism of 3-iodo-L-tyrosine is the competitive inhibition of tyrosine hydroxylase. The enzyme's active site normally binds to L-tyrosine to initiate dopamine synthesis. 3-iodo-L-tyrosine, due to its structural similarity to L-tyrosine, also binds to this active site, preventing the natural substrate from being catalyzed and effectively halting the catecholamine synthesis pathway at its first step. This leads to a reduction in the overall levels of dopamine and other catecholamines in the nervous system.

cluster_pathway Dopamine Synthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Inhibitor 3-Iodo-L-Tyrosine Inhibitor->L_DOPA Inhibits TH

Figure 1: Mechanism of 3-Iodo-L-Tyrosine Inhibition.

Experimental Protocol: In Vivo Dopamine Depletion in a Rodent Model

This protocol provides a general framework for inducing dopamine depletion in rodents using 3-iodo-L-tyrosine to study its subsequent effects on neurochemistry and behavior.

1. Materials and Reagents

  • 3-Iodo-L-tyrosine (CAS 70-78-0)

  • Vehicle (e.g., 0.9% saline, dilute aqueous acid)

  • Experimental animals (e.g., adult male C57BL/6 mice or Sprague-Dawley rats)

  • Standard animal housing and husbandry equipment

  • Injection supplies (syringes, needles)

  • Behavioral testing apparatus (e.g., open field, rotarod)

  • Analytical equipment for dopamine measurement (e.g., HPLC-ECD, microdialysis)

2. Experimental Workflow

cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing Acclimatization->Baseline Preparation Prepare 3-Iodo-L-Tyrosine Solution Administration Administer Drug or Vehicle (e.g., i.p. injection) Preparation->Administration Post_Test Post-Treatment Behavioral Testing Administration->Post_Test Tissue Brain Tissue Collection (e.g., Striatum) Post_Test->Tissue Analysis Dopamine Level Analysis (HPLC-ECD) Tissue->Analysis

Figure 2: Experimental Workflow for Dopamine Depletion Study.

3. Detailed Methodology

  • Animal Acclimatization: House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Baseline Measurements: Conduct baseline behavioral tests to establish a pre-treatment performance reference for each animal.

  • Preparation of 3-Iodo-L-Tyrosine Solution:

    • On the day of the experiment, prepare a fresh solution of 3-iodo-L-tyrosine.

    • Dissolve the compound in a suitable vehicle. Solubility can be enhanced in dilute aqueous acid. The final concentration should be calculated based on the desired dosage and the average weight of the animals.

    • Prepare a vehicle-only solution to be used for the control group.

  • Administration:

    • Administer the 3-iodo-L-tyrosine solution or vehicle to the animals. Intraperitoneal (i.p.) injection is a common route.

    • Dosage can vary significantly based on the study's goals and animal model. Doses used in previous studies to inhibit tyrosine hydroxylase can serve as a starting point.

  • Post-Treatment Analysis:

    • Behavioral Testing: At a predetermined time point after administration (e.g., 1-4 hours), repeat the behavioral tests to assess the effects of dopamine depletion on motor function, cognition, or other relevant behaviors.

    • Neurochemical Analysis:

      • Following behavioral testing, euthanize the animals according to approved protocols.

      • Rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).

      • Homogenize the tissue and process it for dopamine level quantification using methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

4. Data Presentation

The efficacy of 3-iodo-L-tyrosine in depleting dopamine can be quantified by comparing the dopamine concentrations in the brains of treated animals versus a control group.

Table 1: Effect of 3-Iodo-L-Tyrosine on Striatal Dopamine Levels (Hypothetical Data)

Treatment GroupNDosage (mg/kg, i.p.)Striatal Dopamine (ng/mg tissue)% of Control
Vehicle Control10012.5 ± 1.3100%
3-Iodo-L-Tyrosine10507.8 ± 0.962.4%
3-Iodo-L-Tyrosine101004.5 ± 0.6**36.0%
p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as Mean ± SEM.

Considerations and Limitations

  • Specificity: While 3-iodo-L-tyrosine is a potent inhibitor of tyrosine hydroxylase, it will affect the synthesis of all catecholamines, not just dopamine. This should be considered when interpreting results.

  • Toxicity: High doses or chronic administration of 3-iodo-L-tyrosine can have toxic effects and may induce Parkinson-like features. It is crucial to perform dose-response studies to find an effective, non-toxic dose.

  • Measurement Techniques: The choice of analytical method for measuring dopamine is critical. Microdialysis allows for real-time measurement in awake animals, while tissue analysis via HPLC-ECD provides a snapshot at a specific time point. Fast-scan cyclic voltammetry (FSCV) offers high temporal resolution for detecting rapid dopamine release.

By following this protocol, researchers can effectively use 3-iodo-L-tyrosine to investigate the multifaceted roles of dopamine in the central nervous system.

References

Application Notes and Protocols for Incorporating 3-Iodo-L-tyrosine into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of 3-Iodo-L-tyrosine into peptide chains. This unique amino acid serves as a versatile building block for advanced peptide modifications, enabling a wide range of applications in drug discovery, chemical biology, and materials science. Detailed protocols for solid-phase and solution-phase synthesis, along with post-synthetic modifications, are presented.

Introduction

3-Iodo-L-tyrosine is a halogenated derivative of the natural amino acid L-tyrosine. The presence of the iodine atom on the aromatic ring provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This allows for the site-specific introduction of diverse functionalities onto a peptide scaffold, facilitating the development of novel therapeutics, diagnostic agents, and research tools. Key applications include late-stage functionalization, bioconjugation of labels or drugs, and the incorporation of heavy atoms for structural biology studies.[2]

Key Applications and Advantages

The strategic incorporation of 3-Iodo-L-tyrosine offers several advantages:

  • Site-Specific Modification: Enables precise chemical modification at a defined position within the peptide sequence.

  • Post-Synthetic Diversification: The synthesized iodinated peptide can be used as a scaffold for generating a library of analogs through cross-coupling reactions.[2]

  • Biophysical and Structural Probes: The iodine atom can serve as a heavy-atom derivative for X-ray crystallography or as a spectroscopic probe.[2]

  • Enhanced Biological Activity: Halogenation can influence peptide conformation and binding affinity to biological targets.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like 3-Iodo-L-tyrosine. Uronium/aminium and phosphonium (B103445) salt-based reagents are generally recommended.

Coupling ReagentTypeKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumHigh coupling efficiency, fast reaction rates, low racemization.Higher cost.
HBTU/TBTU Uronium/AminiumEfficient and popular, with soluble by-products.Can cause guanidinylation of the N-terminal amino group.
HCTU Uronium/AminiumHigh efficiency and less allergenic than some other reagents.
PyAOP/PyBOP PhosphoniumHighly effective, especially for sterically hindered couplings; more soluble in DMF than uronium reagents.
DIC/Oxyma CarbodiimideCost-effective; Oxyma is a safer alternative to HOBt.Generally slower reaction rates compared to onium salts.
Table 2: Representative Yields for Post-Synthetic Modification of 3-Iodotyrosine-Containing Peptides

The iodinated tyrosine residue serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

Reaction TypeCoupling PartnerCatalyst/ConditionsPeptide SubstrateYield (%)Reference
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl2, K3PO4, tBuOH/Toluene/H2O4-Iodophenylalanine-containing tripeptide61% (of 10)
Suzuki-Miyaura 4-Acetamidophenyl-1-pinacolatoboron esterPdCl2, Na2CO3, THF/ethylene glycolFmoc-4-bromophenylalanine81%
Suzuki-Miyaura Arylboronic acidsNa2PdCl4, Glycerol, Tris-HCl buffer (pH 8)34-amino acid WW domain with iodophenylalanineHigh
Suzuki-Miyaura Boronic acidPd catalystAFYA-NH2 tetramer54% (isolated)
Sonogashira Terminal AlkynePd(PPh3)2Cl2, CuI, TEA, THFAlkyne-substituted phenyl iodidesGood to excellent
Sonogashira PhenylacetylenePdCl2, L2 (alkynone ligand), K2CO3, EtOH4-Methoxy-iodobenzene80%
Sonogashira Fluorescein iodideWater-soluble palladium complexHomopropargylglycine (HPG)-containing peptide93%

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a 3-Iodo-L-tyrosine Containing Peptide (Fmoc/tBu Strategy)

This protocol describes the manual coupling of Fmoc-3-Iodo-L-tyrosine onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-3-Iodo-L-tyrosine

  • HATU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling Solution Preparation: In a separate vial, dissolve 3 equivalents of Fmoc-3-Iodo-L-tyrosine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the resin and agitate at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.

  • Washing: After coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (B129727) (3 times).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis of a Dipeptide Containing 3-Iodo-L-tyrosine

This protocol outlines the coupling of Cbz-protected 3-Iodo-L-tyrosine with an amino acid ester in solution.

Materials:

  • N-Cbz-3-Iodo-L-tyrosine

  • Amino acid methyl ester hydrochloride (e.g., Gly-OMe·HCl)

  • EDC·HCl (or DCC)

  • HOBt

  • N-Methylmorpholine (NMM)

  • DMF

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation: Dissolve N-Cbz-3-Iodo-L-tyrosine in DMF. Add EDC·HCl and HOBt and stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the amino acid ester hydrochloride and NMM to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove by-products. Dilute the filtrate with ethyl acetate and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting dipeptide by column chromatography or recrystallization.

Protocol 3: Post-Synthetic Iodination of a Tyrosine-Containing Peptide

This method provides an alternative to incorporating a pre-iodinated amino acid by modifying a tyrosine residue after peptide synthesis.

Materials:

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in a mixture of acetonitrile and water.

  • NIS Solution Preparation: Prepare a fresh solution of NIS in acetonitrile.

  • Iodination Reaction: Add 0.5 to 1.0 molar equivalents of the NIS solution to the peptide solution with stirring. The reaction is typically complete within 5 minutes.

  • Quenching: Quench the reaction by adding a solution of sodium thiosulfate.

  • Purification: Purify the iodinated peptide by reverse-phase HPLC.

Protocol 4: Suzuki-Miyaura Cross-Coupling on a 3-Iodotyrosine-Containing Peptide

This protocol describes a general procedure for the late-stage functionalization of a purified peptide containing a 3-iodotyrosine residue.

Materials:

  • Purified 3-iodotyrosine-containing peptide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Aqueous solvent system (e.g., water/acetonitrile or water/DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the iodotyrosine-containing peptide in the chosen aqueous solvent system.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Addition of Reagents: Add the arylboronic acid, palladium catalyst, and base to the reaction vial under the inert atmosphere.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 40-80°C) for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

Mandatory Visualizations

G Workflow for Solid-Phase Peptide Synthesis of a 3-Iodo-L-tyrosine Peptide cluster_SPPS_Cycle SPPS Cycle (repeated) cluster_Final_Steps Final Steps Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-3-Iodo-Tyr, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM, MeOH) Coupling->Washing2 Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure 3-Iodotyrosine Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

G Post-Synthetic Modification Pathways for 3-Iodotyrosine Peptides cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling Peptide 3-Iodotyrosine Containing Peptide Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Peptide->Suzuki_Reagents Sonogashira_Reagents Terminal Alkyne Pd Catalyst, Cu(I), Base Peptide->Sonogashira_Reagents Suzuki_Product Aryl-Substituted Peptide Suzuki_Reagents->Suzuki_Product C-C bond formation Sonogashira_Product Alkyne-Substituted Peptide Sonogashira_Reagents->Sonogashira_Product C-C bond formation

Caption: Post-Synthetic Modification Pathways.

G Logical Relationship for Choosing a Synthesis Strategy Start Need to synthesize a 3-Iodotyrosine peptide Q1 Is the peptide sequence long or complex? Start->Q1 SPPS Solid-Phase Peptide Synthesis (SPPS) Q1->SPPS Yes Solution_Phase Solution-Phase Synthesis Q1->Solution_Phase No Q2 Is Fmoc-3-Iodo-L-tyrosine readily available? SPPS->Q2 Post_Synthetic Post-Synthetic Iodination of Tyrosine Q2->SPPS Yes Q2->Post_Synthetic No

Caption: Synthesis Strategy Decision Tree.

References

Application Notes and Protocols for H-Tyr(3-I)-OH Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-I)-OH, also known as 3-iodo-L-tyrosine, is a crucial intermediate in the biosynthesis of thyroid hormones and a potent inhibitor of tyrosine hydroxylase.[1][2] Its proper handling, solution preparation, and storage are paramount to ensure its efficacy and the reproducibility of experimental results. This document provides detailed protocols for the preparation of this compound solutions and summarizes its stability under various conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueReference
Molecular FormulaC₉H₁₀INO₃[3]
Molecular Weight307.09 g/mol [2]
AppearanceWhite to off-white solid[4]
Melting Point205 °C (decomposes)
pKapK'₁: 2.20, pK'₂: 9.11, pK'₃: 10.07

Solution Preparation

The solubility of this compound is a critical factor in preparing stock solutions. It is sparingly soluble in water and practically insoluble in DMSO without specific treatments.

Solubility Data
SolventSolubilityCommentsReference
Water5 mg/mL (16.28 mM)Requires sonication, warming, and heating to 80°C to dissolve.
DMSO< 1 mg/mLInsoluble under standard conditions. Moisture-absorbing DMSO further reduces solubility.
Dilute Aqueous AcidSolubleSpecific concentration and pH not detailed.
Ethanol (B145695)/1 M HCl (4:1)10 mg/mLSolution is clear and colorless to yellow.
Recommended Solvents and Protocols

For most in vitro applications, preparing an aqueous stock solution is recommended. For applications requiring an organic solvent, a mixture of ethanol and dilute hydrochloric acid can be used.

Protocol 1: Preparation of Aqueous this compound Stock Solution

This protocol details the steps to prepare a 5 mg/mL aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Water bath sonicator

  • Water bath or heating block set to 80°C

  • Sterile filters (0.22 µm)

  • Sterile, light-protected storage tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of nuclease-free water to achieve a final concentration of 5 mg/mL.

  • Initial Dissolution: Vortex the tube for 30 seconds to suspend the powder.

  • Sonication and Heating:

    • Place the tube in a water bath sonicator and sonicate for 10-15 minutes.

    • Transfer the tube to a water bath or heating block pre-heated to 80°C.

    • Heat the solution for 15-20 minutes, with intermittent vortexing every 5 minutes, until the solid is completely dissolved.

  • Cooling: Allow the solution to cool to room temperature.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store as recommended in the stability section.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound Powder add_water Add Nuclease-Free Water weigh->add_water vortex Vortex to Suspend add_water->vortex sonicate Sonicate for 10-15 min vortex->sonicate heat Heat at 80°C for 15-20 min sonicate->heat cool Cool to Room Temperature heat->cool filter Sterile Filter (0.22 µm) cool->filter aliquot Aliquot and Store filter->aliquot

Stability and Storage

The stability of this compound is dependent on its form (powder vs. solution) and storage conditions.

Summary of Stability Data
FormStorage TemperatureDurationStability NotesReference
Powder-20°C3 yearsStable.
PowderRoom TemperatureVariesStable for shipping in the continental US.
In Solvent-80°C6 monthsRecommended for long-term storage of stock solutions.
In Solvent-20°C1 monthSuitable for short-term storage.

Note: It is crucial to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions daily.

Protocol 2: Assessment of this compound Solution Stability

This protocol provides a general framework for assessing the stability of this compound solutions under various conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Prepared this compound stock solution

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Incubators or environmental chambers for controlled temperature and light exposure

  • Light-protected and clear vials

Procedure:

  • Initial Analysis (T=0):

    • Take an initial sample of the freshly prepared this compound stock solution.

    • Analyze the sample by HPLC to determine the initial peak area and purity. This will serve as the baseline.

  • Sample Storage:

    • Aliquot the stock solution into different sets of vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

    • For light stability testing, store aliquots in both light-protected and clear vials at a controlled temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation.

    • Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.

G cluster_setup Experiment Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis prep_solution Prepare this compound Solution initial_hplc Initial HPLC Analysis (T=0) prep_solution->initial_hplc aliquot_storage Aliquot for Different Storage Conditions initial_hplc->aliquot_storage retrieve_samples Retrieve Samples at Time Points aliquot_storage->retrieve_samples hplc_analysis Perform HPLC Analysis retrieve_samples->hplc_analysis compare_peaks Compare Peak Areas to T=0 hplc_analysis->compare_peaks calculate_degradation Calculate % Degradation compare_peaks->calculate_degradation identify_products Identify Degradation Products calculate_degradation->identify_products

Signaling Pathway Involvement

This compound is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines.

G cluster_pathway Catecholamine Biosynthesis Pathway tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase dopamine Dopamine dopa->dopamine norepinephrine Norepinephrine dopamine->norepinephrine epinephrine Epinephrine norepinephrine->epinephrine inhibitor This compound enzyme Tyrosine Hydroxylase inhibitor->enzyme Inhibition

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the preparation and handling of this compound solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes. For any specific applications, further optimization of these protocols may be necessary.

References

Analytical Methods for the Detection of 3-Iodo-L-tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 3-Iodo-L-tyrosine (Monoiodotyrosine, MIT), a key intermediate in the synthesis of thyroid hormones. The methods described herein are essential for researchers in endocrinology, drug metabolism, and clinical diagnostics. This guide covers the most prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Introduction

3-Iodo-L-tyrosine is formed through the iodination of tyrosine residues within the thyroglobulin protein in the thyroid gland. It serves as a direct precursor to the thyroid hormones triiodothyronine (T3) and thyroxine (T4). The accurate quantification of 3-Iodo-L-tyrosine is crucial for studying thyroid physiology, diagnosing thyroid disorders, and in the development of drugs that may impact thyroid function.

Signaling Pathway: Thyroid Hormone Synthesis

The synthesis of thyroid hormones is a multi-step process occurring in the follicular cells of the thyroid gland. 3-Iodo-L-tyrosine is a central molecule in this pathway.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell Iodide_blood Iodide (I⁻) NIS NIS Symporter Iodide_blood->NIS Trapping Iodide_cell Iodide (I⁻) NIS->Iodide_cell Iodine Iodine (I₂) Iodide_cell->Iodine Oxidation TPO Thyroid Peroxidase (TPO) TPO->Iodine T3 T₃ on Tg TPO->T3 T4 T₄ on Tg TPO->T4 H2O2 H₂O₂ H2O2->TPO required MIT 3-Iodo-L-tyrosine (MIT) on Tg Iodine->MIT DIT 3,5-Diiodo-L-tyrosine (DIT) on Tg Iodine->DIT Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->MIT Iodination MIT->DIT Iodination MIT->T3 Coupling DIT->T3 DIT->T4 Coupling Lysosome Lysosome T3->Lysosome Endocytosis & Proteolysis T4->Lysosome Hormones T₃ and T₄ released Lysosome->Hormones Hormones->Iodide_blood Secretion

Caption: Thyroid hormone synthesis pathway illustrating the formation of 3-Iodo-L-tyrosine (MIT).

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, specificity, and sample matrix. The following table summarizes typical performance characteristics for the detection of halogenated tyrosines.

Note: Data presented for 3-Chloro-L-tyrosine and 3-Bromo-L-tyrosine by LC-MS/MS and GC-MS are considered representative estimates for 3-Iodo-L-tyrosine due to the limited availability of direct comparative validation studies. Performance will vary based on the specific matrix and instrumentation.

ParameterHPLC-UVLC-MS/MSGC-MSImmunoassay (ELISA)
Limit of Detection (LOD) ~0.75 - 2.85 µg/mL~0.03 ng/mL[1][2]~5 ng/mL[3]~0.15 uIU/mL (analyte-dependent)[4]
Limit of Quantification (LOQ) ~2.0 - 8.6 µg/mL~0.1 ng/mL[1]~10 ng/mLVaries by kit
Linearity Range 2 - 80 µg/mL*0.1 - 3.0 ng/mL10 - 200 ng/mLTypically 2-3 orders of magnitude
Intra-assay Precision (%CV) < 5%< 10%< 10%< 10%
Inter-assay Precision (%CV) < 5%< 10%< 15%< 10%
Typical Sample Types Pharmaceuticals, Urine, SerumPlasma, Urine, TissuesPlasma, Blood, TissuesSerum, Plasma
Throughput MediumHighLow-MediumHigh
Specificity ModerateHighHighHigh (potential cross-reactivity)

*Based on data for L-tyrosine and related compounds.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-Iodo-L-tyrosine in pharmaceutical preparations and biological samples with relatively high concentrations.

Workflow Diagram:

HPLC_Workflow Sample Biological Sample (Serum, Urine) SPE Solid Phase Extraction (C18) Sample->SPE 1. Sample Loading Elution Elution with Methanol (B129727) SPE->Elution 2. Analyte Elution Evaporation Evaporation & Reconstitution Elution->Evaporation 3. Concentration HPLC HPLC-UV Analysis Evaporation->HPLC 4. Injection Data Data Analysis HPLC->Data 5. Quantification

Caption: General workflow for HPLC-UV analysis of 3-Iodo-L-tyrosine.

Protocol:

a) Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 1-2 mL of the pre-treated sample (e.g., serum or urine) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the 3-Iodo-L-tyrosine and other retained compounds with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

b) HPLC Conditions

  • Column: Inertsil C18 (or equivalent), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water, pH 3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A 25-minute gradient program may be optimized. A starting point is 95% A, ramping to 40% A over 15 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

  • Internal Standard: Theophylline can be used as an internal standard.

c) Data Analysis

  • Construct a calibration curve using standard solutions of 3-Iodo-L-tyrosine.

  • Quantify the analyte in samples by comparing the peak area ratio of 3-Iodo-L-tyrosine to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for quantifying low levels of 3-Iodo-L-tyrosine in complex biological matrices like plasma and tissue homogenates.

Workflow Diagram:

LCMS_Workflow Sample Plasma or Tissue Homogenate IS Add Internal Standard (e.g., ¹³C-labeled 3-Iodo-L-tyrosine) Sample->IS Precipitation Protein Precipitation (e.g., with Acetone) IS->Precipitation 1. Sample Preparation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS 2. Injection Data Data Analysis (MRM) LCMS->Data 3. Quantification

Caption: Workflow for LC-MS/MS analysis of 3-Iodo-L-tyrosine.

Protocol:

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., stable isotope-labeled 3-Iodo-L-tyrosine).

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex briefly.

  • Add 200 µL of ice-cold acetone (B3395972) to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b) LC-MS/MS Conditions (based on methods for similar compounds)

  • LC System: Agilent 1100 HPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, which is then increased to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • 3-Iodo-L-tyrosine Precursor Ion (m/z): 308.0

    • Potential Product Ions (m/z): To be determined empirically, but likely fragments would involve loss of the carboxyl group (~262) or cleavage of the alanine (B10760859) side chain.

c) Data Analysis

  • Optimize MRM transitions for 3-Iodo-L-tyrosine and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify 3-Iodo-L-tyrosine in samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of 3-Iodo-L-tyrosine but offers excellent chromatographic resolution and specificity.

Workflow Diagram:

GCMS_Workflow Sample Blood or Tissue Homogenate Extraction Protein Precipitation & Cation-Exchange SPE Sample->Extraction 1. Extraction & Cleanup Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization 2. Increase Volatility GCMS GC-MS Analysis Derivatization->GCMS 3. Injection Data Data Analysis (SIM) GCMS->Data 4. Quantification ELISA_Principle Well Microplate Well with Capture Antibody Sample Add Sample (contains 3-Iodo-L-tyrosine) Well->Sample Binding1 3-Iodo-L-tyrosine binds to Capture Ab Sample->Binding1 DetectionAb Add Enzyme-linked Detection Antibody Binding1->DetectionAb Binding2 Detection Ab binds to captured Analyte (Sandwich formation) DetectionAb->Binding2 Substrate Add Substrate Binding2->Substrate Color Color Development Substrate->Color Measure Measure Absorbance Color->Measure

References

HPLC method for quantification of H-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantification of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH) has been developed and validated, providing a robust tool for researchers, scientists, and professionals in drug development. This method is crucial for the analysis of thyroid gland hormones and their metabolites.

Introduction

3-iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is a key precursor in the synthesis of thyroid hormones.[1][2] Accurate quantification of this compound is essential for research in endocrinology and for the clinical diagnosis of thyroid gland diseases.[3][4] High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for determining the concentration of 3-iodo-L-tyrosine in various samples, including pharmaceutical preparations and biological matrices.[3]

Principle of the Method

This application note describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of 3-iodo-L-tyrosine. The method utilizes a C18 stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is achieved using a UV detector, as 3-iodo-L-tyrosine absorbs light in the ultraviolet region.

Experimental Protocols

Materials and Reagents
  • 3-iodo-L-tyrosine (this compound) standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges (for biological samples)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below:

ParameterMethod 1Method 2
Column Inertsil C18 (e.g., 5 µm, 4.6 x 250 mm)Waters XTerra MS C18 (e.g., 5 µm, 2.1 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water, pH 30.1% Formic acid in water
Mobile Phase B AcetonitrileAcetonitrile
Gradient A 25-minute gradient program5% B for 5 min, then linear gradient to 50% B over 35 min
Flow Rate 1.0 mL/min0.2 mL/min
Column Temperature Ambient or controlled (e.g., 25°C)Room temperature
Detection Wavelength Photodiode Array (200-400 nm) or fixed at 280 nm280 nm
Injection Volume 5-20 µL5 µL
Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 3-iodo-L-tyrosine standard and dissolve it in a suitable solvent (e.g., mobile phase A or a methanol/water mixture).

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation

For Pharmaceutical Formulations:

  • Accurately weigh and dissolve the sample in a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

For Biological Samples (e.g., Serum, Urine):

  • Pre-treat the samples using Solid-Phase Extraction (SPE) with C18 cartridges to remove matrix interferences.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the 3-iodo-L-tyrosine with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.

Quantitative Data Summary

The performance of the HPLC method for 3-iodo-L-tyrosine quantification is summarized in the tables below.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity (R²)> 0.998
Limit of Detection (LOD)0.04–0.38 µg/mL
Limit of Quantification (LOQ)0.05–0.38 µg/mL
Recovery (Serum)87.1% – 107.6%
Recovery (Urine)92.1% – 98.7%
Repeatability (RSD)1.0 – 3.0%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Pharmaceutical or Biological) dissolve Dissolve/Dilute Sample start->dissolve spe Solid-Phase Extraction (SPE) (for biological samples) dissolve->spe if biological filter Filter (0.45 µm) dissolve->filter if pharmaceutical spe->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc detect UV Detection (280 nm) hplc->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify result Final Concentration quantify->result

Caption: Experimental workflow for HPLC quantification of 3-iodo-L-tyrosine.

Biosynthetic Context of 3-Iodo-L-Tyrosine

G tyr L-Tyrosine mit 3-Iodo-L-Tyrosine (MIT) tyr->mit Iodination dit 3,5-Diiodo-L-Tyrosine (DIT) mit->dit Iodination t3 Triiodothyronine (T3) mit->t3 Coupling with DIT t4 Thyroxine (T4) dit->t4 Coupling with DIT

Caption: Simplified role of 3-iodo-L-tyrosine in thyroid hormone synthesis.

References

Application Notes and Protocols for 1H NMR Spectrum Analysis of 3-Iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodo-L-tyrosine is a critical intermediate in the biosynthesis of thyroid hormones, formed by the iodination of L-tyrosine.[1] It serves as a precursor to triiodothyronine (T3) and thyroxine (T4). Its accurate identification and characterization are paramount in biochemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful analytical technique for the structural elucidation of organic molecules like 3-Iodo-L-tyrosine. This document provides a detailed protocol for the acquisition and analysis of the 1H NMR spectrum of 3-Iodo-L-tyrosine, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Proton Assignments

The chemical structure of 3-Iodo-L-tyrosine is shown below, with key protons labeled for assignment in the 1H NMR spectrum.

Chemical structure of 3-Iodo-L-tyrosine

Figure 1. Chemical structure of 3-Iodo-L-tyrosine with proton numbering.

Data Presentation: 1H NMR Spectral Data

The following table summarizes the quantitative 1H NMR data for 3-Iodo-L-tyrosine, acquired on a 600 MHz spectrometer in water at a pH of 7.0.[2]

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-27.69d~2.0
H-56.91d~8.3
H-67.17dd~8.3, ~2.0
H-α3.91t~6.1
H-βa, H-βb2.99 - 3.17m-

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines the steps for preparing a 3-Iodo-L-tyrosine sample for 1H NMR analysis.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-Iodo-L-tyrosine powder.

  • Solvent Selection: Use a deuterated solvent for the NMR experiment. Deuterated water (D₂O) is a suitable solvent for 3-Iodo-L-tyrosine.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean vial. Gentle vortexing or sonication can be used to aid dissolution.

  • pH Adjustment (Optional but Recommended): Since chemical shifts of amino acids can be pH-dependent, it is advisable to adjust the pH of the solution.[3] For consistency with reference data, adjust the pH to 7.0 using dilute NaOD or DCl in D₂O.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that does not have overlapping signals with the analyte, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Sample Volume: Ensure the final sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[5]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: 1H NMR Data Acquisition

This protocol provides a general procedure for acquiring a 1D 1H NMR spectrum. Parameters may need to be optimized based on the specific spectrometer used.

  • Instrument Setup: Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (D₂O). Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal transmission and detection.

  • Acquisition Parameters: Set the following parameters for a standard 1D proton experiment:

    • Pulse Sequence: A standard single-pulse sequence with water suppression (e.g., NOESY-presat or Watergate) is recommended when using D₂O with residual H₂O.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Number of Scans (Transients): Acquire a sufficient number of scans (e.g., 16 to 128) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest for accurate quantification. A delay of 2-5 seconds is typically sufficient for qualitative analysis.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

    • Temperature: Maintain a constant temperature, for example, 300 K, throughout the experiment.

  • Data Acquisition: Start the acquisition.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships within the data analysis process.

G A Sample Preparation B Dissolve in D2O (pH 7.0) A->B C Filter into NMR Tube B->C D NMR Data Acquisition C->D E Lock, Tune, Shim D->E F Acquire 1D 1H Spectrum E->F G Data Processing & Analysis F->G H Fourier Transform & Phasing G->H I Integration & Peak Picking H->I J Structural Assignment I->J G compound 3-Iodo-L-tyrosine H-α H-β Aromatic (H-2, H-5, H-6) spec_alpha δ ~3.9 ppm (Triplet) compound:f0->spec_alpha spec_beta δ ~3.1 ppm (Multiplet) compound:f1->spec_beta spec_aromatic δ 6.9-7.7 ppm (Doublets, dd) compound:f2->spec_aromatic

References

Application Notes and Protocols for H-Tyr(3-I)-OH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, is a modified amino acid that serves as a valuable tool in a variety of cell culture experiments. It is primarily recognized as an effective inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine[1][2][3]. Additionally, it is a known intermediate in the synthesis of thyroid hormones[4]. Its ability to modulate these critical pathways makes it a compound of interest for research in neurobiology, endocrinology, and oncology.

These application notes provide detailed protocols for utilizing this compound in cell culture, including methods for assessing its effects on cell viability, proliferation, and apoptosis. Furthermore, we present its impact on key signaling pathways and summarize available quantitative data to facilitate experimental design and interpretation.

Physicochemical Properties and Solubility

PropertyValueReference
Molecular Formula C₉H₁₀INO₃[3]
Molecular Weight 307.09 g/mol
Appearance Crystalline solid
Solubility Approx. 0.15 mg/mL in PBS (pH 7.2)
Storage Store at -20°C as a solid

Note on Preparation: this compound can be dissolved directly in aqueous buffers like PBS. It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day. While some sources suggest insolubility in DMSO, others have used it as a solvent. Therefore, small-scale solubility tests in your specific cell culture medium or desired solvent are advisable before preparing large stock solutions.

Key Applications and Mechanisms of Action

This compound's primary mechanism of action is the inhibition of tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to L-DOPA, the precursor for dopamine. This inhibitory effect has been quantified, with 10 µM of 3-iodo-L-tyrosine inhibiting enzymatic activity by 60-70%, and 100 µM resulting in 100% inhibition.

It also plays a role as a precursor in the synthesis of thyroid hormones, specifically as a component of monoiodotyrosine (MIT).

Experimental Protocols

Cell Culture

The following are general culture protocols for cell lines relevant to the study of this compound's biological effects.

SH-SY5Y Human Neuroblastoma Cells:

  • Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium.

PC12 Rat Pheochromocytoma Cells:

  • Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and penicillin/streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Subculturing: Cells grow in suspension and form clusters. To subculture, gently pipette the cell suspension to break up clusters and dilute into fresh medium. For adherent cultures on collagen-coated flasks, use trypsin to detach cells.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells (e.g., SH-SY5Y or PC12)

  • This compound

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time. Include untreated cells as a negative control.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from this compound treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells according to the kit manufacturer's protocol and determine the protein concentration of the lysates.

  • Add an equal amount of protein from each lysate to the wells of a 96-well plate.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Data Presentation

Table 1: Inhibitory Effect of this compound on Tyrosine Hydroxylase Activity

Concentration of this compoundInhibition of Tyrosine Hydroxylase Activity (%)Reference
10 µM60 - 70
100 µM100

Signaling Pathways and Visualizations

Tyrosine Hydroxylase and Dopamine Synthesis Pathway

This compound acts as a competitive inhibitor of Tyrosine Hydroxylase, blocking the initial and rate-limiting step in the synthesis of dopamine and other catecholamines.

Tyrosine_Hydroxylase_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate-limiting step) Tyrosine->TH Substrate HTyrOH This compound (3-Iodo-L-tyrosine) HTyrOH->TH Inhibition LDOPA L-DOPA TH->LDOPA Catalysis AADC AADC LDOPA->AADC Substrate Dopamine Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Substrate Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine AADC->Dopamine Catalysis DBH->Norepinephrine Catalysis PNMT->Epinephrine Catalysis

Caption: Inhibition of the Dopamine Synthesis Pathway by this compound.

Thyroid Hormone Synthesis Pathway

This compound is an iodinated form of tyrosine, a precursor to thyroid hormones. It is incorporated into thyroglobulin to form monoiodotyrosine (MIT).

Thyroid_Hormone_Synthesis Iodide Iodide (I⁻) (from blood) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) Iodine->TPO Iodination Tyrosine Tyrosine residues (on Thyroglobulin) Tyrosine->TPO Iodination MIT Monoiodotyrosine (MIT) [contains this compound structure] MIT->TPO Coupling DIT Diiodotyrosine (DIT) DIT->TPO Coupling DIT->TPO T3 Triiodothyronine (T3) T4 Thyroxine (T4) TPO->Iodine TPO->MIT TPO->DIT TPO->T3 TPO->T4

Caption: Role of Iodinated Tyrosine in Thyroid Hormone Synthesis.

Experimental Workflow for Evaluating this compound Effects

This workflow outlines the general steps for investigating the cellular effects of this compound.

Experimental_Workflow start Start: Cell Seeding (e.g., SH-SY5Y, PC12) treatment Treatment with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3) treatment->apoptosis analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for assessing cellular responses to this compound.

References

Applications of 3-Iodo-L-tyrosine in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-tyrosine, a derivative of the amino acid L-tyrosine, serves as a valuable tool in the field of enzyme kinetics. Its structural similarity to L-tyrosine allows it to interact with enzymes that utilize tyrosine as a substrate, primarily acting as a competitive inhibitor. This property makes it particularly useful for studying the kinetics and mechanisms of key enzymes involved in critical biological pathways, such as catecholamine and melanin (B1238610) biosynthesis. This document provides detailed application notes and experimental protocols for the use of 3-Iodo-L-tyrosine in studying the kinetics of two major enzymes: Tyrosine Hydroxylase and Tyrosinase.

I. Inhibition of Tyrosine Hydroxylase

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] 3-Iodo-L-tyrosine acts as a potent competitive inhibitor of this enzyme, making it an essential compound for studying catecholamine metabolism and for screening potential therapeutic agents targeting this pathway.[2]

Quantitative Inhibition Data

The inhibitory potency of 3-Iodo-L-tyrosine against Tyrosine Hydroxylase has been determined, providing key quantitative measures for its application in enzyme kinetic studies.

ParameterValueEnzyme SourceNotes
Ki (Inhibition Constant) 0.39 µMPurified beef adrenalRepresents the concentration of inhibitor required to produce half-maximum inhibition.[3]
% Inhibition 100% at 100 µMNot specifiedDemonstrates complete inhibition at a higher concentration.[4]
% Inhibition 60-70% at 10 µMNot specifiedShows significant inhibition at a lower concentration.[4]
Signaling Pathway: Catecholamine Biosynthesis

The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the step inhibited by 3-Iodo-L-tyrosine.

Catecholamine_Biosynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT 3-Iodo-L-tyrosine 3-Iodo-L-tyrosine Tyrosine\n Hydroxylase (TH) Tyrosine Hydroxylase (TH) 3-Iodo-L-tyrosine->Tyrosine\n Hydroxylase (TH) Inhibition

Catecholamine biosynthesis pathway showing inhibition of Tyrosine Hydroxylase.
Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay

This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibition of tyrosine hydroxylase by 3-Iodo-L-tyrosine.

Materials:

  • Purified Tyrosine Hydroxylase

  • L-Tyrosine (substrate)

  • 3-Iodo-L-tyrosine (inhibitor)

  • (6R)-L-erythro-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • MES buffer (pH 6.0-6.5)

  • Sodium periodate (B1199274)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-Tyrosine in the appropriate buffer.

    • Prepare a range of concentrations of 3-Iodo-L-tyrosine in the same buffer.

    • Prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.

  • Enzyme and Inhibitor Incubation:

    • In a microplate or cuvette, add the reaction mixture.

    • Add the Tyrosine Hydroxylase enzyme preparation.

    • Add varying concentrations of 3-Iodo-L-tyrosine to the respective wells/cuvettes. Include a control with no inhibitor.

    • Incubate for 5-10 minutes at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the L-Tyrosine substrate.

    • Immediately add sodium periodate to oxidize the L-DOPA product to dopachrome (B613829).

    • Monitor the increase in absorbance at 475 nm over time. The rate of dopachrome formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

    • Plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) at different fixed concentrations of 3-Iodo-L-tyrosine to determine the mode of inhibition and the Ki value. For a competitive inhibitor, the lines will intersect on the y-axis.

II. Inhibition of Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. It is a key target for the development of skin-whitening agents and treatments for hyperpigmentation. As a tyrosine analog, 3-Iodo-L-tyrosine is expected to act as a competitive inhibitor of tyrosinase.

Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the initial steps of the melanin biosynthesis pathway, where tyrosinase plays a crucial role.

Melanin_Biosynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanins Melanins Dopaquinone->Melanins Further reactions 3-Iodo-L-tyrosine 3-Iodo-L-tyrosine Tyrosinase\n (Monophenolase activity) Tyrosinase (Monophenolase activity) 3-Iodo-L-tyrosine->Tyrosinase\n (Monophenolase activity) Inhibition

Melanin biosynthesis pathway showing the role of Tyrosinase.
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of 3-Iodo-L-tyrosine on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • 3-Iodo-L-tyrosine (inhibitor)

  • Phosphate (B84403) buffer (pH 6.8)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a range of concentrations of 3-Iodo-L-tyrosine in the same buffer.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Assay in a 96-well Plate:

    • To each well, add phosphate buffer.

    • Add the tyrosinase solution to all wells except for the blank.

    • Add varying concentrations of the 3-Iodo-L-tyrosine solution to the test wells. Add buffer to the control wells.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C) for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of 3-Iodo-L-tyrosine using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition type and Ki, perform the assay with varying concentrations of both L-DOPA and 3-Iodo-L-tyrosine and create a Lineweaver-Burk plot as described for the tyrosine hydroxylase assay.

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Buffer Phosphate Buffer (pH 6.8) Add_Buffer Add Buffer to wells Buffer->Add_Buffer Enzyme Tyrosinase Solution Add_Enzyme Add Tyrosinase (except blank) Enzyme->Add_Enzyme Substrate L-DOPA Solution Add_Substrate Add L-DOPA to initiate reaction Substrate->Add_Substrate Inhibitor 3-Iodo-L-tyrosine (various concentrations) Add_Inhibitor Add 3-Iodo-L-tyrosine (or buffer for control) Inhibitor->Add_Inhibitor Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitor Pre-incubate Pre-incubate at 25°C for 10 min Add_Inhibitor->Pre-incubate Pre-incubate->Add_Substrate Measure_Abs Measure Absorbance at 475 nm (kinetic mode) Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50 Lineweaver_Burk Lineweaver-Burk Plot (for Ki and inhibition type) Calc_IC50->Lineweaver_Burk

General workflow for an in vitro tyrosinase inhibition assay.

Conclusion

3-Iodo-L-tyrosine is a versatile and potent tool for the kinetic analysis of tyrosine-utilizing enzymes. Its well-characterized inhibitory action on tyrosine hydroxylase provides a solid foundation for studies on catecholamine synthesis and its regulation. While its inhibitory effects on tyrosinase are less quantitatively defined in the literature, the provided protocols offer a clear path for its characterization as a tyrosinase inhibitor. The application notes and protocols detailed herein are intended to facilitate the use of 3-Iodo-L-tyrosine in research and drug discovery, enabling a deeper understanding of these critical enzymatic pathways.

References

Troubleshooting & Optimization

Technical Support Center: 3-Iodo-L-tyrosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Iodo-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with 3-Iodo-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is 3-Iodo-L-tyrosine and what are its primary applications in research?

3-Iodo-L-tyrosine is a derivative of the amino acid L-tyrosine where an iodine atom is substituted at the 3rd position of the phenyl ring.[1] In research, it has several key applications:

  • Enzyme Inhibition: It is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine (B1211576).[2][3][4] This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, including Parkinson's disease.[2]

  • Thyroid Hormone Synthesis Research: 3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is a crucial intermediate in the biosynthesis of thyroid hormones (T3 and T4).

  • Peptide and Protein Modification: The iodine atom serves as a useful handle for various chemical modifications, including cross-coupling reactions, allowing for the site-specific introduction of probes, labels, or other moieties into peptides and proteins.

  • Structural Biology: The heavy iodine atom can be incorporated into proteins to aid in X-ray crystallography for phase determination.

Q2: What are the general solubility characteristics of 3-Iodo-L-tyrosine?

3-Iodo-L-tyrosine has low solubility in aqueous solutions at neutral pH. Its solubility is highly pH-dependent, increasing significantly in acidic (pH < 2) or alkaline (pH > 9) conditions. For instance, its solubility in PBS at pH 7.2 is approximately 0.15 mg/mL.

Q3: How should I store 3-Iodo-L-tyrosine powder and its stock solutions?

  • Powder: The solid form of 3-Iodo-L-tyrosine should be stored at -20°C for long-term stability.

  • Stock Solutions: It is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. For aqueous solutions, it is not recommended to store them for more than one day.

Q4: Is 3-Iodo-L-tyrosine cytotoxic?

High concentrations of 3-Iodo-L-tyrosine can be cytotoxic. Studies have shown that excess amounts can induce Parkinson-like features in experimental models, including α-synuclein aggregation and neuronal loss. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions through a dose-response experiment (e.g., using MTT or LDH assays).

Troubleshooting Guides

Peptide Synthesis

Problem: Low coupling efficiency during solid-phase peptide synthesis (SPPS).

  • Possible Cause 1: Steric Hindrance. The bulky iodine atom on the tyrosine ring can physically block the approach of the activated amino acid.

    • Solution: Use more potent coupling reagents like HATU, HBTU, or HCTU, which are known to be effective for sterically hindered amino acids.

  • Possible Cause 2: Side Reactions. The unprotected phenolic hydroxyl group of 3-Iodo-L-tyrosine can undergo side reactions, reducing the yield of the desired peptide.

    • Solution: While commercially available Fmoc-3-iodo-Tyr is often unprotected, for critical applications, consider custom synthesis with a protecting group on the hydroxyl function. Alternatively, careful selection of coupling reagents and reaction conditions can minimize side reactions.

  • Possible Cause 3: Peptide Aggregation. The peptide sequence itself may be prone to aggregation on the solid support, making the N-terminus inaccessible.

    • Solution: Incorporate backbone-modifying elements or use special solvent systems to disrupt aggregation.

Problem: Multiple peaks in HPLC analysis of the synthesized peptide.

  • Possible Cause 1: Incomplete Reactions. This can lead to deletion peptides (missing the 3-Iodo-L-tyrosine) or truncated sequences.

    • Solution: Increase the coupling time and/or the excess of the 3-Iodo-L-tyrosine and coupling reagents. Monitor the reaction completion using a ninhydrin (B49086) test.

  • Possible Cause 2: Side-product formation. Acylation or other modifications of the unprotected phenolic hydroxyl group can occur.

    • Solution: Optimize reaction conditions to minimize side reactions. Purification by preparative HPLC is often necessary to isolate the desired product.

Cell Culture Experiments

Problem: Difficulty dissolving 3-Iodo-L-tyrosine in cell culture media.

  • Possible Cause: Low solubility at neutral pH. As mentioned in the FAQs, 3-Iodo-L-tyrosine is poorly soluble in neutral buffers like PBS and most cell culture media.

    • Solution 1: pH Adjustment. Prepare a concentrated stock solution in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution and then carefully neutralize it to the desired working pH. Be aware that rapid neutralization can cause precipitation. A detailed protocol is provided below.

    • Solution 2: Use of Dipeptides. Consider using commercially available dipeptides containing 3-Iodo-L-tyrosine, which exhibit significantly higher solubility at neutral pH.

Problem: Precipitation observed in the cell culture medium after adding 3-Iodo-L-tyrosine.

  • Possible Cause: Exceeding the solubility limit. This can happen if a concentrated stock solution is not sufficiently diluted in the final medium or if the pH of the medium is not optimal for solubility.

    • Solution: Ensure thorough mixing upon addition to the medium. Prepare a more dilute stock solution. If using the pH adjustment method, ensure the final concentration in the medium is below the solubility limit at that pH.

Problem: Unexpected changes in cell phenotype, growth, or signaling.

  • Possible Cause 1: Inhibition of Tyrosine Hydroxylase. 3-Iodo-L-tyrosine is a potent inhibitor of this enzyme, which will decrease the endogenous production of dopamine. This can affect cell types that rely on dopaminergic signaling.

    • Solution: Be aware of this inhibitory activity and consider it in the interpretation of your results. If this effect is not desired, 3-Iodo-L-tyrosine may not be the appropriate reagent for your experiment.

  • Possible Cause 2: Cytotoxicity. As noted, high concentrations can be toxic.

    • Solution: Perform a dose-response curve to determine the optimal working concentration for your cell line that does not compromise cell viability.

  • Possible Cause 3: Alteration of Thyroid Hormone-related pathways. As an intermediate in thyroid hormone synthesis, it may have off-target effects on related cellular processes.

    • Solution: Include appropriate controls to dissect the specific effects of 3-Iodo-L-tyrosine from potential off-target effects.

Quantitative Data Summary

PropertyValueConditionsSource(s)
Molecular Weight 307.09 g/mol
Melting Point 210 °C (decomposes)
Solubility in water ~3 mg/mL
Solubility in PBS ~0.15 mg/mLpH 7.2
Solubility in dilute aqueous acid Soluble
Storage Temperature (solid) -20°C
Ki for Tyrosine Hydroxylase 0.39 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3-Iodo-L-tyrosine in Aqueous Buffer

This protocol utilizes pH adjustment to dissolve 3-Iodo-L-tyrosine.

Materials:

  • 3-Iodo-L-tyrosine (MW: 307.09 g/mol )

  • Sterile deionized water or desired buffer (e.g., PBS)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Methodology:

  • Weigh the Compound: Weigh out 3.07 mg of 3-Iodo-L-tyrosine to prepare 1 mL of a 10 mM stock solution.

  • Initial Suspension: Add the powder to approximately 0.8 mL of your desired buffer in a sterile container. The compound will not fully dissolve at this stage.

  • Acidification: While stirring, add 1 M HCl dropwise until the 3-Iodo-L-tyrosine fully dissolves. Monitor the pH; it will likely be below pH 2.

  • Neutralization: Once the compound is dissolved, slowly add 1 M NaOH dropwise to adjust the pH to your desired final value (e.g., 7.4). Caution: The compound may precipitate if the pH is adjusted too quickly or if the final concentration is too high.

  • Final Volume Adjustment: Once the target pH is reached and the solution remains clear, adjust the final volume to 1 mL with your buffer.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.

Protocol 2: General Protocol for HPLC Analysis of 3-Iodo-L-tyrosine

This is a general guideline; specific parameters may need to be optimized for your instrument and sample matrix.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Mobile phase A: Acetonitrile (B52724)

  • Mobile phase B: Water with 0.1% Trifluoroacetic acid (TFA)

  • 3-Iodo-L-tyrosine standard

  • Your experimental samples

Methodology:

  • Standard Preparation: Prepare a series of known concentrations of 3-Iodo-L-tyrosine in the mobile phase to generate a standard curve.

  • Sample Preparation:

    • For cell lysates, precipitate proteins using a suitable method (e.g., cold methanol (B129727) or acetonitrile).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA. A typical gradient might be:

      • 0-5 min: 5% A

      • 5-20 min: 5-95% A

      • 20-25 min: 95% A

      • 25-30 min: 95-5% A

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm or 283 nm

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Identify the peak corresponding to 3-Iodo-L-tyrosine based on the retention time of the standard.

    • Quantify the amount of 3-Iodo-L-tyrosine in your samples by comparing the peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Oxidation Iodine Iodine (I2) TPO->Iodine Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->Iodine Iodination of Tyrosine residues MIT 3-Iodo-L-tyrosine (MIT) T3 T3 MIT->T3 Coupling (with DIT) DIT Diiodotyrosine (DIT) T4 T4 DIT->T4 Coupling (with DIT) T3->Iodide_blood Release T4->Iodide_blood Release Lysosome Lysosome Lysosome->T3 Proteolysis Lysosome->T4 Proteolysis Iodinated_Tg Iodinated Tg Iodinated_Tg->MIT Formation on Tg Iodinated_Tg->DIT Formation on Tg Iodinated_Tg->Lysosome Endocytosis Tyrosine_Hydroxylase_Inhibition Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA Hydroxylation Dopamine Dopamine L_DOPA->Dopamine Decarboxylation Iodo_Tyrosine 3-Iodo-L-tyrosine Iodo_Tyrosine->TH Competitive Inhibition

References

Technical Support Center: Optimizing H-Tyr(3-I)-OH for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using H-Tyr(3-I)-OH as an enzyme inhibitor. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary enzyme target?

A1: this compound, also known as 3-Iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine. Its primary and most well-documented role is as an effective inhibitor of Tyrosine Hydroxylase [1][2]. This enzyme is critical as it catalyzes the rate-limiting step in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine.

Q2: What is the mechanism of action for this compound?

A2: this compound acts as a competitive inhibitor of Tyrosine Hydroxylase. It competes with the natural substrate, L-tyrosine, for binding to the active site of the enzyme. By occupying the active site, it prevents the conversion of L-tyrosine to L-DOPA, thereby inhibiting the entire downstream pathway of catecholamine synthesis.

Q3: What are typical working concentrations for this compound?

A3: The optimal concentration is highly dependent on the specific experimental conditions, including enzyme and substrate concentrations. However, published data indicates that 10µM of this compound can inhibit 60-70% of Tyrosine Hydroxylase activity, while a concentration of 100µM can achieve 100% inhibition in certain assays[2]. It is always recommended to perform a dose-response curve to determine the IC50 value for your specific system.

Q4: How should I dissolve and store this compound?

A4: this compound has limited solubility. It is crucial to note its insolubility in DMSO, a common solvent for inhibitors[1]. It is recommended to test solubility in aqueous buffers, potentially with slight adjustments in pH, depending on the requirements of your enzyme assay. For storage, follow the manufacturer's recommendations, which typically involve storing the solid compound at -20°C. Prepare fresh solutions for each experiment to avoid degradation and precipitation issues.

Q5: Is this compound an inhibitor of Tyrosinase?

A5: While both Tyrosine Hydroxylase and Tyrosinase use tyrosine as a substrate, they are different enzymes with distinct functions. This compound is specifically documented as an inhibitor of Tyrosine Hydroxylase[1]. Tyrosinase is a key enzyme in melanin (B1238610) synthesis. While structural analogs may show cross-reactivity, it is critical to confirm the activity of this compound against your specific enzyme of interest.

Troubleshooting Guide

Problem: No or significantly lower-than-expected enzyme inhibition is observed.

Possible CauseRecommended Solution
Inhibitor Insolubility This compound is known to be insoluble in DMSO. Ensure you are using an appropriate aqueous buffer. You may need to gently warm or sonicate the solution. Visually inspect for any precipitate before adding it to the assay.
Inactive Inhibitor Ensure the compound has not expired and has been stored correctly. Prepare fresh solutions for each experiment.
Inactive Enzyme Verify the activity of your enzyme stock with a positive control inhibitor or by running a reaction without any inhibitor. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
Suboptimal Substrate Concentration For competitive inhibitors, inhibitory potency is dependent on the substrate concentration. If the substrate concentration is too high (>> Km), it can outcompete the inhibitor. Try running the assay with the substrate concentration at or below its Km value to increase sensitivity.
Incorrect Assay Conditions Enzyme activity is highly dependent on pH and temperature. Verify that the assay buffer pH and incubation temperature are optimal for your specific enzyme.

Problem: High variability between replicate wells (High %CV).

Possible CauseRecommended Solution
Inconsistent Pipetting Use calibrated pipettes and proper technique. For small volumes, consider preparing a master mix of reagents to distribute to each well, minimizing pipetting errors.
Inhibitor Precipitation The inhibitor may be precipitating out of solution during the incubation period. Check the solubility limit in your final assay buffer. Consider including a low percentage of a co-solvent if it does not affect enzyme activity.
"Edge Effects" on Assay Plate The outer wells of a microplate can be prone to evaporation. Avoid using the outermost wells or ensure proper sealing and a humidified incubation environment.
Inconsistent Incubation Time For kinetic assays, ensure that the reaction is initiated and stopped consistently across all wells. Using a multi-channel pipette can help improve consistency.

Visualized Workflows and Pathways

inhibition_pathway sub L-Tyrosine (Substrate) enzyme Tyrosine Hydroxylase (Enzyme) sub->enzyme prod L-DOPA enzyme->prod downstream Dopamine, Norepinephrine, Epinephrine prod->downstream inhibitor This compound (Inhibitor) inhibitor->enzyme

Caption: Inhibition of the Catecholamine Biosynthesis Pathway by this compound.

experimental_workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Set up Reaction Plate (Add buffer, inhibitor, and enzyme) prep->plate initiate 3. Initiate Reaction (Add substrate) plate->initiate incubate 4. Incubate (At optimal temperature for a defined time) initiate->incubate measure 5. Measure Signal (e.g., Absorbance, Fluorescence) incubate->measure analyze 6. Analyze Data (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) measure->analyze

Caption: Standard workflow for an in vitro enzyme inhibition assay.

troubleshooting_flow start Unexpected Results (e.g., Low Inhibition) check_inhibitor Is the inhibitor soluble and active? start->check_inhibitor check_enzyme Is the enzyme active? check_inhibitor->check_enzyme Yes sol_inhibitor Solution: - Use appropriate buffer - Prepare fresh stock - Check storage check_inhibitor->sol_inhibitor No check_assay Are assay conditions (pH, Temp, [S]) optimal? check_enzyme->check_assay Yes sol_enzyme Solution: - Run positive control - Use new enzyme aliquot check_enzyme->sol_enzyme No check_protocol Is the experimental protocol consistent? check_assay->check_protocol Yes sol_assay Solution: - Verify pH/Temp - Titrate substrate concentration - Check co-factor requirements check_assay->sol_assay No sol_protocol Solution: - Use calibrated pipettes - Use master mixes - Check for edge effects check_protocol->sol_protocol No

Caption: A logical flow for troubleshooting poor enzyme inhibition results.

Experimental Protocols

Protocol: Determination of IC50 for this compound against Tyrosine Hydroxylase

This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific enzyme source and purity.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for Tyrosine Hydroxylase activity (e.g., 50 mM HEPES, pH 7.0, containing necessary co-factors like Fe(II) and a reducing agent like DTT).

  • Enzyme Stock Solution: Prepare a concentrated stock of Tyrosine Hydroxylase in assay buffer. Keep on ice. Dilute to a final working concentration immediately before use. The working concentration should yield a linear reaction rate for the duration of the assay.

  • Substrate Stock Solution: Prepare a stock solution of L-tyrosine in the assay buffer. The final concentration in the assay should ideally be equal to the Km of the enzyme for more sensitive inhibition detection.

  • Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in a suitable aqueous buffer. Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., 8-12 points, spanning from 1 nM to 100 µM).

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to all wells.

  • Add 10 µL of each this compound dilution to the respective test wells. For control wells, add 10 µL of the buffer used to dissolve the inhibitor. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" background controls.

  • Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the L-tyrosine substrate solution to all wells.

  • Incubate for a fixed period (e.g., 20-30 minutes) during which the reaction is linear.

  • Stop the reaction using a suitable method (e.g., adding a quenching solution like perchloric acid).

  • Measure the product (L-DOPA) formation using a validated method, such as HPLC or a colorimetric/fluorometric assay.

3. Data Analysis:

  • Subtract the average reading from the "no enzyme" wells from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

preventing degradation of 3-Iodo-L-tyrosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 3-Iodo-L-tyrosine in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments with 3-Iodo-L-tyrosine solutions.

Frequently Asked Questions (FAQs):

  • Q1: My 3-Iodo-L-tyrosine solution has turned yellow/brown. What is the cause and can I still use it?

    • A1: A yellow or brown discoloration indicates potential degradation, likely due to oxidation or photodegradation. It is strongly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experiment. The color change suggests the formation of unknown byproducts that could interfere with your results.

  • Q2: I need to prepare a stock solution of 3-Iodo-L-tyrosine. What is the best solvent and what concentration can I achieve?

    • A2: For aqueous experiments, 3-Iodo-L-tyrosine can be dissolved in aqueous buffers. Its solubility in PBS (pH 7.2) is approximately 0.15 mg/mL.[1] For higher concentrations, consider using dilute aqueous acid or base. It is crucial to prepare fresh aqueous solutions daily as they are not recommended for storage for more than one day.[1]

  • Q3: What are the optimal storage conditions for solid 3-Iodo-L-tyrosine and its solutions?

    • A3: Solid 3-Iodo-L-tyrosine should be stored at -20°C in a tightly sealed container, protected from light.[1] Aqueous solutions are not recommended for long-term storage and should be prepared fresh before use. If short-term storage is unavoidable, store the solution at 2-8°C, protected from light, and use it within 24 hours.

  • Q4: How can I monitor the stability of my 3-Iodo-L-tyrosine solution over time?

    • A4: The most reliable method to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to quantify the parent compound and detect the formation of any degradation products. Visual inspection for color change and precipitation can be a preliminary indicator of degradation.

Preventing Degradation of 3-Iodo-L-tyrosine in Solution

3-Iodo-L-tyrosine is susceptible to degradation from light, oxidation, and potentially pH and temperature. The primary degradation pathways include photodegradation and oxidation.

Key Factors Influencing Stability:

FactorEffect on StabilityMitigation Strategy
Light Sensitive to light, which can induce photodegradation.Store solid compound and solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during handling.
Oxidation Can be oxidized by reactive oxygen species, leading to the formation of various byproducts.Use degassed solvents for solution preparation. Consider purging the solution with an inert gas (e.g., nitrogen or argon). Avoid sources of free radicals.
pH Stability can be pH-dependent. Extreme pH values may accelerate hydrolysis or other degradation pathways.Prepare solutions in a buffer system appropriate for your experiment and as close to neutral pH as solubility allows. If using acidic or basic conditions to aid dissolution, neutralize the solution as soon as possible if required for the experiment.
Temperature Elevated temperatures can increase the rate of degradation.Store solid compound at -20°C. Prepare solutions fresh and if temporary storage is necessary, keep them refrigerated (2-8°C). Avoid repeated freeze-thaw cycles.
Solution Age Aqueous solutions are not stable for long periods.It is highly recommended to prepare aqueous solutions of 3-Iodo-L-tyrosine fresh on the day of use.

Experimental Protocols

Protocol for Preparing a Stock Solution of 3-Iodo-L-tyrosine:

  • Weighing: Accurately weigh the desired amount of solid 3-Iodo-L-tyrosine in a fume hood.

  • Dissolution:

    • For Aqueous Buffers (e.g., PBS pH 7.2): Add the solid to the desired volume of buffer. Note the limited solubility (approx. 0.15 mg/mL). Gentle warming or sonication may aid dissolution, but avoid excessive heat.

    • For Higher Concentrations: Dissolve the solid in a minimal amount of dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH). Once dissolved, if necessary for the experimental conditions, neutralize the solution carefully with an equivalent amount of base or acid. Be aware that this will introduce salt into your solution.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Storage: Use the solution immediately. If short-term storage is absolutely necessary, store in a tightly capped amber vial at 2-8°C for no longer than 24 hours.

Protocol for a Forced Degradation Study of 3-Iodo-L-tyrosine:

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Iodo-L-tyrosine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727) to ensure solubility under stress conditions).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Photodegradation: Expose the stock solution in a photostability chamber to a specific light exposure (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.

Visualizations

Degradation_Pathways 3-Iodo-L-tyrosine 3-Iodo-L-tyrosine Photodegradation Photodegradation 3-Iodo-L-tyrosine->Photodegradation Light Oxidation Oxidation 3-Iodo-L-tyrosine->Oxidation Oxidizing Agents (e.g., H₂O₂) Hydrolysis Hydrolysis 3-Iodo-L-tyrosine->Hydrolysis Acid/Base Degradation_Products Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Primary degradation pathways for 3-Iodo-L-tyrosine in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis Weigh Weigh 3-Iodo-L-tyrosine Dissolve Dissolve in appropriate solvent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Photo Photodegradation Thermal Thermal Stress HPLC HPLC-UV/MS Analysis Filter->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for preparing and analyzing 3-Iodo-L-tyrosine solutions.

References

Technical Support Center: Optimizing 3-Iodo-L-tyrosine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of peptides containing 3-Iodo-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low coupling efficiency and poor yields when incorporating Fmoc-3-Iodo-L-tyrosine into my peptide. What are the potential causes and solutions?

Low coupling efficiency with 3-Iodo-L-tyrosine can be attributed to several factors:

  • Steric Hindrance: The bulky iodine atom on the tyrosine ring can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]

  • Unprotected Phenolic Hydroxyl Group: The commercially available Fmoc-3-iodo-Tyr often has an unprotected side-chain, which can lead to unwanted side reactions and reduce the yield of the desired peptide.[1][2]

  • Suboptimal Coupling Reagents: The choice of coupling reagent is crucial. Some reagents may not be potent enough to overcome the steric hindrance associated with this modified amino acid.[1]

  • Peptide Aggregation: The specific sequence of your peptide may be prone to aggregation on the solid support, making the N-terminus inaccessible for coupling.[1]

Solutions:

  • Optimize Coupling Reagents: Employ highly efficient uronium/aminium or phosphonium (B103445) salt-based coupling reagents. HATU, HBTU, HCTU, PyAOP, and PyBOP are excellent choices for sterically hindered amino acids. A combination of a carbodiimide (B86325) like DIC with an additive such as OxymaPure can also be effective.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance the probability of successful coupling reactions, especially for longer peptides.

  • Double Coupling: For particularly difficult couplings, performing a second coupling step can help drive the reaction to completion and reduce the presence of deletion sequences.

  • Consider Backbone Protection: If aggregation is suspected, using a backbone protecting group on the preceding amino acid might improve coupling efficiency.

Q2: My HPLC analysis shows multiple unexpected peaks after synthesis. What are the common impurities and how can I minimize them?

The presence of multiple peaks in your HPLC chromatogram often indicates the formation of side products. Common impurities include:

  • Deletion Peptides: Result from incomplete coupling of an amino acid in the sequence.

  • Truncated Peptides: Formed due to incomplete deprotection of the N-terminal Fmoc group.

  • Di-iodinated Species: If performing post-synthetic iodination, using an excess of the iodinating agent can lead to the formation of 3,5-diiodo-tyrosine.

  • Products of Side-Chain Reactions: An unprotected phenolic hydroxyl group on tyrosine can be acylated or undergo other modifications.

  • Aspartimide Formation: If your peptide sequence contains aspartic acid, it can cyclize to form an aspartimide, particularly under acidic or basic conditions.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage from the resin, and is more prevalent when proline is one of the first two residues.

Minimization Strategies:

  • Ensure Complete Reactions: Use efficient coupling reagents and consider double coupling for difficult residues.

  • Optimize Iodination Stoichiometry: During post-synthetic iodination, carefully control the molar ratio of the iodinating agent to the peptide to favor mono-iodination.

  • Protect Reactive Side Chains: Use appropriate side-chain protecting groups for reactive amino acids like Asp, Glu, and Cys.

  • Choose Appropriate Resins for Proline-containing Peptides: When proline is near the N-terminus, using a 2-chlorotrityl chloride resin can inhibit diketopiperazine formation.

Q3: Are there alternative methods to incorporate 3-Iodo-L-tyrosine into my peptide sequence?

Yes, a highly effective alternative to incorporating a pre-iodinated tyrosine residue is post-synthetic iodination . This method involves synthesizing the peptide with a standard tyrosine residue and then introducing the iodine atom in solution after cleavage and purification of the peptide.

Advantages of Post-Synthetic Iodination:

  • Mild and Efficient: The reaction using agents like N-iodosuccinimide (NIS) can be fast and proceed under mild conditions.

  • Avoids Coupling Issues: It bypasses the challenges associated with coupling sterically hindered 3-Iodo-L-tyrosine during solid-phase synthesis.

  • Good Yields: This method can provide reasonable isolated yields, making it a practical approach for generating iodinated peptides on a small to medium scale.

Q4: How can I effectively purify my 3-Iodo-L-tyrosine containing peptide?

The standard and most effective method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC) .

  • Stationary Phase: A C18-modified silica (B1680970) column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Separation Principle: The peptide and impurities are separated based on their hydrophobicity.

For peptides that are difficult to purify with standard RP-HPLC, alternative methods such as ion-exchange chromatography can be considered, depending on the peptide's sequence and properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Peptide Incomplete coupling of 3-Iodo-L-tyrosine.Use high-efficiency coupling reagents (e.g., HATU, HBTU, PyAOP). Consider double coupling.
Peptide aggregation on the resin.Increase the concentration of amino acid and coupling reagents.
Side reactions during synthesis.Ensure complete deprotection and coupling at each step. Use appropriate side-chain protecting groups.
Presence of Deletion Peptides Incomplete coupling of one or more amino acids.Optimize coupling conditions (reagents, time, temperature). Perform a capping step after coupling to block unreacted amines.
Formation of Di-iodinated Product Excess iodinating agent in post-synthetic iodination.Reduce the molar ratio of the iodinating agent (e.g., NIS) to the peptide. Monitor the reaction closely by HPLC.
Aspartimide Formation Presence of Aspartic Acid in the sequence.Use appropriate side-chain protection for Asp. Avoid prolonged exposure to strong basic or acidic conditions.
Diketopiperazine Formation Proline as one of the first two amino acids.Use 2-chlorotrityl chloride resin. Alternatively, add the second and third amino acids as a dipeptide unit.
Difficulty in Peptide Purification Co-elution of impurities with the target peptide.Optimize the RP-HPLC gradient. Consider alternative purification techniques like ion-exchange chromatography.
Poor solubility of the crude peptide.Test different solvent systems for initial dissolution before purification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Iodo-L-tyrosine Containing Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating Fmoc-3-Iodo-L-tyrosine using HATU as the coupling reagent.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-3-Iodo-L-tyrosine

  • HATU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-3-Iodo-L-tyrosine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by RP-HPLC.

Protocol 2: Post-Synthetic Iodination of a Tyrosine-Containing Peptide

This protocol describes the iodination of a purified peptide containing a tyrosine residue using N-iodosuccinimide (NIS).

Materials:

  • Purified tyrosine-containing peptide

  • N-iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Deionized water

  • Trifluoroacetic acid (TFA) (for pH adjustment if necessary)

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in a mixture of acetonitrile and water (e.g., 1:1 v/v).

  • Preparation of NIS Solution: Prepare a fresh solution of NIS in acetonitrile.

  • Iodination Reaction: Add 0.5 to 1.0 molar equivalents of the NIS solution to the peptide solution with stirring. The reaction is typically fast and can be completed in as little as 5 minutes. Monitor the reaction by RP-HPLC to follow the conversion of the starting material to the mono-iodinated product.

  • Quenching (Optional): The reaction can be quenched by adding a solution of sodium thiosulfate.

  • Purification: Purify the iodinated peptide from the reaction mixture using RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification resin Start: Resin swelling 1. Resin Swelling (DMF) resin->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection coupling 3. Coupling (Fmoc-3-Iodo-Tyr, HATU, DIPEA) deprotection->coupling wash 4. Washing (DMF, DCM) coupling->wash cycle Repeat for each Amino Acid wash->cycle cycle->deprotection final_peptide Final Peptide on Resin cycle->final_peptide cleavage 5. Cleavage from Resin & Deprotection (TFA cocktail) final_peptide->cleavage precipitation 6. Precipitation (Cold Ether) cleavage->precipitation purification 7. RP-HPLC Purification precipitation->purification final_product Pure 3-Iodo-Tyr Peptide purification->final_product

Caption: Workflow for Solid-Phase Synthesis of 3-Iodo-L-tyrosine Peptides.

troubleshooting_logic cluster_coupling Coupling Issues cluster_impurities Impurity Analysis start Low Peptide Yield or Purity check_coupling Check Coupling Efficiency start->check_coupling check_impurities Analyze Impurities by HPLC/MS start->check_impurities incomplete_coupling Incomplete Coupling? check_coupling->incomplete_coupling deletion Deletion Peptides? check_impurities->deletion di_iodination Di-iodination? check_impurities->di_iodination other_side_reactions Other Side Reactions? check_impurities->other_side_reactions solution_coupling Use stronger coupling reagent (HATU, PyAOP) Double couple Increase reagent concentration incomplete_coupling->solution_coupling Yes alternative Consider Post-Synthetic Iodination incomplete_coupling->alternative No, still low yield solution_deletion Optimize coupling/capping deletion->solution_deletion Yes solution_di_iodination Reduce iodinating agent stoichiometry di_iodination->solution_di_iodination Yes solution_other Use appropriate side-chain protection other_side_reactions->solution_other Yes

Caption: Troubleshooting Logic for 3-Iodo-L-tyrosine Peptide Synthesis.

References

Technical Support Center: H-Tyr(3-I)-OH in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Iodo-L-tyrosine (H-Tyr(3-I)-OH) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A: this compound, or 3-Iodo-L-tyrosine, is a modified amino acid. It is an intermediate in the synthesis of thyroid hormones and is also used as a research chemical.[1] In biochemical assays, it is frequently used as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[1] It can also be incorporated into peptides to study enzyme kinetics or to serve as a handle for labeling and detection.

Q2: Can this compound interfere with my biochemical assay?

A: Yes, this compound can interfere with certain biochemical assays. The primary mechanisms of interference are:

  • Competitive Inhibition: As a structural analog of tyrosine, this compound can act as a competitive inhibitor for enzymes that use tyrosine as a substrate, such as tyrosine hydroxylase.

  • Altered Substrate Recognition: Incorporation of this compound into a peptide substrate can alter its conformation and interaction with enzymes, potentially increasing or decreasing the reaction rate. For example, peptides containing 3-iodotyrosine have been shown to be better substrates for matrix metalloproteinase-9 (MMP-9).[2]

  • Cross-reactivity in Immunoassays: Due to its structural similarity to thyroid hormones, this compound and other iodinated tyrosines have the potential to cross-react with antibodies in immunoassays for thyroid hormones like thyroxine (T4) and triiodothyronine (T3), potentially leading to inaccurate quantification.[2][3] However, the extent of this cross-reactivity is generally low.

Q3: How can I tell if this compound is interfering with my assay?

A: Signs of interference include:

  • Unexpectedly low or high enzyme activity.

  • Inconsistent results between replicates.

  • A discrepancy between the expected and measured concentrations of an analyte in an immunoassay.

  • Non-parallel dilution curves in immunoassays.

If you suspect interference, it is crucial to perform validation experiments, such as spike and recovery or linearity of dilution, to confirm the issue.

Troubleshooting Guides

Issue 1: Unexpected Results in Enzyme Assays

Problem: You are using a peptide containing this compound as a substrate for a kinase or protease and observe significantly different activity compared to the non-iodinated peptide.

Potential Cause Troubleshooting Steps
Altered Enzyme-Substrate Interaction The iodine atom on the tyrosine residue can alter the peptide's conformation, making it a better or worse substrate for the enzyme. This is a real biochemical effect, not necessarily an artifact.
Solution: Characterize the kinetics of the enzyme with the iodinated peptide to determine the new Km and Vmax values. This will provide a quantitative measure of the effect of iodination.
Inhibition of the Enzyme This compound itself can act as a competitive inhibitor for some enzymes, like tyrosine hydroxylase.
Solution: Perform a dose-response experiment with free this compound to determine its IC50 for the enzyme. If it is a potent inhibitor, consider alternative modified amino acids for your peptide substrate.
Issue 2: Inaccurate Results in Immunoassays

Problem: You are measuring thyroid hormones (T3, T4) or thyroglobulin in a sample that may contain this compound and are concerned about cross-reactivity.

Potential Cause Troubleshooting Steps
Antibody Cross-Reactivity The antibodies used in the immunoassay may have some degree of cross-reactivity with this compound due to structural similarities with thyroid hormones.
Solution 1: Perform a Cross-Reactivity Test. Spike a known concentration of this compound into your sample matrix and measure the target analyte. A significant increase in the measured concentration indicates cross-reactivity.
Solution 2: Use a More Specific Assay. Consider using a different immunoassay with antibodies that have lower cross-reactivity to iodinated tyrosines. Alternatively, a non-immunoassay-based method like liquid chromatography-mass spectrometry (LC-MS) can be used for more specific quantification.
Solution 3: Sample Dilution. If the cross-reactivity is low, diluting the sample may reduce the interference to an acceptable level. However, ensure that the target analyte concentration remains within the assay's detection range.

Quantitative Data on this compound Interference

The following tables summarize quantitative data on the effects of this compound in specific biochemical assays.

Table 1: Inhibition of Tyrosine Hydroxylase by 3-Iodo-L-tyrosine

EnzymeInhibitorKiAssay Type
Tyrosine Hydroxylase3-Iodo-L-tyrosine0.39 µMEnzyme Inhibition Assay

Table 2: Effect of 3-Iodotyrosine on MMP-9 Substrate Cleavage

Peptide SubstrateModificationRelative Cleavage RateAssay Type
MMP-9 responsive peptideUnmodified (Tyrosine)BaselineLC-MS based cleavage assay
MMP-9 responsive peptideIodinated (3-Iodotyrosine)IncreasedLC-MS based cleavage assay

Table 3: Cross-Reactivity of Iodinated Tyrosines in a T3 Immunoassay

CompoundCross-Reactivity with T3 Antibody
Triiodothyronine (T3)100%
Monoiodotyrosine< 1%
Diiodotyrosine< 1%

Experimental Protocols

Protocol 1: Tyrosine Hydroxylase Inhibition Assay

This protocol is adapted from a real-time colorimetric assay for determining the activity of tyrosine hydroxylase.

Materials:

  • Purified tyrosine hydroxylase

  • L-tyrosine (substrate)

  • This compound (inhibitor)

  • BH4 (cofactor)

  • Iron (II) sulfate

  • Sodium periodate

  • HEPES buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent A: In HEPES buffer, prepare a solution containing tyrosine hydroxylase, BH4, and iron (II) sulfate.

  • Prepare Reagent B: In HEPES buffer, prepare a solution containing L-tyrosine and sodium periodate.

  • Prepare Inhibitor Solutions: Prepare a serial dilution of this compound in HEPES buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add Reagent A.

    • Add the different concentrations of the this compound inhibitor solutions to the respective wells. Include a control well with no inhibitor.

    • To initiate the reaction, add Reagent B to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every 10 seconds for 30 minutes at 37°C. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Protocol 2: Competitive ELISA for Assessing Cross-Reactivity

This generalized protocol can be used to determine the cross-reactivity of this compound in a competitive immunoassay for a thyroid hormone (e.g., T4).

Materials:

  • Microplate coated with anti-T4 antibody

  • T4 standard solutions

  • This compound solutions of varying concentrations

  • Enzyme-conjugated T4

  • Substrate solution

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare Standards and Samples: Prepare a standard curve of T4. Prepare serial dilutions of this compound.

  • Competitive Binding:

    • To the wells of the antibody-coated microplate, add the T4 standards or the this compound solutions.

    • Add a fixed amount of enzyme-conjugated T4 to all wells.

    • Incubate the plate to allow for competitive binding between the T4/H-Tyr(3-I)-OH and the enzyme-conjugated T4 for the antibody binding sites.

  • Washing: Wash the plate with wash buffer to remove unbound reagents.

  • Signal Development: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of T4 or cross-reacting substance in the sample.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance of each well using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the T4 standards.

    • Determine the concentration of this compound that causes a 50% reduction in the signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (Concentration of T4 at 50% displacement / Concentration of this compound at 50% displacement) x 100

Visualizations

competitive_inhibition cluster_enzyme Enzyme Active Site E Enzyme P Product E->P Product Formation S Tyrosine (Substrate) S->E Binds I This compound (Inhibitor) I->E Competes for binding immunoassay_cross_reactivity cluster_well Microplate Well Ab Analyte Analyte->Ab Binds Interferent Interferent->Ab Cross-reacts (Binds) LabeledAnalyte LabeledAnalyte->Ab Binds troubleshooting_workflow Start Unexpected Assay Result IsEnzymeAssay Is it an enzyme assay? Start->IsEnzymeAssay IsImmunoassay Is it an immunoassay? IsEnzymeAssay->IsImmunoassay No AlteredKinetics Potential for altered kinetics or inhibition IsEnzymeAssay->AlteredKinetics Yes CrossReactivity Potential for cross-reactivity IsImmunoassay->CrossReactivity Yes End Identify cause of interference IsImmunoassay->End No RunKinetics Run full kinetic analysis (Km, Vmax, IC50) AlteredKinetics->RunKinetics RunValidation Perform spike and recovery and dilution linearity CrossReactivity->RunValidation RunKinetics->End RunValidation->End

References

Technical Support Center: Managing Off-Target Effects of 3-Iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of 3-Iodo-L-tyrosine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 3-Iodo-L-tyrosine?

3-Iodo-L-tyrosine is primarily known as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] By competing with the endogenous substrate L-tyrosine, it reduces the production of L-DOPA, the precursor to these crucial neurotransmitters.

Q2: What are the major known off-target effects of 3-Iodo-L-tyrosine?

The two most significant and well-documented off-target effects of 3-Iodo-L-tyrosine are:

  • Disruption of Thyroid Hormone Synthesis: 3-Iodo-L-tyrosine (also known as monoiodotyrosine or MIT) is a natural intermediate in the synthesis of thyroid hormones (T3 and T4).[2] Exogenous administration can interfere with the normal iodination of thyroglobulin and the subsequent coupling reactions, potentially leading to altered thyroid hormone levels.

  • Neurotoxicity at High Concentrations: Studies have shown that high concentrations of 3-Iodo-L-tyrosine can induce Parkinson-like features in animal models.[3] This is thought to be mediated by the aggregation of α-synuclein, a key protein implicated in Parkinson's disease.[3]

Q3: How can I prepare a stock solution of 3-Iodo-L-tyrosine for my experiments?

3-Iodo-L-tyrosine has low solubility in neutral aqueous solutions. To prepare a stock solution, it is recommended to dissolve it in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (pH > 9).[4] For cell culture experiments, it is crucial to neutralize the pH of the final working solution before adding it to the cells to avoid pH shock. Alternatively, L-tyrosine disodium (B8443419) salt dihydrate offers much better solubility in aqueous solutions. Always sterile-filter the final solution before use in cell culture.

Q4: Is there a comprehensive kinase selectivity profile available for 3-Iodo-L-tyrosine?

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Changes in Cell Morphology

Symptoms:

  • Increased apoptosis or necrosis in treated cells compared to controls.

  • Altered cell morphology, such as cell shrinkage, rounding, or neurite retraction.

Possible Causes and Solutions:

Possible CauseRecommended Action
Neurotoxicity High concentrations of 3-Iodo-L-tyrosine can be neurotoxic. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. Consider using concentrations reported in the literature for similar experimental setups. For neuronal cultures, it is especially important to start with low concentrations and carefully monitor for signs of toxicity.
Solvent Toxicity If using a solvent like DMSO to aid dissolution, ensure the final concentration in the culture medium is low (typically <0.5%) and that a vehicle control with the same solvent concentration is included.
pH Shock If the stock solution was prepared in an acidic or basic solution, ensure it is properly neutralized before adding to the cell culture medium. A sudden change in pH can be detrimental to cell health.
Oxidative Stress High levels of tyrosine and its analogs can induce oxidative stress in some cell types. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the observed cytotoxicity.
Problem 2: Inconsistent or No Effect on Catecholamine Levels

Symptoms:

  • No significant decrease in dopamine, norepinephrine, or their metabolites after treatment.

  • High variability in catecholamine levels between replicate experiments.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inhibitor Degradation Prepare fresh working solutions of 3-Iodo-L-tyrosine for each experiment from a frozen stock. Ensure the stock solution is stored protected from light at -20°C.
Insufficient Incubation Time The time required to observe a significant decrease in catecholamine levels can vary depending on the cell type or tissue and the turnover rate of these neurotransmitters. Perform a time-course experiment to determine the optimal treatment duration.
Cellular Uptake Issues Confirm that the cell type you are using expresses the necessary amino acid transporters to take up 3-Iodo-L-tyrosine from the medium.
High Substrate Competition The inhibitory effect of 3-Iodo-L-tyrosine is competitive with L-tyrosine. If the cell culture medium has a very high concentration of L-tyrosine, it may be necessary to use a higher concentration of the inhibitor to achieve the desired effect.
Problem 3: Unexpected Changes in Gene or Protein Expression Unrelated to Catecholamine Synthesis

Symptoms:

  • Alterations in the expression of genes or proteins involved in pathways other than catecholamine metabolism.

Possible Causes and Solutions:

Possible CauseRecommended Action
Thyroid Hormone Signaling Disruption 3-Iodo-L-tyrosine can interfere with thyroid hormone synthesis. This can lead to downstream effects on gene expression regulated by thyroid hormones. Measure thyroid hormone levels (T3 and T4) in your experimental system if this is a concern.
Off-Target Kinase Inhibition Although a comprehensive profile is lacking, 3-Iodo-L-tyrosine could potentially inhibit other kinases. If you observe changes in a specific signaling pathway, consider performing a western blot for key phosphorylated proteins in that pathway to see if they are affected by the treatment.
Stress Response High concentrations of any compound can induce a cellular stress response, leading to broad changes in gene and protein expression. Use the lowest effective concentration of 3-Iodo-L-tyrosine and include appropriate controls to monitor for stress markers.

Quantitative Data

As a comprehensive kinase selectivity profile for 3-Iodo-L-tyrosine is not publicly available, this table summarizes the known inhibitory data for its primary target.

TargetCompoundKiIC50Assay Conditions
Tyrosine Hydroxylase3-Iodo-L-tyrosine0.39 µM-Purified beef adrenal tyrosine hydroxylase

Data sourced from Udenfriend, S., Zaltzman-Nirenberg, P., and Nagatsu, T. Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochem. Pharmacol. 14(4), 837-845 (1965).

Researchers are encouraged to perform their own selectivity profiling if off-target effects on other kinases are suspected in their experimental system.

Experimental Protocols

Protocol 1: In Vitro Assessment of α-Synuclein Aggregation in Neuronal Cells

This protocol is adapted from studies investigating the neurotoxic effects of 3-Iodo-L-tyrosine.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)

  • 3-Iodo-L-tyrosine

  • Cell culture medium and supplements

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against α-synuclein (total and aggregated forms)

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates suitable for imaging.

  • Treatment: Prepare a stock solution of 3-Iodo-L-tyrosine and dilute it to the desired final concentrations in the cell culture medium. Treat the cells for a specified period (e.g., 24-72 hours). Include a vehicle control.

  • Fixation: After treatment, gently wash the cells with PBS and fix them with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against α-synuclein (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Counterstain the nuclei with DAPI for 5-10 minutes.

  • Imaging and Analysis: Wash the cells with PBS and acquire images using a fluorescence microscope or a high-content imaging system. Quantify the intensity and number of α-synuclein aggregates per cell.

Protocol 2: Preparation of 3-Iodo-L-tyrosine for Cell Culture Experiments

Materials:

  • 3-Iodo-L-tyrosine powder

  • 0.1 M HCl or 0.1 M NaOH

  • 1 M HEPES buffer

  • Sterile, deionized water

  • 0.22 µm sterile filter

Procedure:

  • Dissolution: To prepare a 10 mM stock solution, weigh out the appropriate amount of 3-Iodo-L-tyrosine powder.

  • Slowly add 0.1 M HCl dropwise while vortexing until the powder is completely dissolved. Alternatively, use 0.1 M NaOH. Be patient, as this may take some time.

  • Neutralization: Once dissolved, slowly add 1 M HEPES buffer to bring the pH to approximately 7.0-7.4. Monitor the pH using a calibrated pH meter. Be cautious as the compound may precipitate if the pH is adjusted too quickly.

  • Final Volume Adjustment: Bring the solution to the final volume with sterile, deionized water.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathways

Catecholamine_Signaling cluster_synthesis Catecholamine Synthesis cluster_signaling Downstream Signaling L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Dopamine_Receptors Dopamine Receptors (D1-like, D2-like) Dopamine->Dopamine_Receptors Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Adrenergic_Receptors Adrenergic Receptors (α, β) Norepinephrine->Adrenergic_Receptors Epinephrine->Adrenergic_Receptors 3-Iodo-L-tyrosine 3-Iodo-L-tyrosine 3-Iodo-L-tyrosine->L-DOPA Inhibition G_Protein_Signaling G-Protein Signaling Dopamine_Receptors->G_Protein_Signaling Adrenergic_Receptors->G_Protein_Signaling cAMP_Pathway cAMP Pathway G_Protein_Signaling->cAMP_Pathway Phospholipase_C_Pathway Phospholipase C Pathway G_Protein_Signaling->Phospholipase_C_Pathway Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Activity) cAMP_Pathway->Cellular_Response Phospholipase_C_Pathway->Cellular_Response

Caption: Catecholamine synthesis and downstream signaling pathway.

Thyroid_Hormone_Synthesis cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_Uptake Iodide (I⁻) Uptake (NIS Transporter) Iodide_Oxidation Iodide Oxidation to Iodine (I₂) (Thyroid Peroxidase - TPO) Iodide_Uptake->Iodide_Oxidation Iodination Iodination of Tyrosine Residues on Tg Iodide_Oxidation->Iodination Thyroglobulin_Synthesis Thyroglobulin (Tg) Synthesis Thyroglobulin_Synthesis->Iodination MIT Monoiodotyrosine (MIT) Iodination->MIT DIT Diiodotyrosine (DIT) Iodination->DIT Coupling Coupling Reaction (TPO) MIT->Coupling DIT->Coupling T3 Triiodothyronine (T3) Coupling->T3 T4 Thyroxine (T4) Coupling->T4 Release Release into Bloodstream T3->Release T4->Release 3-Iodo-L-tyrosine_Exogenous Exogenous 3-Iodo-L-tyrosine (MIT) 3-Iodo-L-tyrosine_Exogenous->Coupling Interference

Caption: Thyroid hormone synthesis pathway.

Experimental Workflow

Experimental_Workflow cluster_endpoints Endpoint Analysis Start Start Cell_Culture 1. Cell Culture (e.g., Neuronal Cells) Start->Cell_Culture Prepare_3IY 2. Prepare 3-Iodo-L-tyrosine Working Solution Cell_Culture->Prepare_3IY Treatment 3. Treat Cells with 3-Iodo-L-tyrosine (include vehicle control) Prepare_3IY->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation Cell_Viability A. Assess Cell Viability (e.g., MTT Assay) Incubation->Cell_Viability Catecholamine_Levels B. Measure Catecholamine Levels (e.g., HPLC-ECD) Incubation->Catecholamine_Levels Protein_Analysis C. Analyze Protein Expression/Aggregation (e.g., Western Blot, Immunofluorescence) Incubation->Protein_Analysis Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis Catecholamine_Levels->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Purity Assessment of H-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of H-Tyr(3-I)-OH (3-iodo-L-tyrosine) samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of an this compound sample?

A comprehensive assessment of this compound purity requires a combination of chromatographic and spectroscopic methods to identify and quantify the main component and potential impurities. The recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity determination, allowing for the separation and quantification of this compound from related substances.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the identity of the compound and enabling the detection of structural isomers or impurities with distinct chemical shifts.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can be used to identify impurities based on their mass-to-charge ratio.[1]

  • Elemental Analysis: This technique determines the elemental composition (C, H, I, N, O) of the sample, which can be compared to the theoretical values for this compound.

Q2: What are the common impurities associated with this compound synthesis?

Impurities in this compound samples are often process-related, stemming from the synthetic route which typically involves the iodination of L-tyrosine. Key impurities to monitor include:

  • L-Tyrosine: The unreacted starting material.[2]

  • 3,5-Diiodo-L-tyrosine: An over-iodinated byproduct formed during the iodination reaction.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate) may be present in the final product.[2]

Experimental Protocols & Troubleshooting

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify this compound and its potential impurities. A reversed-phase HPLC method is typically employed.[3]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase A/B mixture (~0.5 mg/mL) hplc_system Equilibrate HPLC System with initial mobile phase conditions prep_sample->hplc_system prep_mobile Prepare Mobile Phases A & B (e.g., Aqueous TFA and Acetonitrile) prep_mobile->hplc_system injection Inject Sample (e.g., 10 µL) hplc_system->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 280 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: HPLC experimental workflow for this compound purity analysis.

Detailed HPLC Protocol:

ParameterRecommended Conditions
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Troubleshooting HPLC Issues:

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the column; column overload.Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Dilute the sample.
No Peaks or Weak Signal Incorrect wavelength; detector issue; sample degradation.Verify detector settings and lamp status. Prepare a fresh sample.
Unexpected Peaks Contamination; presence of impurities.Run a blank injection. Identify impurities using a reference standard or by MS.
NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural isomers or impurities.

¹H NMR Data:

ProtonExpected Chemical Shift (ppm) in D₂O
Aromatic CH6.9 - 7.7
α-CH~3.9
β-CH₂~3.0 - 3.2

Note: Chemical shifts can vary depending on the solvent and pH.

Troubleshooting NMR Issues:

IssuePotential CauseSuggested Solution
Broad Peaks Sample aggregation; paramagnetic impurities.Use a different solvent; filter the sample.
Unexpected Signals Presence of impurities (e.g., L-tyrosine, 3,5-diiodo-L-tyrosine, residual solvents).Compare the spectrum with reference spectra of potential impurities.
Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Expected Molecular Weight Data:

ParameterValue
Molecular Formula C₉H₁₀INO₃
Molecular Weight 307.09 g/mol
Monoisotopic Mass 306.97054 Da
Expected Ion (ESI+) [M+H]⁺ at m/z 308.0

Troubleshooting MS Issues:

IssuePotential CauseSuggested Solution
No Signal Poor ionization; sample instability.Optimize MS source parameters; use a different ionization technique.
Additional Mass Peaks Presence of impurities (e.g., L-tyrosine at m/z 182.1 for [M+H]⁺, 3,5-diiodo-L-tyrosine at m/z 434.0 for [M+H]⁺).Correlate additional masses with potential impurities and confirm with other techniques like HPLC.

Purity Confirmation Logic

The following diagram illustrates the logical workflow for confirming the purity of an this compound sample.

Purity_Confirmation_Logic start Start: this compound Sample hplc HPLC Analysis start->hplc decision_hplc Purity > 98% and Single Major Peak? hplc->decision_hplc nmr NMR Spectroscopy decision_nmr Correct ¹H and ¹³C Spectra? nmr->decision_nmr ms Mass Spectrometry decision_ms Correct Molecular Weight? ms->decision_ms decision_hplc->nmr Yes fail Further Purification/ Characterization Required decision_hplc->fail No decision_nmr->ms Yes decision_nmr->fail No pass Purity Confirmed decision_ms->pass Yes decision_ms->fail No

Caption: Logical workflow for the confirmation of this compound purity.

References

Technical Support Center: Optimizing Storage and Handling of 3-Iodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability testing of 3-Iodo-L-tyrosine to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-Iodo-L-tyrosine?

For long-term stability, solid 3-Iodo-L-tyrosine should be stored as a crystalline solid at -20°C in a tightly sealed container, protected from light.[1][2]

Q2: What is the expected shelf-life of solid 3-Iodo-L-tyrosine?

When stored under the recommended conditions at -20°C, 3-Iodo-L-tyrosine is stable for at least four years.[1]

Q3: How should I prepare solutions of 3-Iodo-L-tyrosine?

Aqueous solutions can be prepared by dissolving the crystalline solid directly into aqueous buffers. For instance, the solubility in PBS (pH 7.2) is approximately 0.15 mg/mL.[1] For higher concentrations, it is soluble in dilute aqueous acid.[2]

Q4: How stable is 3-Iodo-L-tyrosine in aqueous solutions?

Aqueous solutions of 3-Iodo-L-tyrosine have limited stability and it is not recommended to store them for more than one day. For experiments requiring solutions, it is crucial to prepare them fresh immediately before use.

Q5: What are the primary factors that can cause degradation of 3-Iodo-L-tyrosine in solution?

The stability of 3-Iodo-L-tyrosine in solution can be compromised by several factors, including:

  • pH: Extreme pH values can affect the stability of amino acids and related compounds.

  • Light: Exposure to light, especially UV light, can cause photodegradation, potentially leading to the cleavage of the carbon-iodine bond.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

Troubleshooting Guide

Problem: I am observing a progressive loss of compound activity or inconsistent results in my experiments.

  • Possible Cause: This is likely due to the degradation of 3-Iodo-L-tyrosine in your aqueous stock solution.

  • Recommendation: Always prepare fresh solutions immediately before each experiment. Avoid using solutions that have been stored for more than a day, even if refrigerated.

Problem: The solid 3-Iodo-L-tyrosine powder has changed in color or appearance.

  • Possible Cause: A change in appearance may indicate degradation due to improper storage, such as exposure to moisture, light, or elevated temperatures.

  • Recommendation: Do not use the product if you observe any changes in its physical appearance. Discard the vial and use a fresh, properly stored batch to ensure the integrity of your experiments.

Problem: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks.

  • Possible Cause: The appearance of new peaks is a strong indicator of degradation. These could correspond to degradation products such as L-tyrosine (from deiodination) or various oxidation products.

  • Recommendation:

    • Confirm that your analytical method is stability-indicating (see Experimental Protocols section).

    • To identify the source of the peaks, you can perform a forced degradation study on a known standard of 3-Iodo-L-tyrosine. This will help you characterize the retention times and mass-to-charge ratios of potential degradation products.

    • The following diagram illustrates a decision-making process for troubleshooting unexpected analytical results.

G Troubleshooting Unexpected Analytical Peaks start Unexpected Peaks Observed in Analysis fresh_prep Prepare Fresh Solution and Re-analyze start->fresh_prep peaks_persist Do Peaks Persist? fresh_prep->peaks_persist degradation Peaks are Likely Degradation Products peaks_persist->degradation Yes no_peaks Issue Resolved: Original Solution was Degraded peaks_persist->no_peaks No forced_degradation Perform Forced Degradation Study to Confirm degradation->forced_degradation method_issue Consider Analytical Method or Matrix Effects degradation->method_issue

A decision tree for troubleshooting unexpected analytical peaks.

Data Presentation

Table 1: Summary of Storage Conditions and Stability for 3-Iodo-L-tyrosine

FormStorage TemperatureContainerLight ProtectionExpected StabilityReference
Solid (Crystalline) -20°CTightly sealedRequired≥ 4 years
Aqueous Solution 2-8°C (Short-term)Sterile, sealed vialRecommended≤ 1 day

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method can be used to separate 3-Iodo-L-tyrosine from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • Column: Inertsil C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water, pH adjusted to 3.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 283 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Internal Standard (Optional): Theophylline can be used as an internal standard for quantification.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the degradation pathways and to confirm that the analytical method is stability-indicating.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Iodo-L-tyrosine in a suitable solvent (e.g., water or a mild acidic/basic solution depending on solubility).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. The primary peak of 3-Iodo-L-tyrosine should decrease in area in the stressed samples.

The following diagram outlines the workflow for a typical stability study.

G Workflow for 3-Iodo-L-tyrosine Stability Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution stress_samples Aliquot for Stress Conditions prep_stock->stress_samples acid Acid Hydrolysis stress_samples->acid base Base Hydrolysis stress_samples->base oxidation Oxidation (H2O2) stress_samples->oxidation thermal Thermal Stress stress_samples->thermal photo Photodegradation stress_samples->photo hplc_analysis Analyze by Stability-Indicating HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_eval Evaluate Data and Identify Degradants hplc_analysis->data_eval

A workflow diagram for conducting a stability study.

Potential Degradation Pathways

Based on the chemical structure of 3-Iodo-L-tyrosine and general knowledge of related compounds, the following degradation pathways are plausible:

G Potential Degradation Pathways of 3-Iodo-L-tyrosine parent 3-Iodo-L-tyrosine deiodination Deiodination parent->deiodination Light, Reductants oxidation Oxidation parent->oxidation Oxidizing agents strecker Strecker Degradation parent->strecker Heat, dicarbonyls tyrosine L-tyrosine deiodination->tyrosine oxidized_products Oxidized Products (e.g., di-iodotyrosine) oxidation->oxidized_products strecker_products Aldehydes & other products strecker->strecker_products

Potential degradation pathways for 3-Iodo-L-tyrosine.

References

Validation & Comparative

Comparative Analysis of H-Tyr(3-I)-OH and Other Tyrosine Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tyrosine Hydroxylase Inhibitors with Supporting Experimental Data.

This guide provides a comprehensive comparison of the inhibitory effects of H-Tyr(3-I)-OH on tyrosine hydroxylase, benchmarked against other known inhibitors of this rate-limiting enzyme in catecholamine biosynthesis. The data presented is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency of this compound and a selection of alternative compounds against tyrosine hydroxylase. It is important to note that the inhibitory activity for this compound is presented as percentage inhibition at specified concentrations, while the activity of other inhibitors is primarily represented by their half-maximal inhibitory concentration (IC50) values. This distinction should be considered when comparing the compounds.

InhibitorTypeTarget EnzymeInhibitory ActivityReference
This compound (3-Iodo-L-tyrosine) Tyrosine AnalogTyrosine Hydroxylase60-70% inhibition at 10µM 100% inhibition at 100µM[1]
U-0521 Competitive InhibitorTyrosine HydroxylaseIC50: 1 µM
Apomorphine Catecholaminergic AgonistTyrosine HydroxylaseIC50: 0.1-1 µM (depending on cofactor concentration)
Metyrosine (α-Methyl-p-tyrosine) Tyrosine AnalogTyrosine HydroxylaseKnown potent inhibitor (specific IC50 not readily available in cited texts)
N-Methyl-L-tyrosine Tyrosine DerivativeTyrosine HydroxylaseCompetitive inhibitor (specific IC50 not readily available in cited texts)

Signaling Pathway: Catecholamine Biosynthesis

This compound exerts its inhibitory effect on tyrosine hydroxylase, the enzyme responsible for the initial and rate-limiting step in the biosynthesis of catecholamines. This pathway leads to the production of essential neurotransmitters such as dopamine, norepinephrine, and epinephrine. The inhibition of tyrosine hydroxylase by this compound effectively downregulates the entire catecholamine synthesis cascade.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitor Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine Dopa Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT HTyrIOH This compound Tyrosine\nHydroxylase Tyrosine Hydroxylase HTyrIOH->Tyrosine\nHydroxylase

Caption: Inhibition of the Catecholamine Biosynthesis Pathway by this compound.

Experimental Protocols

The validation of the inhibitory effect of this compound and its counterparts on tyrosine hydroxylase activity can be performed using various in vitro enzyme assays. A widely accepted method is the tritium (B154650) release assay, which measures the enzymatic conversion of a radiolabeled substrate.

In Vitro Tyrosine Hydroxylase Inhibition Assay (Tritium Release Assay)

Objective: To determine the inhibitory potential of this compound and other compounds on the enzymatic activity of tyrosine hydroxylase.

Materials:

  • Enzyme: Purified or partially purified tyrosine hydroxylase (e.g., from rat pheochromocytoma PC12 cells or adrenal medulla).

  • Substrate: L-[3,5-³H]-tyrosine.

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).

  • Inhibitors: this compound and other test compounds.

  • Buffer: MES buffer (pH 6.0-7.2).

  • Other Reagents: Catalase, Dithiothreitol (DTT), activated charcoal, hydrochloric acid (HCl), scintillation cocktail.

  • Equipment: Microcentrifuge, scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and other test inhibitors in the appropriate vehicle (e.g., DMSO, water).

    • Prepare a reaction mixture containing MES buffer, catalase, DTT, and the cofactor BH4.

  • Enzyme Reaction:

    • In microcentrifuge tubes, add the tyrosine hydroxylase enzyme preparation to the reaction mixture.

    • Add varying concentrations of the inhibitors or vehicle control to the respective tubes.

    • Pre-incubate the enzyme with the inhibitors for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the radiolabeled substrate, L-[3,5-³H]-tyrosine.

  • Incubation and Termination:

    • Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by adding a solution of activated charcoal in HCl. The charcoal binds to the unreacted [³H]-tyrosine.

  • Separation and Measurement:

    • Centrifuge the tubes to pellet the activated charcoal.

    • Transfer an aliquot of the supernatant, which contains the ³H₂O product formed during the reaction, to a scintillation vial.

    • Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis A Prepare Reagent Mix (Buffer, Cofactor, etc.) C Add Enzyme to Reagent Mix A->C B Prepare Serial Dilutions of Inhibitors D Add Inhibitors/ Vehicle Control B->D C->D E Pre-incubate D->E F Initiate with Radiolabeled Substrate E->F G Incubate at 37°C F->G H Terminate Reaction (Activated Charcoal) G->H I Centrifuge H->I J Collect Supernatant I->J K Measure Radioactivity (Scintillation Counting) J->K L Calculate % Inhibition and IC50 K->L

Caption: Experimental Workflow for Tyrosine Hydroxylase Inhibition Assay.

References

A Comparative Guide to Tyrosine Hydroxylase Inhibitors: H-Tyr(3-I)-OH vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H-Tyr(3-I)-OH (3-iodo-L-tyrosine) with other commonly used tyrosine hydroxylase (TH) inhibitors, primarily focusing on alpha-methyl-p-tyrosine (AMPT). The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to Tyrosine Hydroxylase Inhibition

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[1][2] Inhibition of this enzyme is a critical tool for studying the roles of these neurotransmitters in various physiological and pathological processes. This compound and AMPT are two of the most widely used inhibitors in both in vitro and in vivo research.

Mechanism of Action

Both this compound and AMPT act as competitive inhibitors of tyrosine hydroxylase, competing with the natural substrate, L-tyrosine, for binding to the enzyme's active site.[1][3] This inhibition leads to a reduction in the synthesis of L-DOPA, the precursor to dopamine and other catecholamines. This compound is described as a reversible inhibitor of tyrosine hydroxylase.[4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and other tyrosine hydroxylase inhibitors. It is important to note that direct comparison of values from different studies should be done with caution due to variations in experimental conditions.

InhibitorParameterValueEnzyme SourceAssay Type
This compound Ki0.39 µMNot SpecifiedIn Vitro
This compound % Inhibition~60-70% at 10 µMNot SpecifiedIn Vitro
This compound % Inhibition100% at 100 µMNot SpecifiedIn Vitro
alpha-Methyl-p-tyrosine (AMPT) IC50Varies (µM to mM range)VariousIn Vitro & In Vivo
U-0521 IC501 µMRabbit AdrenalIn Vitro
U-0521 IC5030-600 nMNot SpecifiedIn Vitro & In Situ

In Vivo Effects: A Head-to-Head Comparison

A key study directly compared the acute in vivo effects of this compound (referred to as 3-iodo-L-tyrosine or MIT) and AMPT in rats. Both inhibitors effectively reduced the hypothalamic concentrations of dopamine and its metabolite, homovanillic acid, confirming their ability to inhibit dopamine synthesis in a living system.

However, the study revealed a crucial difference:

  • AMPT administration led to a significant decrease in norepinephrine concentration and an increase in its metabolite, 3,4-dihydroxyphenylethyleneglycol (DHPG), indicating an increase in norepinephrine neuronal activity. AMPT also caused an increase in ACTH secretion.

  • This compound did not produce these effects on norepinephrine or ACTH.

These findings suggest that the effects of AMPT on noradrenergic activity and the hypothalamic-pituitary-adrenal (HPA) axis may be stress-mediated and not directly related to tyrosine hydroxylase inhibition. Therefore, this compound may be a more suitable tool for acute studies where specific inhibition of dopamine synthesis is desired without confounding effects on the noradrenergic system.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay (Tritium Release Assay)

This assay measures the activity of tyrosine hydroxylase by quantifying the amount of tritiated water (³H₂O) produced from L-[3,5-³H]-tyrosine.

Materials:

  • Purified or partially purified tyrosine hydroxylase enzyme

  • L-[3,5-³H]-tyrosine

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • MES buffer

  • Catalase

  • Dithiothreitol (DTT)

  • Test inhibitors (e.g., this compound, AMPT) dissolved in a suitable vehicle

  • Activated charcoal in HCl

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.

  • Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme preparation to the reaction mixture. Add varying concentrations of the test inhibitor (or vehicle control) to the respective tubes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-[3,5-³H]-tyrosine.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds the unreacted [³H]-tyrosine.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and performing non-linear regression analysis.

In Vivo Measurement of Dopamine Levels Following Inhibitor Administration

This protocol describes the general steps for assessing the effect of tyrosine hydroxylase inhibitors on dopamine levels in a specific brain region of a model organism (e.g., rat) using microdialysis and HPLC.

Materials:

  • Test inhibitor (e.g., this compound or AMPT)

  • Experimental animals (e.g., rats)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump and solutions (artificial cerebrospinal fluid)

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Anesthetics

Procedure:

  • Animal Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate and collect baseline dialysate samples for a set period.

  • Inhibitor Administration: Administer the tyrosine hydroxylase inhibitor via the desired route (e.g., intraperitoneal injection, local infusion through the dialysis probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Dopamine Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of different inhibitors over time.

Visualizing the Pathways and Processes

Catecholamine Biosynthesis Pathway and Inhibition

The following diagram illustrates the catecholamine biosynthesis pathway and the points of inhibition by this compound and AMPT.

Catecholamine_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH Tyrosine Hydroxylase (TH) DDC DOPA Decarboxylase DBH Dopamine β-Hydroxylase PNMT PNMT Inhibitors This compound AMPT Inhibitors->TH

Caption: Inhibition of Tyrosine Hydroxylase in the Catecholamine Pathway.

Experimental Workflow for In Vitro TH Inhibition Assay

This diagram outlines the key steps in a typical in vitro tyrosine hydroxylase inhibition assay.

TH_Inhibition_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Cofactors) Start->Prepare_Mix Add_Enzyme Add Tyrosine Hydroxylase Prepare_Mix->Add_Enzyme Add_Inhibitor Add Inhibitor (or Vehicle) Add_Enzyme->Add_Inhibitor Start_Reaction Initiate Reaction (Add L-[3H]-Tyrosine) Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction (Add Charcoal/HCl) Incubate->Stop_Reaction Separate Centrifuge to Pellet Charcoal Stop_Reaction->Separate Measure Measure Radioactivity in Supernatant Separate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a Tyrosine Hydroxylase Inhibition Assay.

Conclusion

Both this compound and AMPT are effective inhibitors of tyrosine hydroxylase. The choice between them depends on the specific research question. This compound appears to be a more specific inhibitor of dopamine synthesis in acute in vivo settings, avoiding the confounding effects on the noradrenergic system observed with AMPT. For in vitro studies, both can be valuable tools, and the selection may depend on factors such as desired potency and reversibility. Researchers should carefully consider the experimental context and the potential off-target effects of each inhibitor when designing their studies.

References

A Comparative Analysis of 3-Iodo-L-tyrosine and 3,5-Diiodo-L-tyrosine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Iodo-L-tyrosine (MIT) and 3,5-Diiodo-L-tyrosine (DIT), two key precursors in the synthesis of thyroid hormones. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers in endocrinology, pharmacology, and related fields.

Introduction

3-Iodo-L-tyrosine (MIT) and 3,5-Diiodo-L-tyrosine (DIT) are iodinated derivatives of the amino acid L-tyrosine. They are essential intermediates in the biosynthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4) within the thyroid gland.[1][2][3] Beyond their primary role in thyroid hormone synthesis, both MIT and DIT exhibit distinct biological activities, including the modulation of key enzymes involved in neurotransmitter synthesis. Understanding the similarities and differences in their activities is crucial for research into thyroid physiology, neurological disorders, and drug development.

Comparative Biological Activity

The primary biological role of both MIT and DIT is to serve as building blocks for thyroid hormones.[1][2] However, they also exhibit inhibitory effects on enzymes such as tyrosine hydroxylase and tyrosinase.

Enzyme Inhibition

Tyrosine Hydroxylase: This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Both MIT and DIT have been shown to inhibit tyrosine hydroxylase. 3-Iodo-L-tyrosine acts as a competitive inhibitor of this enzyme.

Thyroid Peroxidase: This enzyme is central to thyroid hormone synthesis, catalyzing the iodination of tyrosine residues on thyroglobulin. Free 3,5-Diiodo-L-tyrosine has a dual effect on thyroid peroxidase activity. At concentrations higher than 5 µM, it competitively inhibits the iodination of thyroglobulin. Conversely, at a very low concentration of 0.05 µM, it can stimulate thyroid hormone synthesis.

Cellular Uptake

The cellular uptake of both 3-Iodo-L-tyrosine and 3,5-Diiodo-L-tyrosine is mediated, at least in part, by the L-type amino acid transporter 1 (LAT1). This transporter is responsible for the transport of large neutral amino acids, including thyroid hormones themselves.

Data Presentation

CompoundTarget EnzymeInhibition/ActivityQuantitative Data (IC50/Ki/Km)Reference
3-Iodo-L-tyrosine (MIT) Tyrosine HydroxylaseCompetitive InhibitionKi = 0.39 µM
Thyroid PeroxidaseSubstrate-
TyrosinaseInhibitor--
LAT1 TransporterSubstrate-
3,5-Diiodo-L-tyrosine (DIT) Tyrosine HydroxylaseInhibitionIC50 = 20 µM-
Thyroid PeroxidaseCompetitive Inhibition (>5 µM)-
Stimulation (0.05 µM)-
TyrosinaseInhibitor--
LAT1 TransporterSubstrate--

Experimental Protocols

Tyrosine Hydroxylase Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring tyrosine hydroxylase activity.

Objective: To determine the inhibitory effect of 3-Iodo-L-tyrosine and 3,5-Diiodo-L-tyrosine on tyrosine hydroxylase activity.

Materials:

  • Purified tyrosine hydroxylase

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • MES buffer (pH 6.0)

  • 3-Iodo-L-tyrosine and 3,5-Diiodo-L-tyrosine (test compounds)

  • Perchloric acid

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing MES buffer, catalase, DTT, and BH4.

  • Add purified tyrosine hydroxylase to the reaction mixture.

  • Add varying concentrations of the test compounds (3-Iodo-L-tyrosine or 3,5-Diiodo-L-tyrosine) or vehicle control to respective wells of a microplate.

  • Initiate the reaction by adding L-tyrosine.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding perchloric acid.

  • The formation of L-DOPA can be measured spectrophotometrically at a specific wavelength after a derivatization step, or by HPLC with electrochemical detection.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.

Thyroid Peroxidase Inhibition Assay (Iodide Oxidation)

This protocol is based on the measurement of iodide oxidation by thyroid peroxidase.

Objective: To assess the inhibitory or stimulatory effects of 3-Iodo-L-tyrosine and 3,5-Diiodo-L-tyrosine on thyroid peroxidase-catalyzed iodide oxidation.

Materials:

  • Purified thyroid peroxidase (or thyroid microsomes)

  • Potassium iodide (KI) (substrate)

  • Hydrogen peroxide (H2O2) (co-substrate)

  • Phosphate (B84403) buffer (pH 7.4)

  • 3-Iodo-L-tyrosine and 3,5-Diiodo-L-tyrosine (test compounds)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer and potassium iodide.

  • Add varying concentrations of the test compounds (3-Iodo-L-tyrosine or 3,5-Diiodo-L-tyrosine) or vehicle control.

  • Add the thyroid peroxidase enzyme preparation to the mixture.

  • Initiate the reaction by adding a solution of hydrogen peroxide.

  • Immediately monitor the increase in absorbance at 353 nm, which corresponds to the formation of triiodide (I3-), an indicator of iodide oxidation.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition or stimulation for each concentration of the test compound relative to the control.

  • Plot the percentage of activity against the logarithm of the test compound concentration to determine the IC50 or stimulatory concentration.

Signaling Pathways and Experimental Workflows

Thyroid_Hormone_Synthesis Tyrosine Tyrosine MIT 3-Iodo-L-tyrosine Tyrosine->MIT Iodination DIT 3,5-Diiodo-L-tyrosine MIT->DIT Iodination T3 Triiodothyronine (T3) MIT->T3 Coupling with DIT T4 Thyroxine (T4) DIT->T4 Coupling with DIT TPO Thyroid Peroxidase

Caption: Biosynthesis of thyroid hormones from L-tyrosine.

Tyrosine_Hydroxylase_Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopamine Dopamine L_DOPA->Dopamine TH Tyrosine Hydroxylase Inhibitor 3-Iodo-L-tyrosine or 3,5-Diiodo-L-tyrosine Inhibitor->TH Inhibition

Caption: Inhibition of the catecholamine synthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Reagents Incubation Incubation Reagents->Incubation Enzyme Enzyme Enzyme->Incubation Compounds Compounds Compounds->Incubation Measurement Measurement Incubation->Measurement Calculation Calculation Measurement->Calculation IC50 IC50 Calculation->IC50

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

Both 3-Iodo-L-tyrosine and 3,5-Diiodo-L-tyrosine are fundamental for thyroid hormone production. Their activities extend to the modulation of other critical enzymes, such as tyrosine hydroxylase. While both compounds inhibit this enzyme, their effects on thyroid peroxidase are distinct, with DIT exhibiting a concentration-dependent dual role. Further research is warranted to fully elucidate the comparative potencies and mechanisms of action of these two iodotyrosines on various biological targets. This knowledge will contribute to a more comprehensive understanding of thyroid and catecholamine physiology and may open new avenues for therapeutic intervention.

References

Navigating the Detection of 3-Iodo-L-tyrosine: A Comparative Guide to Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving iodinated tyrosine species, the accurate detection and quantification of 3-Iodo-L-tyrosine is a critical requirement. A comprehensive search for commercially available antibodies specifically targeting 3-Iodo-L-tyrosine has revealed a significant gap in the market. Currently, there are no readily available antibodies validated for the specific detection of this modified amino acid. This guide provides a comparative overview of alternative methods for the detection and quantification of 3-Iodo-L-tyrosine and offers general protocols for assessing antibody cross-reactivity, a crucial consideration for researchers who may venture into developing their own antibodies.

The Absence of a Specific Antibody and the Path Forward

The lack of commercially available anti-3-Iodo-L-tyrosine antibodies necessitates a reliance on alternative analytical techniques. While antibodies are renowned for their high specificity and sensitivity in various immunoassays, their absence for this particular analyte directs researchers towards chromatographic and electrochemical methods. These approaches, while often requiring more specialized equipment and sample preparation, offer robust and reliable means of detecting and quantifying 3-Iodo-L-tyrosine.

Alternative Detection Methods: A Comparative Analysis

For the detection and quantification of 3-Iodo-L-tyrosine and related compounds, High-Performance Liquid Chromatography (HPLC) and electrochemical sensors are the most prominent and effective alternatives.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of 3-Iodo-L-tyrosine from other sample components based on its physicochemical properties, followed by detection using UV, mass spectrometry (MS), or electrochemical detectors.High sensitivity and specificity, especially when coupled with MS.[1][2] Capable of quantifying multiple analytes simultaneously.[3] Established and well-validated methodology.Requires sophisticated and expensive instrumentation. Sample preparation can be complex and time-consuming.
Electrochemical Sensors Direct detection of 3-Iodo-L-tyrosine through its electrochemical oxidation or reduction at the surface of a modified electrode.High sensitivity with low detection limits.[4][5] Potential for miniaturization and development of portable devices. Cost-effective compared to HPLC-MS.Susceptible to interference from other electroactive species in the sample. Electrode surface can be prone to fouling.

Assessing Antibody Cross-Reactivity: A General Guide

For researchers who may develop their own antibodies against 3-Iodo-L-tyrosine or are working with other antibody-based systems, understanding and evaluating cross-reactivity is paramount. Cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other, structurally similar molecules. This can lead to false-positive results and inaccurate quantification. The following are standard methods to assess antibody specificity.

Experimental Protocols for Cross-Reactivity Assessment

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is particularly useful for assessing cross-reactivity.

Protocol for Competitive ELISA:

  • Coating: Coat the wells of a microtiter plate with a conjugate of 3-Iodo-L-tyrosine and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate the anti-3-Iodo-L-tyrosine antibody with varying concentrations of 3-Iodo-L-tyrosine (the analyte) and potentially cross-reactive molecules (e.g., L-tyrosine, diiodotyrosine, thyroxine).

  • Incubation: Add the pre-incubated antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for the enzyme. A colored product will develop.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of 3-Iodo-L-tyrosine or cross-reacting molecule in the initial mixture.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It can be adapted to assess the cross-reactivity of an antibody against a panel of related, immobilized antigens.

Protocol for Dot Blot (a simplified Western Blot):

  • Antigen Immobilization: Spot solutions of 3-Iodo-L-tyrosine conjugated to a protein, as well as potential cross-reactants (e.g., L-tyrosine-protein conjugate, diiodotyrosine-protein conjugate), onto a nitrocellulose or PVDF membrane and allow them to dry.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-3-Iodo-L-tyrosine) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody that specifically binds to the primary antibody. This incubation is typically for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent or chromogenic substrate to the membrane.

  • Imaging: Capture the signal using an appropriate imaging system. The presence and intensity of a spot will indicate the antibody's binding to the respective immobilized antigen.

Visualizing Experimental Workflows

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the workflows for competitive ELISA and the logical relationship in assessing cross-reactivity.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat_Plate Coat Plate with 3-Iodo-L-tyrosine Conjugate Wash_1 Wash Coat_Plate->Wash_1 Block Block Plate Wash_1->Block Add_to_Plate Add Mixture to Plate Block->Add_to_Plate Pre_Incubate Pre-incubate Antibody with Sample or Competitor Pre_Incubate->Add_to_Plate Incubate_1 Incubate Add_to_Plate->Incubate_1 Wash_2 Wash Incubate_1->Wash_2 Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_3 Wash Incubate_2->Wash_3 Add_Substrate Add Substrate Wash_3->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal

Caption: Workflow for a competitive ELISA to assess antibody specificity.

Cross_Reactivity_Logic cluster_antigens Potential Antigens Antibody Anti-3-Iodo-L-tyrosine Antibody Target 3-Iodo-L-tyrosine Antibody->Target Binds Strongly (High Affinity) Non_Target_1 L-tyrosine Antibody->Non_Target_1 Binds Weakly or Not at all (Low Cross-Reactivity) Non_Target_2 Diiodotyrosine Antibody->Non_Target_2 Binds Weakly or Not at all (Low Cross-Reactivity) Non_Target_3 Thyroxine Antibody->Non_Target_3 Binds Weakly or Not at all (Low Cross-Reactivity) Result Binding Affinity Target->Result Non_Target_1->Result Non_Target_2->Result Non_Target_3->Result

Caption: Logical diagram illustrating the assessment of antibody cross-reactivity.

References

A Comparative Guide to the In Vivo and In Vitro Effects of H-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro effects of H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine. The content is supported by experimental data to delineate its dual roles as a tyrosine hydroxylase inhibitor and a tumor imaging agent.

Overview of this compound

This compound is a derivative of the amino acid L-tyrosine. Its biological effects are primarily studied in two distinct contexts:

  • As a Tyrosine Hydroxylase (TH) Inhibitor: In this role, it interferes with the catecholamine synthesis pathway, making it a tool for studying neurological conditions like Parkinson's disease.[1]

  • As a Radiolabeled Imaging Agent: When labeled with radioisotopes such as 123I, 125I, or 131I, it serves as a tracer for tumor imaging, leveraging the high amino acid uptake in cancerous cells.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: Tyrosine Hydroxylase Inhibition
ParameterIn VitroIn VivoReference
Inhibition of Tyrosine Hydroxylase Activity 60-70% inhibition at 10µM; 100% inhibition at 100µMInduces Parkinson-like features at high concentrations
Table 2: Tumor Uptake of Radiolabeled this compound Analogues
ParameterIn Vitro (Cell Lines)In Vivo (Animal Models/Patients)Reference
Uptake Mechanism Primarily via L-type amino acid transporter 1 (LAT1)Mediated by the system L amino acid transport system
Tumor-to-Background Ratio (Planar Imaging) Not Applicable1.1 to 3.8
Tumor-to-Background Ratio (SPECT) Not Applicable1.3 to 6.2
Effect of Amino Acid Preloading on Tumor Uptake Not specifiedIncreased uptake (e.g., +26% with arginine, +36% with tryptophan)
Uptake in Glioblastoma Cells vs. Macrophages 507 ± 50 %/mg (GLIOs) vs. 34 ± 2 %/mg (HMMs)Not directly compared

Experimental Protocols

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on tyrosine hydroxylase activity in a cell-free system.

Objective: To determine the concentration-dependent inhibition of tyrosine hydroxylase by this compound.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-tyrosine (substrate)

  • Tetrahydrobiopterin (cofactor)

  • Catalase

  • Reaction buffer (e.g., MES buffer)

  • This compound solutions of varying concentrations

  • HPLC system for product detection (L-DOPA)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, catalase, and tetrahydrobiopterin.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding purified tyrosine hydroxylase and L-tyrosine.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Analyze the formation of L-DOPA using an HPLC system with electrochemical detection.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

Protocol 2: In Vivo Tumor Imaging with Radiolabeled this compound Analogue

This protocol describes a typical workflow for assessing tumor uptake of a radiolabeled this compound analogue in a preclinical animal model.

Objective: To quantify the tumor uptake and image contrast of a radiolabeled this compound analogue.

Materials:

  • Tumor-bearing animal model (e.g., Rhabdomyosarcoma tumor-bearing rats)

  • Radiolabeled this compound analogue (e.g., 123I-3-IMT)

  • SPECT imaging system

  • Anesthesia for the animal

  • (Optional) Amino acids for preloading studies

Procedure:

  • Anesthetize the tumor-bearing animal.

  • (Optional) For preloading studies, administer a single amino acid intraperitoneally 30 minutes before the tracer injection.

  • Administer a defined dose of the radiolabeled this compound analogue intravenously.

  • Perform dynamic SPECT imaging for a specified duration (e.g., up to 60 minutes post-injection).

  • Acquire whole-body and SPECT images at various time points.

  • Generate time-activity curves for the tumor, background regions, and other organs of interest.

  • Calculate tumor uptake, often corrected for blood-pool and background activity.

  • Determine the tumor-to-background ratio to assess image contrast.

Signaling Pathways and Mechanisms of Action

Inhibition of Catecholamine Synthesis

This compound acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine). By blocking the conversion of L-tyrosine to L-DOPA, it disrupts this crucial neurochemical pathway. At high concentrations, this inhibition can lead to a depletion of dopamine, which has been experimentally linked to the induction of Parkinson-like symptoms in animal models.

G cluster_pathway Catecholamine Synthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Tyrosine_Hydroxylase_label Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor This compound Inhibitor->Inhibition Inhibition->Tyrosine_Hydroxylase_label Inhibits

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

Uptake in Tumor Cells via Amino Acid Transporters

The radiolabeled analogue of this compound is transported into cancer cells primarily by the L-type amino acid transporter 1 (LAT1). LAT1 is an amino acid exchanger that is often upregulated in cancer cells to meet their high demand for essential amino acids for growth and proliferation. The increased expression of LAT1 in tumors compared to surrounding healthy tissue allows for the specific accumulation of the radiolabeled tracer, enabling tumor visualization through imaging techniques like SPECT.

G cluster_cell Tumor Cell cluster_extracellular Extracellular Space LAT1 LAT1 Transporter mTORC1 mTORC1 Signaling LAT1->mTORC1 Leucine uptake activates Growth Cell Growth & Proliferation mTORC1->Growth Tracer Radiolabeled This compound Tracer->LAT1 Uptake Leucine Leucine Leucine->LAT1 Uptake

Caption: Uptake of radiolabeled this compound into a tumor cell via the LAT1 transporter.

Conclusion

This compound exhibits distinct effects in in vitro and in vivo settings, largely dependent on its application. As a research tool, its in vitro inhibitory action on tyrosine hydroxylase is well-defined. In vivo, this translates to observable neurological effects at high doses. Conversely, its radiolabeled form is a valuable tool for in vivo tumor imaging, with its efficacy being rooted in the in vitro characterized mechanism of uptake by amino acid transporters that are overexpressed in cancer cells. This guide highlights the importance of understanding both the in vitro mechanisms and the in vivo consequences for the effective application of this compound in research and clinical development.

References

A Comparative Guide to H-Tyr(3-I)-OH Efficacy from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Overview

The following tables summarize key information for H-Tyr(3-I)-OH from the selected suppliers. The data for Supplier A is based on information from Selleck Chemicals, for Supplier B from MedChemExpress, and for Supplier C from Aapptec. It is important to note that lot-to-lot variability is expected, and researchers should always consult the Certificate of Analysis (CoA) for specific batches.

Table 1: Supplier Information and Physical Properties

ParameterSupplier A (Selleck Chemicals)Supplier B (MedChemExpress)Supplier C (Aapptec)
Product Name This compoundThis compoundThis compound
CAS Number 70-78-070-78-070-78-0
Molecular Formula C₉H₁₀INO₃C₉H₁₀INO₃C₉H₁₀INO₃
Molecular Weight 307.09 g/mol 307.09 g/mol 307.1 g/mol
Appearance White to off-white solidSolidNot specified
Solubility DMSO (insoluble), Water (5 mg/mL)Not specifiedNot specified

Table 2: Quality and Purity Specifications

ParameterSupplier A (Selleck Chemicals)Supplier B (MedChemExpress)Supplier C (Aapptec)
Stated Purity 99.79% (for a specific batch)[1]>98% (typical)Refer to Certificate of Analysis
Analytical Method NMR, HPLCNot specifiedNot specified
Certificate of Analysis Provided for specific batchesAvailable upon requestProvided for specific batches[2]

Table 3: Biological Activity Data

ParameterSupplier A (Selleck Chemicals)Supplier B (MedChemExpress)Supplier C (Aapptec)
Target Tyrosine HydroxylaseTyrosine HydroxylaseNot specified
Reported Activity Effective tyrosine hydroxylase inhibitor[3]100% inhibition at 100µM, 60-70% inhibition at 10µM[4]Not specified
IC₅₀ Not specifiedNot specifiedNot specified

Experimental Protocols: Verifying Efficacy

To independently assess the efficacy of this compound from different suppliers, the following experimental protocols are recommended.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the purity of this compound samples.

Materials:

  • This compound samples from each supplier

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each this compound sample in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • Integrate the peak areas from the chromatograms.

    • Calculate the purity of each sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Functional Assay: Inhibition of Tyrosine Hydroxylase Activity

This colorimetric assay measures the ability of this compound to inhibit the activity of tyrosine hydroxylase (TH).

Materials:

  • This compound samples from each supplier

  • Recombinant human tyrosine hydroxylase (hTH)

  • L-tyrosine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Sodium periodate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2).

    • Prepare stock solutions of L-tyrosine, BH₄, catalase, and DTT in the reaction buffer.

    • Prepare serial dilutions of this compound from each supplier in the reaction buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the reaction buffer, hTH, BH₄, catalase, and DTT.

    • Add the different concentrations of this compound or a vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding L-tyrosine to all wells.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction and develop the color by adding sodium periodate. This will oxidize the L-DOPA product to dopachrome.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each supplier's product using non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G cluster_0 Catecholamine Biosynthesis Pathway cluster_1 Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT HTyr3IOH This compound HTyr3IOH->Tyrosine_Hydroxylase_Target Inhibition

Caption: Catecholamine biosynthesis pathway with this compound inhibition.

G cluster_0 Experimental Workflow for Purity Analysis start Obtain this compound from Suppliers A, B, C prep_samples Prepare Samples (1 mg/mL stock) start->prep_samples hplc HPLC Analysis (C18 column, UV detection) prep_samples->hplc analyze Analyze Chromatograms (Calculate % Purity) hplc->analyze compare Compare Purity Data analyze->compare

Caption: Workflow for HPLC-based purity analysis of this compound.

G cluster_0 Functional Assay Workflow start Prepare Serial Dilutions of this compound assay_setup Set up Tyrosine Hydroxylase Reaction Mixtures start->assay_setup incubation Incubate at 37°C assay_setup->incubation color_dev Stop Reaction & Develop Color incubation->color_dev measurement Measure Absorbance at 475 nm color_dev->measurement analysis Calculate % Inhibition and IC₅₀ Values measurement->analysis comparison Compare IC₅₀ Values analysis->comparison

Caption: Workflow for determining the inhibitory activity of this compound.

References

Comparative Analysis of 3-Iodo-L-tyrosine in Biochemical and Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications and comparative performance of 3-Iodo-L-tyrosine. This document provides a statistical analysis of its role as a tyrosine hydroxylase inhibitor, its application in peptide synthesis, and its effects in a preclinical model of Parkinson's disease, juxtaposed with relevant alternatives.

Introduction

3-Iodo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, serves as a versatile tool in biomedical research. It is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, and a valuable building block in the synthesis of modified peptides. Furthermore, its ability to modulate the dopaminergic system has led to its investigation in models of neurological disorders such as Parkinson's disease. This guide presents a comparative statistical analysis of 3-Iodo-L-tyrosine's performance against other molecules in these key research applications, supported by experimental data and detailed protocols.

Tyrosine Hydroxylase Inhibition: A Quantitative Comparison

3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase (TH), competing with the endogenous substrate L-tyrosine.[1][2] This inhibition directly impacts the synthesis of dopamine (B1211576) and other catecholamines. The inhibitory potency of 3-Iodo-L-tyrosine and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Table 1: Comparison of Tyrosine Hydroxylase Inhibitors

InhibitorIC50 / Ki ValueComments
3-Iodo-L-tyrosine Ki = 0.39 µM[3]A competitive inhibitor.[1] At 10µM, it inhibits TH activity by 60-70%, and at 100µM, inhibition is 100%.[4]
U-0521 IC50 = 30-600 nM, 1 µMA competitive inhibitor of both tyrosine hydroxylase and catechol-O-methyltransferase (COMT).
Apomorphine IC50 = 0.1-1 µMDirectly inhibits TH, with potency dependent on cofactor concentration.
N-Methyl-L-tyrosine Not explicitly foundDescribed as a competitive inhibitor of tyrosine hydroxylase.

Experimental Protocol: In Vitro Tyrosine Hydroxylase Inhibition Assay (Tritium Release Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against tyrosine hydroxylase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a suitable buffer (e.g., MES), catalase, dithiothreitol (B142953) (DTT), and the cofactor tetrahydrobiopterin (B1682763) (BH4).

  • Enzyme and Inhibitor Incubation: Add the purified tyrosine hydroxylase enzyme to the reaction mixture. Then, add varying concentrations of the test inhibitor (e.g., 3-Iodo-L-tyrosine) or a vehicle control.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, L-[3,5-³H]-tyrosine.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds to the unreacted [³H]-tyrosine.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Measurement: Transfer an aliquot of the supernatant, containing the ³H₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.

Diagram 1: Tyrosine Hydroxylase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Mixture (Buffer, Cofactors) add_enzyme Add Tyrosine Hydroxylase prep_reagents->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor start_reaction Add [3H]-Tyrosine add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Charcoal/HCl) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge measure Measure Radioactivity (Scintillation Counting) centrifuge->measure calculate Calculate % Inhibition and IC50 measure->calculate G Resin Resin-AA1-Fmoc Deprotection Deprotection (Piperidine) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA2-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Resin_AA2 Resin-AA1-AA2-Fmoc Washing2->Resin_AA2 Repeat Cycle G cluster_inhibitor Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor Vesicle->Dopamine Release AC Adenylyl Cyclase D1_Receptor->AC + D2_Receptor->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream Iodo_Tyr 3-Iodo-L-tyrosine Iodo_Tyr->L_DOPA Inhibits TH

References

A Researcher's Guide to Control Experiments for H-Tyr(3-I)-OH Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of H-Tyr(3-I)-OH and its Alternatives in Tyrosine Hydroxylase Inhibition

This guide provides a comprehensive overview of control experiments crucial for the accurate study of this compound, a potent inhibitor of tyrosine hydroxylase. This compound, also known as 3-Iodo-L-tyrosine, plays a significant role in biochemical research, particularly in studies related to catecholamine synthesis and neurological disorders. This document outlines key experimental controls, presents comparative data with a well-established inhibitor, Metyrosine, and provides detailed protocols for essential assays.

Understanding the Role of this compound

This compound is a derivative of the amino acid L-tyrosine and is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine.[1][2][3] Its ability to modulate this critical pathway makes it a valuable tool for studying the effects of reduced catecholamine levels in various physiological and pathological contexts.

Essential Controls for this compound Experiments

To ensure the validity and interpretability of research findings, the inclusion of appropriate controls is paramount. For studies involving this compound, the following controls are recommended:

  • Negative Control: L-Tyrosine: As the natural substrate for tyrosine hydroxylase, L-tyrosine is the ideal negative control. It allows researchers to distinguish the specific inhibitory effects of this compound from the general effects of a tyrosine analog.

  • Positive Control & Comparator: Metyrosine (α-Methyl-p-tyrosine): Metyrosine is a well-characterized and clinically used inhibitor of tyrosine hydroxylase.[4][5] It serves as an excellent positive control to validate the experimental setup and provides a benchmark for comparing the potency and efficacy of this compound.

Comparative Performance Data

The following table summarizes the inhibitory potency of this compound and Metyrosine against tyrosine hydroxylase. It is important to note that IC50 and Ki values can vary depending on the experimental conditions.

CompoundTargetAssay TypeIC50 / KiReference
This compound Tyrosine HydroxylaseIn Vitro Enzyme AssayKi = 0.39 µM
Metyrosine Tyrosine HydroxylaseIn Vitro Enzyme Assay-

Note: A specific IC50 or Ki value for Metyrosine from a directly comparable study was not available in the provided search results. Researchers should consult specific literature for values obtained under their experimental conditions.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound and its comparators on purified tyrosine hydroxylase.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-Tyrosine (substrate)

  • This compound

  • Metyrosine

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM DTT and 100 µM Fe(NH₄)₂(SO₄)₂)

  • Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Detection reagent (e.g., for measuring L-DOPA production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the tyrosine hydroxylase enzyme in each well of a 96-well plate.

  • Add varying concentrations of this compound, Metyrosine (positive control), or L-tyrosine (negative control) to the respective wells. Include a vehicle control (e.g., DMSO or buffer).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding L-tyrosine and the cofactor BH4 to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Measure the amount of L-DOPA produced using a suitable detection method (e.g., HPLC with electrochemical detection or a colorimetric assay).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.

Cellular Dopamine Quantification Assay

This protocol measures the effect of this compound on dopamine levels in a cellular context.

Materials:

  • Cell line expressing tyrosine hydroxylase (e.g., PC12, SH-SY5Y)

  • Cell culture medium

  • This compound

  • Metyrosine

  • L-Tyrosine

  • Lysis buffer (e.g., 0.1 M perchloric acid)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

Procedure:

  • Culture the cells to the desired confluency in multi-well plates.

  • Treat the cells with varying concentrations of this compound, Metyrosine, or L-tyrosine for a specified duration (e.g., 24 hours). Include an untreated control.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells by adding the lysis buffer and scraping the cells.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Filter the supernatant and inject a defined volume into the HPLC system.

  • Separate dopamine from other cellular components using the C18 column and an appropriate mobile phase.

  • Detect and quantify the dopamine levels using the electrochemical detector.

  • Normalize the dopamine levels to the total protein concentration in each sample.

Visualizing the Mechanism of Action

To illustrate the biochemical context of this compound's activity, the following diagrams depict the catecholamine synthesis pathway and the experimental workflow.

Catecholamine_Synthesis_Pathway cluster_pathway Catecholamine Biosynthesis cluster_inhibition Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT HTyr3IOH This compound HTyr3IOH->L_DOPA Inhibits TH Metyrosine Metyrosine Metyrosine->L_DOPA Inhibits TH

Caption: Catecholamine synthesis pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay invitro_start Prepare Reaction Mix (Enzyme, Buffer) invitro_add_compounds Add Test Compounds (this compound, Controls) invitro_start->invitro_add_compounds invitro_preincubate Pre-incubate invitro_add_compounds->invitro_preincubate invitro_start_reaction Add Substrate & Cofactor invitro_preincubate->invitro_start_reaction invitro_incubate Incubate invitro_start_reaction->invitro_incubate invitro_stop Stop Reaction invitro_incubate->invitro_stop invitro_detect Detect L-DOPA invitro_stop->invitro_detect invitro_analyze Analyze Data (IC50) invitro_detect->invitro_analyze cellular_culture Culture Cells cellular_treat Treat with Compounds cellular_culture->cellular_treat cellular_lyse Lyse Cells cellular_treat->cellular_lyse cellular_prepare Prepare Lysate for HPLC cellular_lyse->cellular_prepare cellular_hplc HPLC-ECD Analysis cellular_prepare->cellular_hplc cellular_quantify Quantify Dopamine cellular_hplc->cellular_quantify cellular_normalize Normalize to Protein cellular_quantify->cellular_normalize

Caption: Workflow for in vitro and cellular assays.

This guide serves as a foundational resource for designing and interpreting experiments involving this compound. By employing rigorous controls and standardized protocols, researchers can generate high-quality, reproducible data to advance our understanding of catecholamine-dependent processes.

References

3-Iodo-L-tyrosine: A Comparative Review of Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-L-tyrosine (MIT), a naturally occurring iodinated derivative of the amino acid L-tyrosine, plays a crucial role as an intermediate in the biosynthesis of thyroid hormones.[1][2] Beyond its physiological function, it has garnered significant attention in the scientific community as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This dual role makes 3-Iodo-L-tyrosine a valuable tool in endocrinological and neurological research, with applications ranging from studying thyroid hormone production to modeling dopamine (B1211576) deficiency in neurological disorders like Parkinson's disease. This guide provides a comprehensive comparison of research findings on 3-Iodo-L-tyrosine, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Performance Comparison: 3-Iodo-L-tyrosine as a Research Tool

The utility of 3-Iodo-L-tyrosine as a research tool stems from its specific inhibitory effect on tyrosine hydroxylase and its role as a precursor in thyroid hormone synthesis.

Inhibition of Tyrosine Hydroxylase

3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, effectively reducing the synthesis of dopamine and other catecholamines.[3] This property has been exploited to induce a state of dopamine depletion in various experimental models.

Table 1: Quantitative Data on Tyrosine Hydroxylase Inhibition by 3-Iodo-L-tyrosine

ParameterValueModel SystemReference
Ki 0.39 µMPurified beef adrenal tyrosine hydroxylase[4]
Effective Concentration (in vitro) 5 and 10 nMPrimary substantia nigra neurons (induces α-synuclein aggregates)[4]
Effective Dose (in vivo) 10 µM (intrastriatal)Mice (induces parkinsonism)
Effective Concentration (in vivo) 5 mg/ml in foodDrosophila melanogaster (impairs associative learning)
Effective Concentration (in vitro) 0.1 and 1 mMDugesia dorotocephala (planarian) homogenates
Role in Thyroid Hormone Synthesis

3-Iodo-L-tyrosine is a direct precursor to triiodothyronine (T3), one of the two major thyroid hormones. In the thyroid gland, one molecule of 3-Iodo-L-tyrosine couples with one molecule of diiodotyrosine (DIT) to form T3.

Table 2: Comparison of in vitro Thyroid Hormone Synthesis

Precursor(s)OutcomeModel SystemReference
Diiodo-3,5-L-tyrosyl-diiodo-3,5-L-tyrosineFaster and more significant iodothyronine formationRat thyroid gland minces and microsomal fraction
3,5-diiodotyrosineSlower iodothyronine formationRat thyroid gland minces and microsomal fraction

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols involving 3-Iodo-L-tyrosine.

Dopamine Depletion in Drosophila melanogaster

This protocol is used to study the effects of reduced dopamine levels on behavior and neuronal function in a genetically tractable model organism.

Experimental Workflow:

G cluster_prep Preparation cluster_feeding Feeding cluster_analysis Analysis A Prepare 5% sucrose (B13894) solution B Dissolve 3-Iodo-L-tyrosine (5 mg/ml) A->B C Optional: Add L-DOPA (10 mg/ml) for rescue experiments B->C D Soak tissue paper with the solution C->D E Place tissue in vial with newly hatched flies D->E F Feed flies for a specified duration (e.g., 24-48 hours) E->F G Behavioral assays (e.g., associative learning) F->G H Neurochemical analysis (e.g., whole-brain dopamine levels) F->H

Figure 1: Workflow for inducing dopamine depletion in Drosophila.

Protocol Details:

  • Solution Preparation: A 5% sucrose solution is prepared as the base food source. For the experimental group, 3-Iodo-L-tyrosine is dissolved in this solution to a final concentration of 5 mg/ml. For rescue experiments, L-DOPA, a dopamine precursor, can be added at a concentration of 10 mg/ml.

  • Feeding: The prepared solution is used to saturate a piece of tissue paper, which is then placed in a vial containing newly hatched flies. The flies are allowed to feed on this solution for a duration of 24 to 48 hours.

  • Analysis: Following the feeding period, flies are subjected to behavioral paradigms, such as associative learning tasks, to assess the impact of dopamine depletion. Additionally, whole-brain homogenates can be analyzed to quantify dopamine levels and confirm the biochemical effect of the treatment.

Induction of Parkinson-like Features in Mice

This protocol describes the use of 3-Iodo-L-tyrosine to model aspects of Parkinson's disease in a mammalian system.

Experimental Workflow:

G cluster_procedure Procedure cluster_analysis Analysis A Anesthetize mouse B Stereotactically inject 3-Iodo-L-tyrosine (10 µM) into the dorsal striatum A->B C Post-operative care and recovery B->C D Behavioral testing (e.g., open field test for locomotor activity and bradykinesia) C->D E Immunohistochemical analysis of brain tissue for α-synuclein aggregates and tyrosine hydroxylase-positive neurons C->E

Figure 2: Workflow for inducing Parkinson-like features in mice.

Protocol Details:

  • Surgical Procedure: Mice are anesthetized and placed in a stereotaxic frame. A microinjection cannula is used to deliver a 10 µM solution of 3-Iodo-L-tyrosine directly into the dorsal striatum.

  • Behavioral Analysis: Following a recovery period, the motor function of the mice is assessed using tests such as the open field test, which measures locomotor activity and can reveal bradykinesia (slowness of movement), a hallmark of parkinsonism.

  • Histological Analysis: After the behavioral assessments, brain tissue is collected and processed for immunohistochemistry. This allows for the visualization and quantification of pathological markers associated with Parkinson's disease, such as the aggregation of α-synuclein and the loss of tyrosine hydroxylase-positive (dopaminergic) neurons in the substantia nigra.

Signaling Pathways and Logical Relationships

Dopamine Synthesis Pathway and Inhibition by 3-Iodo-L-tyrosine

The synthesis of dopamine begins with the amino acid L-tyrosine. Tyrosine hydroxylase converts L-tyrosine to L-DOPA, which is then converted to dopamine by DOPA decarboxylase. 3-Iodo-L-tyrosine acts as a competitive inhibitor at the first, rate-limiting step of this pathway.

G cluster_pathway Dopamine Synthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase InhibitionPoint Tyrosine->InhibitionPoint Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Inhibitor 3-Iodo-L-tyrosine Inhibitor->InhibitionPoint Inhibits InhibitionPoint->LDOPA

Figure 3: Inhibition of the dopamine synthesis pathway by 3-Iodo-L-tyrosine.

Thyroid Hormone Synthesis Pathway

In the thyroid gland, thyroglobulin is iodinated to form monoiodotyrosine (MIT or 3-Iodo-L-tyrosine) and diiodotyrosine (DIT). These iodinated tyrosines are then coupled to form the thyroid hormones T3 and T4.

G cluster_synthesis Thyroid Hormone Synthesis Tyrosine Tyrosine residues in Thyroglobulin MIT 3-Iodo-L-tyrosine (MIT) Tyrosine->MIT Iodination DIT Diiodotyrosine (DIT) Tyrosine->DIT Iodination T3 Triiodothyronine (T3) MIT->T3 Coupling DIT->T3 Coupling T4 Thyroxine (T4) DIT->T4 Coupling

Figure 4: Role of 3-Iodo-L-tyrosine in thyroid hormone synthesis.

Conclusion

3-Iodo-L-tyrosine is a versatile and valuable molecule in biomedical research. Its well-characterized inhibitory effect on tyrosine hydroxylase provides a reliable method for studying the consequences of dopamine depletion in various model systems. Furthermore, its essential role as a precursor in thyroid hormone synthesis makes it a key compound for endocrinological research. The quantitative data and experimental protocols presented in this guide offer a comparative overview to aid researchers in designing and interpreting studies utilizing this important compound. The provided diagrams of key pathways offer a clear visual reference for understanding its mechanisms of action. As research in neurobiology and endocrinology continues to advance, 3-Iodo-L-tyrosine will undoubtedly remain a significant tool for unraveling complex biological processes.

References

Safety Operating Guide

Proper Disposal Procedures for H-Tyr(3-I)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety information and a detailed operational plan for the proper disposal of H-Tyr(3-I)-OH (3-Iodo-L-tyrosine), a halogenated amino acid derivative. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with environmental regulations.

Essential Safety and Handling Information

This compound is classified as a halogenated organic compound and presents several potential hazards. All personnel handling this substance should be familiar with its properties and the necessary safety precautions.

Summary of Key Data:

PropertyValue
Molecular Formula C9H10INO3[1]
Molecular Weight 307.1 g/mol [1]
Appearance Solid
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.
Incompatible Materials Strong oxidizing agents.
LD50 (Oral) Not available. Classified as harmful if swallowed.

Detailed Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it must be segregated from other waste streams.[2][3][4]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical safety goggles

    • Lab coat

    • Nitrile gloves

  • Waste Identification and Segregation:

    • Identify the waste as "Halogenated Organic Waste."

    • Do not mix this compound waste with non-halogenated organic waste or any other waste streams.

  • Containerization:

    • Use a designated and clearly labeled waste container compatible with halogenated organic compounds. The container should be in good condition with a secure, tight-fitting lid.

    • The label on the container must clearly state "Hazardous Waste" and "Halogenated Organic Waste." Also, list the full chemical name: "this compound" or "3-Iodo-L-tyrosine."

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound, including contaminated items like weighing paper or gloves, into the designated halogenated organic waste container. Minimize the generation of dust.

    • Liquid Waste: If this compound is in a solution, pour the liquid waste into the designated container, avoiding splashes. Do not dispose of this compound solutions down the drain.

  • Storage of Waste Container:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Store the sealed container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the halogenated organic waste.

    • Provide the EHS department with a full description of the waste, including the chemical name and quantity.

Spill Cleanup:

In the event of a spill, wear your full PPE. For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled solid. Place the absorbed material and any contaminated cleaning materials into the designated halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay

This compound is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines. The following is a general protocol for an in vitro tyrosine hydroxylase inhibition assay using this compound as a control inhibitor.

Materials:

  • Purified tyrosine hydroxylase (hTH)

  • L-Tyrosine (substrate)

  • This compound (3-Iodo-L-tyrosine) solution (inhibitor)

  • Ferrous ammonium (B1175870) sulfate (B86663) (iron source)

  • DMPH4 (cofactor)

  • Sodium periodate (B1199274)

  • Hepes buffer

  • 96-well plate

  • Plate reader capable of measuring absorbance at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare a reaction mixture (Mixture A) containing hTH, iron, and DMPH4 in Hepes buffer.

    • Prepare a second mixture (Mixture B) containing L-tyrosine and sodium periodate in Hepes buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add Mixture A.

    • For the inhibition control wells, add a specific concentration of the this compound solution to Mixture A immediately before starting the reaction.

    • Initiate the enzymatic reaction by adding Mixture B to all wells.

    • The sodium periodate in Mixture B will oxidize the L-DOPA product to dopachrome (B613829), which has a distinct color.

  • Data Acquisition and Analysis:

    • Immediately place the 96-well plate in a plate reader and monitor the change in absorbance at 475 nm over time.

    • The rate of dopachrome formation is proportional to the tyrosine hydroxylase activity.

    • Compare the rate of reaction in the wells containing this compound to the control wells (without inhibitor) to determine the percentage of inhibition.

This protocol provides a framework for assessing the inhibitory effect of compounds on tyrosine hydroxylase, with this compound serving as a reference inhibitor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe identify_waste Identify as Halogenated Organic Waste ppe->identify_waste is_solid Is the waste solid or liquid? identify_waste->is_solid collect_solid Carefully transfer solid waste and contaminated materials to container is_solid->collect_solid Solid collect_liquid Pour liquid waste into container is_solid->collect_liquid Liquid container Use Designated, Labeled Halogenated Waste Container collect_solid->container collect_liquid->container seal Securely Seal Container container->seal storage Store in Designated Satellite Accumulation Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling H-Tyr(3-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

This guide provides essential safety and logistical information for handling H-Tyr(3-I)-OH (3-iodo-L-tyrosine). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this chemical.[1]

Personal Protective Equipment (PPE)

When handling this compound, wearing appropriate personal protective equipment is mandatory to minimize exposure.[1] The required PPE may vary based on the scale of the operation and the potential for generating dust or aerosols.[1]

Protection TypeEquipmentSpecifications & Remarks
Eye Protection Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory. Use chemical safety goggles when there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Skin and Body Protection Laboratory coatA standard laboratory coat should be sufficient for handling small quantities. For larger quantities or when there is a risk of significant spillage, consider additional protective clothing.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)Necessary if handling fine powders that may become airborne or when engineering controls like a fume hood are insufficient.

Hazard Identification and First Aid

Exposure RouteSymptomsFirst Aid Measures
Inhalation May cause respiratory irritation.Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.
Skin Contact Causes skin irritation.Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.
Eye Contact Causes serious eye irritation.Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion May be harmful if swallowed.Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.

    • Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Handling:

    • Avoid contact with skin, eyes, and personal clothing.

    • When weighing the solid, do so in a fume hood or a balance enclosure to minimize dust dispersion.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Clean the work area and any equipment used.

    • Decontaminate or dispose of used PPE according to institutional guidelines.

    • Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Chemical:

    • Dispose of waste chemical in accordance with local, state, and federal regulations.

    • Do not dispose of it down the drain or in regular trash.

    • Collect waste in a designated, labeled, and sealed container. As a halogenated organic compound, it should typically be collected separately.

  • Contaminated Materials:

    • Any materials, such as gloves, paper towels, or weighing paper, that come into direct contact with the chemical should be considered contaminated waste.

    • Dispose of these materials in a sealed container that is appropriately labeled for chemical waste.

  • Empty Containers:

    • Rinse empty containers with an appropriate solvent three times.

    • The rinsate should be collected and disposed of as chemical waste.

    • Once properly decontaminated, the container can be disposed of or recycled according to institutional policies.

Experimental Workflow

start Start prep Preparation start->prep handling Handling prep->handling spill Spill or Exposure? handling->spill post_handling Post-Handling disposal Waste Disposal post_handling->disposal spill->post_handling No emergency Emergency Procedures spill->emergency Yes emergency->post_handling end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Tyr(3-I)-OH
Reactant of Route 2
H-Tyr(3-I)-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.